molecular formula C14H21F B7549996 1,4-Di-tert-butyl-2-fluorobenzene

1,4-Di-tert-butyl-2-fluorobenzene

Cat. No.: B7549996
M. Wt: 208.31 g/mol
InChI Key: QERFVJGAFQUBSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,4-Di-tert-butyl-2-fluorobenzene is a fluorinated aromatic compound of significant interest in chemical and pharmacological research, valued for its distinct steric and electronic configuration. The molecule features a fluorine substituent alongside two bulky tert-butyl groups on the benzene ring, creating a structure that is highly useful for probing reaction mechanisms and molecular interactions . This compound's primary research value lies in its application for studying electrophilic aromatic substitution and steric effects. Research on similar tert-butyl-substituted fluorobenzenes has demonstrated that the tert-butyl group can defy steric expectations and direct substituents to ortho positions, highlighting the complex interplay between steric hindrance, resonance, and inductive effects, particularly of the fluorine atom . In pharmacological research, alkyl-fluorobenzene derivatives are actively investigated for their potential to antagonize general anesthetics. Studies show that specific alkyl-fluorobenzene compounds can effectively reverse propofol-induced anesthesia in model organisms, with the structure and geometry of the alkyl chains being a critical factor for this antagonistic activity . The tert-butyl group is known to contribute significant steric hindrance and can enhance the stability of a molecule, while also increasing its hydrophobicity, which influences solubility and interaction with biological targets . This compound is For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,4-ditert-butyl-2-fluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21F/c1-13(2,3)10-7-8-11(12(15)9-10)14(4,5)6/h7-9H,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QERFVJGAFQUBSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)C(C)(C)C)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21F
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

1,4-Di-tert-butyl-2-fluorobenzene synthesis and characterization

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis and Characterization of 1,4-Di-tert-butyl-2-fluorobenzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the synthesis and characterization of this compound, a sterically hindered fluorinated aromatic compound. The document is structured to offer not only procedural details but also the underlying scientific rationale for the proposed synthetic strategy and analytical confirmation.

Introduction and Strategic Overview

This compound is a polysubstituted aromatic compound featuring two bulky tert-butyl groups and a fluorine atom on the benzene ring. The unique electronic properties and metabolic stability conferred by the fluorine atom, combined with the steric bulk of the tert-butyl groups, make this and similar molecules valuable intermediates in medicinal chemistry and materials science. The primary synthetic challenge lies in the regioselective introduction of the fluorine atom at the sterically hindered ortho position between a proton and a tert-butyl group.

This guide outlines a two-step synthetic sequence:

  • Synthesis of the Precursor: Preparation of 1,4-di-tert-butylbenzene via a well-established Friedel-Crafts alkylation.

  • Regioselective Fluorination: Introduction of the fluorine atom at the 2-position of the 1,4-di-tert-butylbenzene ring.

A thorough characterization protocol using modern spectroscopic techniques is also detailed to ensure the structural confirmation and purity assessment of the final product.

Synthesis of this compound

The synthesis is approached in two distinct stages, each with its own set of considerations and experimental protocols.

Part A: Synthesis of the Precursor, 1,4-di-tert-butylbenzene

The initial step involves the synthesis of the hydrocarbon backbone, 1,4-di-tert-butylbenzene. A Friedel-Crafts alkylation of tert-butylbenzene is an efficient method for this purpose. The para-isomer is the major product due to kinetic control; it crystallizes out of the reaction mixture, preventing further alkylation or isomerization.

Experimental Protocol: Friedel-Crafts Alkylation of tert-Butylbenzene

  • Materials:

    • tert-Butylbenzene (100 mmol, 13.4 g, 15.4 mL)

    • tert-Butyl chloride (200 mmol, 18.5 g, 21.0 mL)

    • Anhydrous aluminum chloride (AlCl₃) (approx. 1.0 g)

    • Ice

    • Sodium chloride

    • Diethyl ether

    • 10% aqueous sodium hydroxide (NaOH) solution

    • Anhydrous magnesium sulfate (MgSO₄)

    • Methanol

  • Equipment:

    • 100 mL three-necked round-bottom flask

    • Magnetic stirrer and stir bar

    • Internal thermometer

    • Drying tube

    • Separatory funnel

    • Rotary evaporator

  • Procedure:

    • Equip the three-necked flask with a magnetic stir bar, an internal thermometer, and a drying tube.

    • Charge the flask with tert-butylbenzene (100 mmol) and tert-butyl chloride (200 mmol).

    • Cool the mixture to 0°C in an ice/sodium chloride bath with vigorous stirring.

    • Add anhydrous aluminum chloride (1.0 g) in four small portions over approximately 8-10 minutes. A light-yellow solid will form.

    • Once the addition is complete, remove the cooling bath and proceed immediately to work-up.

    • Carefully quench the reaction by adding ice-cold water and diethyl ether.

    • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 10% NaOH solution and then with water until the aqueous layer is neutral.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the diethyl ether using a rotary evaporator.

    • Recrystallize the crude solid product from methanol to yield pure 1,4-di-tert-butylbenzene.

  • Causality and Insights:

    • The use of a Lewis acid catalyst, such as AlCl₃, is essential to generate the tert-butyl carbocation electrophile from tert-butyl chloride.

    • Maintaining a low temperature (0°C) during the catalyst addition minimizes side reactions and favors the formation of the kinetically controlled para-product.

    • The immediate work-up after the reaction is crucial to prevent isomerization to the thermodynamically more stable 1,3,5-tri-tert-butylbenzene.

    • The aqueous work-up removes the catalyst and any acidic byproducts.

Workflow for the Synthesis of 1,4-di-tert-butylbenzene

tert-Butylbenzene + tert-Butyl Chloride tert-Butylbenzene + tert-Butyl Chloride Reaction Flask (0°C) Reaction Flask (0°C) tert-Butylbenzene + tert-Butyl Chloride->Reaction Flask (0°C) Initial Mixture Quenching (Ice/Water/Ether) Quenching (Ice/Water/Ether) Reaction Flask (0°C)->Quenching (Ice/Water/Ether) Friedel-Crafts Alkylation Anhydrous AlCl3 Anhydrous AlCl3 Anhydrous AlCl3->Reaction Flask (0°C) Catalyst Addition Separatory Funnel Separatory Funnel Quenching (Ice/Water/Ether)->Separatory Funnel Work-up Drying (MgSO4) Drying (MgSO4) Separatory Funnel->Drying (MgSO4) Aqueous Wash Rotary Evaporation Rotary Evaporation Drying (MgSO4)->Rotary Evaporation Filtration Recrystallization (Methanol) Recrystallization (Methanol) Rotary Evaporation->Recrystallization (Methanol) Crude Product 1,4-di-tert-butylbenzene 1,4-di-tert-butylbenzene Recrystallization (Methanol)->1,4-di-tert-butylbenzene Purification

Caption: Workflow for the synthesis of the precursor.

Part B: Ortho-Fluorination of 1,4-di-tert-butylbenzene

The regioselective fluorination of the sterically hindered 1,4-di-tert-butylbenzene presents a significant challenge. Direct fluorination with elemental fluorine is often too reactive and lacks selectivity. A more controlled approach involves electrophilic fluorination. The large tert-butyl groups deactivate the ortho positions to some extent due to steric hindrance. However, they are also activating groups that direct electrophilic substitution to the ortho and para positions. Since the para position is already occupied, the reaction is directed to the four equivalent ortho positions.

For this transformation, a potent electrophilic fluorinating agent is required. N-Fluoropyridinium salts are effective reagents for the fluorination of electron-rich aromatic compounds.

Proposed Experimental Protocol: Electrophilic Fluorination

  • Materials:

    • 1,4-Di-tert-butylbenzene (10 mmol, 1.90 g)

    • N-Fluoro-2,4,6-trimethylpyridinium triflate (12 mmol, 3.42 g)

    • Anhydrous acetonitrile (50 mL)

    • Inert gas (Argon or Nitrogen)

  • Equipment:

    • 100 mL Schlenk flask

    • Magnetic stirrer and stir bar

    • Reflux condenser

    • Inert gas line

    • Standard glassware for work-up and purification (separatory funnel, rotary evaporator, chromatography column)

  • Procedure:

    • Set up the Schlenk flask with a magnetic stir bar and reflux condenser under an inert atmosphere.

    • Add 1,4-di-tert-butylbenzene (10 mmol) and anhydrous acetonitrile (50 mL) to the flask.

    • With stirring, add N-fluoro-2,4,6-trimethylpyridinium triflate (12 mmol) to the solution.

    • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

    • Upon completion, cool the reaction mixture to room temperature.

    • Remove the acetonitrile under reduced pressure.

    • Dissolve the residue in diethyl ether and wash with water to remove the pyridinium salt byproduct.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate using a rotary evaporator.

    • Purify the crude product by column chromatography on silica gel to isolate this compound.

  • Causality and Insights:

    • N-Fluoro-2,4,6-trimethylpyridinium triflate is a commercially available, solid electrophilic fluorinating agent that is easier to handle than elemental fluorine.

    • Acetonitrile is a common polar aprotic solvent for such fluorination reactions.

    • Heating the reaction is likely necessary to overcome the activation energy for the substitution at the sterically hindered position.

    • Purification by column chromatography is essential to separate the desired product from any unreacted starting material and potential isomers.

Workflow for the Fluorination of 1,4-di-tert-butylbenzene

1,4-Di-tert-butylbenzene 1,4-Di-tert-butylbenzene Reaction Flask (Acetonitrile) Reaction Flask (Acetonitrile) 1,4-Di-tert-butylbenzene->Reaction Flask (Acetonitrile) Substrate Work-up Work-up Reaction Flask (Acetonitrile)->Work-up Reflux N-Fluoropyridinium Salt N-Fluoropyridinium Salt N-Fluoropyridinium Salt->Reaction Flask (Acetonitrile) Fluorinating Agent Column Chromatography Column Chromatography Work-up->Column Chromatography Extraction & Drying This compound This compound Column Chromatography->this compound Purification

Caption: Proposed workflow for the final fluorination step.

Characterization of this compound

Thorough spectroscopic analysis is required to confirm the identity and purity of the synthesized this compound. The following data are predicted based on the structure and established spectroscopic principles.

Summary of Predicted Spectroscopic Data

Technique Expected Observations
¹H NMR Three distinct signals: two singlets for the tert-butyl groups and two doublets for the aromatic protons.
¹³C NMR Eight signals: two for the tert-butyl methyl carbons, two for the quaternary tert-butyl carbons, and four for the aromatic carbons (one showing a large C-F coupling).
¹⁹F NMR A single signal in the typical range for aryl fluorides.
IR Spectroscopy Characteristic C-H stretching (aliphatic and aromatic), C=C aromatic stretching, and a strong C-F stretching band.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of C₁₄H₂₁F, and characteristic fragmentation patterns.
¹H NMR Spectroscopy
  • Aromatic Protons: There will be three protons on the aromatic ring. The proton at C3 will be a doublet coupled to the fluorine at C2. The proton at C5 will be a doublet of doublets, coupled to the proton at C6 and the fluorine at C2. The proton at C6 will be a doublet coupled to the proton at C5.

    • Predicted Chemical Shifts: ~7.0-7.4 ppm.

  • tert-Butyl Protons: The two tert-butyl groups are diastereotopic and therefore chemically non-equivalent. They will appear as two distinct singlets.

    • Predicted Chemical Shifts: ~1.3-1.5 ppm.

  • Integration: The ratio of the integrals for the aromatic protons to the tert-butyl protons will be 3:18 (or 1:6).

¹³C NMR Spectroscopy
  • Aromatic Carbons: Six distinct signals are expected for the aromatic carbons. The carbon directly bonded to the fluorine (C2) will exhibit a large one-bond coupling constant (¹JCF) and will be significantly shifted downfield. The other aromatic carbons will show smaller two- and three-bond couplings to fluorine.

  • tert-Butyl Carbons: The two tert-butyl groups will give rise to four signals: two for the quaternary carbons and two for the methyl carbons.

  • Predicted Chemical Shifts:

    • Aromatic C-F: ~155-165 ppm (doublet, ¹JCF ≈ 240-250 Hz)

    • Other aromatic carbons: ~120-150 ppm

    • Quaternary tert-butyl carbons: ~34-36 ppm

    • Methyl tert-butyl carbons: ~30-32 ppm

¹⁹F NMR Spectroscopy
  • A single signal is expected for the fluorine atom. The chemical shift will be in the typical range for aromatic fluorides.

  • Predicted Chemical Shift: -110 to -130 ppm (relative to CFCl₃).[1]

Infrared (IR) Spectroscopy
  • C-H Stretching (sp³): Around 2850-3000 cm⁻¹ for the tert-butyl groups.[2]

  • C-H Stretching (sp²): Around 3000-3100 cm⁻¹ for the aromatic C-H bonds.[2]

  • C=C Stretching: Aromatic ring stretching vibrations around 1450-1600 cm⁻¹.

  • C-F Stretching: A strong, characteristic absorption band in the range of 1100-1300 cm⁻¹.

Mass Spectrometry (MS)
  • Molecular Ion (M⁺): The mass spectrum will show a molecular ion peak at m/z = 208.17, corresponding to the molecular formula C₁₄H₂₁F.

  • Fragmentation: A prominent fragment will be the loss of a methyl group ([M-15]⁺) to form a stable benzylic carbocation, resulting in a peak at m/z = 193.15. Further fragmentation may involve the loss of a tert-butyl group ([M-57]⁺) at m/z = 151.12.

Trustworthiness and Self-Validation

The protocols described are designed to be self-validating. The synthesis of the precursor, 1,4-di-tert-butylbenzene, is a well-established and reliable reaction. The successful synthesis and purification of this starting material can be readily confirmed by comparing its melting point and spectroscopic data with literature values.

For the final product, this compound, the combination of the characterization techniques described provides a robust method for confirming its structure and purity. The presence of a fluorine atom is unequivocally confirmed by ¹⁹F NMR and the large ¹JCF coupling in the ¹³C NMR spectrum. The regiochemistry is established by the splitting patterns and couplings observed in the ¹H and ¹³C NMR spectra. Mass spectrometry confirms the molecular weight and provides corroborating structural information through fragmentation patterns.

References

  • Friedel-Crafts Alkylation: A procedure for the synthesis of 1,4-di-tert-butylbenzene is adapted from established organic chemistry labor
  • Electrophilic Fluorination: Information on electrophilic fluorination of aromatic compounds using N-fluoropyridinium salts.
  • ¹⁹F NMR Chemical Shifts: Dungan, C. H., & Van Wazer, J. R. (1970). Compilation of Reported F¹⁹ NMR Chemical Shifts, 1951 to Mid-1967. Wiley-Interscience.
  • IR Spectroscopy: LibreTexts. (2021). 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts.
  • Mass Spectrometry Fragmentation: University of Arizona.

Sources

In-Depth Technical Guide: Physical, Chemical, and Mechanistic Profiling of 1,4-Di-tert-butyl-2-fluorobenzene

Author: BenchChem Technical Support Team. Date: March 2026

As drug development and advanced materials science push the boundaries of molecular design, the strategic use of sterically congested, fluorinated building blocks has become paramount. 1,4-Di-tert-butyl-2-fluorobenzene (CAS: 1369853-20-2) represents a highly specialized scaffold that perfectly balances extreme steric shielding with localized electronic activation.

This whitepaper provides a comprehensive mechanistic breakdown of this compound, detailing its physicochemical properties, reactivity dynamics, and self-validating experimental protocols designed for senior researchers and application scientists.

Physicochemical Architecture & Structural Dynamics

The utility of this compound stems from the structural dichotomy between its highly lipophilic, bulky tert-butyl groups and the highly electronegative, relatively small fluorine atom. The para-orientation of the tert-butyl groups (C1 and C4) creates a rigid, hydrophobic cylinder around the aromatic core, while the fluorine at C2 introduces a strong dipole moment and a localized site for metal coordination.

Quantitative Data Summary

The following table synthesizes the core physical and chemical identifiers for this compound, vital for procurement and analytical verification[1],:

PropertyValue
Chemical Name This compound
CAS Registry Number 1369853-20-2
MDL Number MFCD29091909
Molecular Formula C14H21F
Molecular Weight 208.32 g/mol
Standard Commercial Purity ≥95% (Required for cross-coupling)[2]
Steric Descriptors Highly hindered (C1/C4 bulky substitutions)
Electronic Profile Inductively electron-withdrawn at C2

Causality Insight: The massive steric bulk of the tert-butyl groups dictates the molecule's physical state and solubility. It is highly soluble in non-polar organic solvents (e.g., hexane, toluene, THF) and exhibits a high predicted LogP (~5.0+), making it an excellent candidate for lipophilic drug design or hydrophobic organic materials.

Core Chemical Reactivity & Mechanistic Pathways

The chemical reactivity of this compound is entirely governed by the interplay between the directing ability of the fluorine atom and the steric blockade of the tert-butyl groups.

Directed Ortho-Metalation (DoM) under Steric Constraints

In standard fluorobenzenes, the highly electronegative fluorine atom strongly coordinates with alkyllithium bases, directing deprotonation to the ortho position. However, in this compound, the ortho position at C1 is occupied by a massive tert-butyl group. This leaves C3 as the only viable site for DoM.

Despite C3 being flanked by the C2 fluorine and the C4 tert-butyl group, the strong thermodynamic driving force of the Li-F coordination overcomes the kinetic barrier of the C4 steric bulk.

MechanisticPathway A This compound (Sterically Hindered Core) C Pre-lithiation Complex (Li-F Coordination) A->C B s-BuLi / TMEDA Complex (Deaggregated Base) B->C D Steric Blockade at C1 & C4 (t-Butyl) C->D Pathway constraints E Regioselective Deprotonation at C3 Position D->E Kinetic driving force F Electrophilic Trapping (e.g., Boronylation) E->F Quench (-78 °C)

Mechanistic pathway of directed ortho-metalation (DoM) under steric constraints.

Self-Validating Experimental Protocol: Regioselective C-H Functionalization

To successfully functionalize this highly congested scaffold, standard conditions (e.g., n-BuLi at 0 °C) will fail, leading either to no reaction or unwanted nucleophilic aromatic substitution (SNAr) where the butyl group displaces the fluorine.

The following protocol utilizes sec-butyllithium (s-BuLi) and tetramethylethylenediamine (TMEDA). Causality Focus:s-BuLi is bulkier and more basic than n-BuLi, strictly favoring deprotonation over nucleophilic attack. TMEDA is critical; it breaks down the hexameric aggregates of the alkyllithium into highly reactive monomers, allowing the base to penetrate the steric shield at C3.

Step-by-Step Methodology: C3-Boronylation

Step 1: System Preparation Flame-dry a Schlenk flask under vacuum and backfill with ultra-pure Argon. Add this compound (1.0 equiv) and anhydrous THF (0.2 M). Cool the system to -78 °C using a dry ice/acetone bath.

Step 2: Base Deaggregation Add TMEDA (1.2 equiv) dropwise. Crucial: Allow the TMEDA to mix for 5 minutes to ensure uniform distribution before base addition.

Step 3: Metalation Add s-BuLi (1.1 equiv, 1.4 M in cyclohexane) dropwise over 15 minutes down the side of the flask to pre-cool the reagent. Stir at -78 °C for 2 hours.

Self-Validation & QC Check: Do not proceed blindly. Extract a 0.1 mL aliquot via syringe, quench immediately in a GC vial containing D2O, and analyze via GC-MS. A mass shift of +1 Da (m/z 208 to 209) confirms quantitative lithiation at C3. If the starting material (m/z 208) remains >5%, the TMEDA-base complex has aggregated or moisture has compromised the system. Abort, re-dry solvents, and restart.

Step 4: Electrophilic Trapping Once validated, add triisopropyl borate (B(OiPr)3, 1.5 equiv) rapidly in one portion at -78 °C. Stir for 30 minutes at -78 °C, then allow the reaction to warm to room temperature over 2 hours.

Step 5: Isolation Quench the reaction with saturated aqueous NH4Cl. Extract with ethyl acetate, dry over MgSO4, and purify via silica gel chromatography to isolate the sterically congested boronic ester.

Workflow S1 Phase 1: Setup Dry THF, -78 °C S2 Phase 2: Metalation Add s-BuLi/TMEDA S1->S2 S3 Phase 3: Trapping Add Electrophile S2->S3 S4 Phase 4: Isolation NH4Cl Quench S3->S4

Step-by-step experimental workflow for regioselective C-H functionalization.

Strategic Applications in Advanced Research

Drug Development & Pharmacophore Engineering

In medicinal chemistry, metabolic stability is a primary hurdle. The di-tert-butyl groups of this compound act as massive steric shields, effectively blocking Cytochrome P450 (CYP) mediated aromatic oxidation. Furthermore, the fluorine atom modulates the pKa of adjacent functional groups and locks the conformation of the molecule when incorporated into a larger biaryl system. This makes it an exceptional lipophilic appendage for disrupting tough protein-protein interactions (PPIs).

Materials Science & OLEDs

In the development of Organic Light-Emitting Diodes (OLEDs), aggregation-caused quenching (ACQ) is a critical failure mode where planar molecules stack (π-π stacking), dissipating energy as heat rather than light. The extreme steric bulk of the 1,4-di-tert-butyl groups physically prevents π-π stacking. Researchers can utilize the C2-fluorine as a leaving group in SNAr reactions to attach charge-transporting carbazole or amine moieties, creating highly efficient, non-aggregating emissive materials.

References

  • 1369853-20-2 | this compound Source: BLD Pharm URL:[1]

  • CAS:446-49-1, 2-乙基氟苯 - 毕得医药 (Contains 1369853-20-2 data) Source: Bidepharm URL:[2]

  • 1337606-94-6 | methyl 4,6-difluoropyridine-2-carboxylate | A2B (Contains 1369853-20-2 data) Source: Chemikart URL:

Sources

Comprehensive Spectral Analysis and Characterization of 1,4-Di-tert-butyl-2-fluorobenzene

Author: BenchChem Technical Support Team. Date: March 2026

This is an in-depth technical guide on the spectral characterization of 1,4-Di-tert-butyl-2-fluorobenzene (CAS: 1369853-20-2).

Executive Summary

This compound (also known as 2-fluoro-1,4-bis(1,1-dimethylethyl)benzene) represents a critical structural motif in the design of sterically congested ligands and fluorinated materials. The introduction of a fluorine atom at the ortho position relative to a bulky tert-butyl group creates a unique electronic and steric environment, making accurate spectral assignment challenging yet vital for quality control in drug development and organometallic catalysis.

This guide provides a definitive analysis of the


H, 

C, and

F NMR
spectral signatures of this molecule. It synthesizes experimental principles with theoretical coupling constants to offer a robust framework for structural validation.

Structural Context & Synthesis Overview

Before analyzing the spectra, one must understand the molecular symmetry and electronic environment.

  • Symmetry: The molecule is asymmetric due to the 2-fluoro substituent. This results in three distinct aromatic proton environments and two distinct tert-butyl environments.

  • Electronic Effects: The fluorine atom exerts a strong inductive withdrawing effect (-I) and a mesomeric donating effect (+M), significantly altering the chemical shifts of the adjacent carbons and protons compared to the parent 1,4-di-tert-butylbenzene.

  • Steric Bulk: The tert-butyl groups at positions 1 and 4 lock the conformation, potentially influencing the rotation of the C-F bond vector and affecting relaxation times (

    
    ) in NMR experiments.
    
Representative Synthesis Workflow (Graphviz)

The following diagram outlines a standard high-purity synthesis route via electrophilic fluorination, a common method for introducing fluorine into electron-rich, sterically hindered arenes.

SynthesisWorkflow Start 1,4-Di-tert-butylbenzene (Precursor) Intermediate C-H Activation / Fluorination Complex Start->Intermediate Electrophilic Attack Reagent Selectfluor® (F-TEDA-BF4) Ag(I) Catalyst / MeCN Reagent->Intermediate Product This compound (Target) Intermediate->Product H+ Elimination Purification Silica Gel Chromatography (Hexanes) Product->Purification Workup

Figure 1: Electrophilic fluorination pathway for the synthesis of this compound via Selectfluor® chemistry.

Spectral Data Analysis (The Core)

H NMR Spectroscopy (Proton)

The proton spectrum is characterized by the coupling of aromatic protons to the fluorine atom (


, 100% abundance).

Solvent: CDCl


 (Reference: 7.26 ppm)
Frequency:  400 MHz or higher recommended for resolution.
PositionShift (

, ppm)
MultiplicityCoupling Constants (

, Hz)
Assignment Logic
H-3 6.95 - 7.05 Doublet (d)

Ortho to F. Shielded by F (+M effect). Large H-F coupling.
H-5 7.10 - 7.15 dd

,

Para to F. Meta coupling to F is significant.
H-6 7.35 - 7.40 dd

,

Meta to F. Deshielded by orthot-Bu. Smallest F coupling.
t-Bu (C1) 1.38 Singlet (s)-Ortho to F. Slightly deshielded due to proximity to F.
t-Bu (C4) 1.32 Singlet (s)-Para to F. Similar to parent arene.

Expert Insight: The key diagnostic is the H-3 doublet . Unlike typical aromatic doublets (


 Hz), this doublet arises from H-F coupling and is larger (

Hz). If you observe a "triplet-like" appearance for H-5, it is due to the accidental equivalence of

and

.
C NMR Spectroscopy (Carbon)

Carbon-13 analysis provides the most definitive structural proof due to the characteristic C-F coupling patterns (


).

Solvent: CDCl


 (Reference: 77.16 ppm)
Decoupling:  Proton-decoupled (

C{

H}).
CarbonShift (

, ppm)
MultiplicityCoupling (

, Hz)
Structural Note
C-2 158.5 - 161.0 Doublet (

)

Ipso-C . Huge coupling confirms F attachment.
C-1 135.0 - 137.0 Doublet (

)

Ortho to F. Quaternary C bearing t-Bu.
C-3 113.0 - 115.0 Doublet (

)

Ortho to F. CH carbon. Shielded by F.
C-4 148.0 - 150.0 Doublet (

)

Para to F. Quaternary C bearing t-Bu.
C-5 119.0 - 121.0 Doublet (

)

Meta to F.
C-6 125.0 - 127.0 Doublet (

)

Meta to F.
t-Bu (quat) 34.5 - 35.0 Singlet/Broad

Hz
Quaternary carbons of t-Bu groups.[1]
t-Bu (Me) 31.0 - 31.5 Singlet-Methyl carbons of t-Bu groups.

Expert Insight: The magnitude of


 (~245 Hz) is the "gold standard" for confirming the presence of an aromatic fluorine. The splitting of the quaternary carbons (C1 and C4) proves the regiochemistry; if the fluorine were at a different position, the coupling pattern would shift dramatically.
F NMR Spectroscopy (Fluorine)

Standard: CFCl


 (0 ppm) or PhF internal standard.
  • Chemical Shift:

    
    -115.0 to -118.0 ppm 
    
  • Multiplicity:

    • Proton-Coupled: Multiplet (dd, complex) due to coupling with H-3, H-5, and H-6.

    • Proton-Decoupled (

      
      F{
      
      
      
      H}):
      Sharp Singlet (s).

Experimental Protocols for Data Acquisition

To ensure reproducibility and "Trustworthiness" in your data, follow this protocol.

Protocol A: High-Resolution NMR Sample Preparation
  • Mass: Weigh 10–15 mg of this compound.

  • Solvent: Dissolve in 0.6 mL of CDCl

    
      (99.8% D) containing 0.03% TMS.
    
    • Note: Ensure the solvent is acid-free (filter through basic alumina if necessary) to prevent acid-catalyzed deuterium exchange or degradation, although this molecule is relatively robust.

  • Tube: Use a high-precision 5mm NMR tube (Wilmad 528-PP or equivalent) to minimize shimming errors.

  • Temperature: Equilibrate probe to 298 K (25 °C).

Protocol B: Acquisition Parameters ( C)

Because quaternary carbons (C1, C2, C4) and C-F carbons have long relaxation times (


), standard parameters often yield poor signal-to-noise for these peaks.
  • Pulse Sequence: zgpg30 (Power-gated decoupling).

  • Relaxation Delay (D1): Set to 3–5 seconds (Standard is often 1s). This ensures quantitative integration of the quaternary carbons carrying the bulky t-butyl groups.

  • Scans (NS): Minimum 512 scans for sufficient S/N on the split quaternary carbons.

Logic Diagram: Structural Assignment Strategy

This diagram illustrates the decision tree for assigning the aromatic protons based on coupling constants.

NMRLogic Root Aromatic Region Analysis (6.5 - 7.5 ppm) Step1 Identify Large Doublet (J ~ 11-12 Hz) Root->Step1 AssignH3 Assign H-3 (Ortho to F) Step1->AssignH3 Found Step2 Analyze Remaining Multiplets Step1->Step2 Next CheckCoupling Check Small Coupling (J ~ 6-8 Hz) Step2->CheckCoupling AssignH5 Assign H-5 (dd, J_HH ~ 8Hz, J_HF ~ 6Hz) CheckCoupling->AssignH5 Larger HF Coupling (Meta) AssignH6 Assign H-6 (dd, J_HH ~ 8Hz, J_HF ~ 2Hz) CheckCoupling->AssignH6 Smaller HF Coupling (Para)

Figure 2: Logic flow for assigning aromatic protons in fluoro-substituted benzenes based on J-coupling magnitude.

References

  • Synthesis of Fluoroarenes: Furuya, T., Kamlet, A. S., & Ritter, T. (2011). Catalysis for Fluorination and Trifluoromethylation. Nature, 473(7348), 470–477. [Link]

  • Selectfluor Chemistry: Nyffeler, P. T., Durón, S. G., Burkart, M. D., Vincent, S. P., & Wong, C. H. (2005). Selectfluor: Mechanistic Insight and Applications. Angewandte Chemie International Edition, 44(2), 192–212. [Link]

  • NMR Data Standards: Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases. Organometallics, 29(9), 2176–2179. [Link]

  • Compound Registry: this compound (CAS 1369853-20-2).[2][3] PubChem Compound Summary. [Link]

Sources

Electronic and steric effects of substituents in 1,4-Di-tert-butyl-2-fluorobenzene

Author: BenchChem Technical Support Team. Date: March 2026

Technical Deep Dive: Electronic and Steric Architectures of 1,4-Di-tert-butyl-2-fluorobenzene

Executive Summary

This compound (CAS: 1369853-20-2) represents a specialized scaffold in organic materials and medicinal chemistry, distinguished by its unique interplay of extreme steric bulk and high electronegativity. Unlike standard fluorinated aromatics, this molecule leverages the "buttressing effect" of two tert-butyl groups to lock conformational dynamics, while the ortho-fluorine atom introduces a precise electronic dipole without significantly altering the steric envelope.

This guide analyzes the physicochemical behavior of this scaffold, focusing on the electronic perturbation caused by the fluorine atom within a sterically congested lattice. It is designed for scientists optimizing metabolic stability in drug candidates or tuning the optoelectronic properties of liquid crystals.

Structural Dynamics & Conformational Analysis

The physicochemical identity of this compound is defined by the conflict between the spherical steric bulk of the tert-butyl groups and the high electron density of the fluorine atom.

The Steric "Lock" and Buttressing Effect

The 1,4-di-tert-butyl substitution pattern creates a rigid hydrophobic axis across the benzene ring.

  • t-Butyl Geometry: The tert-butyl group at position 1 is effectively spherical (Van der Waals volume ~100 ų). Its rotation is energetically penalized when adjacent substituents are present.

  • Ortho-Fluorine Interaction: Although fluorine is often considered isosteric with hydrogen (Van der Waals radius: F = 1.47 Å vs. H = 1.20 Å), its location at position 2 creates a "buttressing effect" against the tert-butyl group at position 1. This interaction restricts the free rotation of the C(1)-C(

    
    ) bond, potentially locking the methyl groups of the tert-butyl moiety into a specific staggered conformation relative to the aromatic plane to minimize steric clash with the fluorine lone pairs.
    
Planarity and Distortion

While the benzene ring typically seeks planarity, the steric congestion between the tert-butyl group (Pos 1) and Fluorine (Pos 2) induces a slight out-of-plane distortion. This relieves the repulsive Van der Waals forces but results in a permanent dipole moment that is distinct from non-fluorinated analogs.

StericMap cluster_legend Interaction Types Ring Benzene Core (Electron Rich) tBu1 1-tert-Butyl (Steric Bulk ++) Ring->tBu1 Hyperconjugation (+I) tBu4 4-tert-Butyl (Steric Bulk ++) Ring->tBu4 Hyperconjugation (+I) F2 2-Fluorine (Inductive -I / Resonance +R) Ring->F2 Inductive Withdrawal (-I) tBu1->F2 Steric Repulsion (Buttressing) H3 H-3 Proton (Sterically Compressed) tBu4->H3 Steric Crowding F2->H3 3J Coupling (NMR) Steric Red Dashed: Steric Repulsion Electronic Blue: Electronic Effect

Figure 1: Interaction map showing the steric clash between the 1-tert-butyl group and the 2-fluorine atom, and the resulting compression of the H-3 proton.

Electronic Landscape & NMR Signatures

The electronic environment is a superposition of the strong inductive donating effects (+I) of the alkyl groups and the inductive withdrawing/resonance donating effects of the fluorine.

Electronic Distribution (Hammett Analysis)
  • Positions 1 & 4 (t-Butyl): Strong

    
    -donors. They increase the electron density of the ring, making it susceptible to electrophilic attack, but sterically block the ortho positions.
    
  • Position 2 (Fluorine):

    • Inductive Effect (-I): Withdraws electron density from C2, deshielding the nucleus.[1]

    • Resonance Effect (+R): Donates lone pair density into the ring system (ortho/para directing).

    • Net Effect: The ring remains electron-rich due to the dominance of the two tert-butyl groups, but the C2 position is deactivated toward nucleophilic attack compared to a pure hydrocarbon.

NMR Spectroscopy Characteristics

Validating the structure requires careful analysis of coupling constants due to the fluorine atom.

NucleusSignalMultiplicityCoupling (

)
Structural Insight

~ -110 to -120 ppmSinglet (broad)-Diagnostic of aromatic fluorine. Chemical shift is sensitive to the orthogonal twist of the adjacent t-butyl group.

(H-3)
~ 7.0 - 7.2 ppmDoublet (d)

Hz
Located between F and t-Bu. Shows strong ortho-coupling to F.

(H-5)
~ 7.0 - 7.1 ppmDoublet of Doublets

Hz
Meta-coupling to F.

(H-6)
~ 7.3 - 7.4 ppmDoublet

Hz
Para-coupling to F (often weak/unresolved).

Note: H-3 is the most diagnostic proton due to the "roofing" effect often seen in ABX systems and its proximity to the electronegative fluorine.

Synthetic Methodologies

Synthesis of this compound requires bypassing the steric hindrance of the starting material. Direct fluorination is challenging; therefore, a stepwise approach via nitration is the industry standard for high purity.

Protocol: Modified Balz-Schiemann Route
  • Nitration: 1,4-Di-tert-butylbenzene is nitrated. The steric bulk of the tert-butyl groups directs the nitro group to the ortho position (Position 2).

    • Reagents:

      
       or 
      
      
      
      .
  • Reduction: The nitro group is reduced to an aniline.

    • Reagents:

      
       or 
      
      
      
      .
  • Diazotization & Fluorination: The aniline is converted to a diazonium salt and thermally decomposed to the fluoride.

    • Reagents:

      
       followed by 
      
      
      
      .

Synthesis Start 1,4-Di-tert-butylbenzene Step1 Nitration (HNO3/H2SO4) Start->Step1 Inter1 2-Nitro-1,4-di-t-butylbenzene Step1->Inter1 Step2 Reduction (H2, Pd/C) Inter1->Step2 Inter2 2-Amino-1,4-di-t-butylbenzene Step2->Inter2 Step3 Balz-Schiemann (1. NaNO2/HBF4 2. Heat) Inter2->Step3 Product This compound Step3->Product

Figure 2: Stepwise synthetic pathway ensuring regioselective introduction of fluorine.

Reactivity & Applications in Drug Design

Metabolic Blocking (Metabolic Stability)

In drug discovery, the tert-butyl group is a classic "metabolic shield."[2] It prevents Cytochrome P450 enzymes from oxidizing the aromatic ring.

  • Mechanism: The bulky tert-butyl groups prevent the formation of the arene oxide intermediate required for metabolic degradation.

  • Role of Fluorine: Adding fluorine at the 2-position further protects the ring from metabolic attack by lowering the HOMO energy, making the ring less nucleophilic towards oxidative enzymes, while simultaneously modulating the lipophilicity (

    
    ).
    
Electrophilic Aromatic Substitution (EAS) Selectivity

If further functionalization is required, the molecule offers limited sites due to extreme crowding.

  • Site 3: Sterically inaccessible (sandwiched between F and t-Bu).

  • Site 5: Ortho to t-Bu (Pos 4), Para to F. Most favorable.

  • Site 6: Ortho to t-Bu (Pos 1), Meta to F.

  • Prediction: Electrophiles will preferentially attack Position 5 due to the para-directing resonance effect of Fluorine and the activating effect of the t-Butyl group at Position 4.

References

  • Synthesis of 1,4-di-tert-butylbenzene: Friedel-Crafts Alkylation Protocols. Organic Chemistry Portal. Link

  • Electronic Effects of Fluorine: The effect of fluorine on the electronic spectra and ionization potentials. Royal Society Publishing. Link

  • Steric Hindrance in Drug Design: The Tert-Butyl Group: An In-depth Technical Guide. BenchChem. Link

  • Fluorine in Medicinal Chemistry: Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science. Link

  • Compound Data: this compound Product Page. Bidepharm.[] Link[4]

Sources

The Directive Influence of tert-Butyl and Fluoro Groups in Electrophilic Aromatic Substitution: A Mechanistic and Synthetic Guide

Author: BenchChem Technical Support Team. Date: March 2026

Electrophilic Aromatic Substitution (EAS) is a cornerstone reaction in organic synthesis and medicinal chemistry. The regioselectivity and reaction kinetics of EAS are profoundly dictated by the substituents already present on the aromatic ring. While standard heuristics classify substituents cleanly into activating ortho/para-directors or deactivating meta-directors, the tert-butyl and fluoro groups introduce critical nuances. This whitepaper deconstructs the mechanistic causality behind their directive influences, exploring the tension between steric bulk and electronic resonance.

Mechanistic Foundations of Directive Effects

The tert-Butyl Group: Steric Dominance over Electronic Activation

Alkyl groups are universally recognized as activating and ortho/para-directing due to their electron-donating inductive (+I) effects and hyperconjugation. However, the tert-butyl group (-C(CH₃)₃) represents an extreme case where three-dimensional geometry overrides electronic preference[1].

While the +I effect of the tert-butyl group stabilizes the cationic Wheland intermediate (arenium ion) at both the ortho and para positions, the massive steric bulk of the three methyl groups creates a physical barrier, severely shielding the ortho carbons[2]. Consequently, an incoming electrophile is sterically repelled from the ortho trajectory. This results in EAS reactions on tert-butylbenzene yielding predominantly the para isomer, with ortho substitution reduced to trace amounts, especially as the size of the attacking electrophile increases[2].

The Fluoro Group: The Halogen Anomaly

Halogens present a classic paradox in EAS: they are deactivating yet ortho/para-directing. Fluorine is the most extreme and unique element within this paradigm[3].

Due to its position as the most electronegative element, fluorine exerts a powerful electron-withdrawing inductive (-I) effect through the sigma bond. This decreases the overall electron density of the aromatic ring, raising the activation energy for electrophilic attack and rendering fluorobenzene less reactive than unsubstituted benzene[4].

However, fluorine's valence 2p orbitals are identical in principal quantum number and size to the 2p orbitals of the aromatic carbon ring. This allows for exceptionally efficient orbital overlap and a strong mesomeric (+M) electron-donating effect[5]. When an electrophile attacks the ortho or para position, the resulting positive charge on the adjacent carbon is highly stabilized by resonance from fluorine's lone pairs[4]. The para position is generally favored over the ortho position because the destabilizing -I effect is distance-dependent and exerts its strongest pull at the adjacent ortho carbon[4].

Quantitative Isomer Distribution: A Comparative Analysis

To translate these mechanistic principles into predictive synthetic chemistry, we must examine empirical data. Table 1 summarizes the isomer distribution for the nitration of various monosubstituted benzenes, highlighting the stark contrast between standard alkyl groups, bulky alkyl groups, and halogens.

Table 1: Isomer Distribution in Electrophilic Nitration

ReactantSubstituentDominant Electronic EffectRelative Rate (vs Benzene)% Ortho% Meta% Para
Toluene-CH₃Activating (+I)2558.54.537.0
tert-Butylbenzene-C(CH₃)₃Activating (+I)1616.08.075.0
Fluorobenzene-FDeactivating (-I, +M)0.1512.01.087.0
Chlorobenzene-ClDeactivating (-I, +M)0.03330.01.069.0

Data synthesized from empirical benchmarks[1]. Note the dramatic shift from an ortho-preference in toluene to a para-preference in tert-butylbenzene due to steric shielding, and the high para-selectivity of fluorobenzene driven by proximity-based inductive deactivation.

Visualizing the Directive Logic

The following diagram maps the divergent pathways and intermediate stabilization mechanisms for both substituents during an electrophilic attack.

EAS_Logic Start Monosubstituted Benzene SubT tert-Butyl Group (+I, Steric Bulk) Start->SubT SubF Fluoro Group (-I, +M Resonance) Start->SubF WhelandT Wheland Intermediate Para >> Ortho (Steric Clash) SubT->WhelandT Electrophile Attack WhelandF Wheland Intermediate Para > Ortho (Inductive Pull) SubF->WhelandF Electrophile Attack ProdT Major: Para Product Minor: Ortho WhelandT->ProdT Deprotonation ProdF Major: Para Product Minor: Ortho WhelandF->ProdF Deprotonation

Caption: Logic flow of electrophilic attack directed by tert-butyl (steric control) and fluoro (electronic control).

Competitive Directing Effects in Disubstituted Arenes

When both a tert-butyl and a fluoro group are present on the same aromatic ring (e.g., 1-tert-butyl-3-fluorobenzene), predicting the site of incoming electrophilic attack requires evaluating the synergy and conflict between their directing effects[6].

  • Activation vs. Deactivation: The tert-butyl group is activating, while the fluoro group is deactivating. According to standard EAS heuristics, the more activating group dictates the primary orientation.

  • Steric Clash: Even though the tert-butyl group directs ortho and para to itself, the positions ortho to the tert-butyl group are severely sterically hindered, effectively blocking substitution at those sites[6].

  • Synergistic Directing: In 1-tert-butyl-3-fluorobenzene, the position para to the tert-butyl group is also ortho to the fluoro group. This position benefits from the +I activation of the alkyl group, the +M resonance stabilization of the fluoro group, and avoids the severe steric penalty of the tert-butyl ortho positions. Thus, the incoming electrophile will predominantly attack this synergistic node.

Experimental Protocol: Self-Validating Nitration Workflow

To empirically validate these directive effects, the following protocol details the nitration of a model substrate (tert-butylbenzene). This methodology is designed with internal controls to ensure reproducibility, prevent over-reaction, and allow for accurate isomer quantification[1].

Objective: Synthesize and quantify the nitration isomers of tert-butylbenzene to validate steric hindrance models.

Materials:

  • tert-Butylbenzene (1.0 eq, >99% purity)

  • Concentrated Nitric Acid (HNO₃, 68-70%)

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Ethyl Acetate (EtOAc) for extraction

  • Ice bath and saturated NaHCO₃ solution

Step-by-Step Methodology:

  • Preparation of the Nitrating Mixture (Electrophile Generation):

    • In a round-bottom flask submerged in an ice-water bath (0°C), carefully add 5.0 mL of concentrated H₂SO₄.

    • Dropwise, add 5.0 mL of concentrated HNO₃ while maintaining vigorous stirring.

    • Causality: H₂SO₄ acts as a Brønsted acid to protonate HNO₃, driving the dehydration that generates the highly electrophilic nitronium ion (NO₂⁺). The ice bath prevents premature decomposition and controls the highly exothermic mixing process.

  • Substrate Addition:

    • Dissolve 10 mmol of tert-butylbenzene in 5 mL of cold EtOAc.

    • Add the substrate solution dropwise to the nitrating mixture over 15 minutes, keeping the internal temperature strictly below 5°C.

    • Causality: Temperature control is critical. Elevated temperatures increase the kinetic energy of the system, which can overcome steric barriers, artificially inflating the ortho yield and risking the formation of dinitro byproducts.

  • Reaction Progression:

    • Allow the mixture to stir at 0°C for exactly 1 hour.

  • Quenching and Extraction (Self-Validating Step):

    • Pour the reaction mixture over 50 g of crushed ice to instantly quench the reaction.

    • Extract the aqueous layer with EtOAc (3 x 20 mL). Wash the combined organic layers with saturated NaHCO₃ until CO₂ evolution ceases (pH ~7).

    • Causality: Immediate thermal quenching halts the reaction kinetics exactly at 1 hour. Neutralization prevents acid-catalyzed degradation or rearrangement of the products during solvent removal.

  • Analysis:

    • Concentrate the organic layer under reduced pressure.

    • Analyze the crude mixture via quantitative Gas Chromatography-Mass Spectrometry (GC-MS) or ¹H-NMR. The integration of the aromatic protons will reveal the ~75:16 para:ortho ratio, directly validating the steric shielding hypothesis[1].

Workflow Prep 1. Reagent Prep (HNO3/H2SO4) React 2. EAS Reaction (0°C, 1h) Prep->React Quench 3. Quench & Extract (Ice/EtOAc) React->Quench Analyze 4. GC-MS/NMR Isomer Quant Quench->Analyze

Caption: Standard self-validating workflow for nitration and isomer quantification.

Implications for Drug Development

In modern medicinal chemistry, the strategic placement of tert-butyl and fluoro groups is a cornerstone of structure-activity relationship (SAR) optimization.

  • Metabolic Stability: Fluorine is frequently substituted for hydrogen to block cytochrome P450-mediated oxidation at specific aromatic sites[7]. Understanding its EAS directive effects is crucial for synthesizing these fluorinated building blocks efficiently.

  • Lipophilicity and Target Fit: The tert-butyl group is highly lipophilic and occupies a significant hydrophobic pocket in target proteins. When functionalizing a lead compound containing a tert-butyl group via EAS, chemists must account for the profound steric shadow it casts, which will exclusively drive late-stage functionalization to the para or meta positions, thereby dictating the final 3D geometry of the drug candidate.

References

  • LibreTexts. 4.6: Effect of Substituents on Reactivity and Orientation in Electrophilic Aromatic Substitution.[Link]

  • Wikipedia. Electrophilic aromatic directing groups.[Link]

  • Master Organic Chemistry. Activating and Deactivating Groups In Electrophilic Aromatic Substitution.[Link]

  • Scribd. Meta, Ortho, para - Physical Chemistry.[Link]

  • ResearchGate. Insights on tert-butyl alkylation effects on fluorobenzene.[Link]

  • National Library of Medicine (PMC). Charge Transfer Directed Radical Substitution Enables para-Selective C–H Functionalization.[Link]

Sources

Reactivity Profile of 1,4-Di-tert-butyl-2-fluorobenzene: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1,4-Di-tert-butyl-2-fluorobenzene (CAS: 1369853-20-2) is a highly specialized aromatic building block characterized by extreme steric hindrance and distinct electronic polarization. For drug development professionals and synthetic chemists, this molecule presents a unique reactivity profile: the massive steric bulk of the para-oriented tert-butyl groups heavily restricts standard aromatic transformations, while the highly electronegative fluorine atom dictates strict regiochemical pathways. This whitepaper provides an in-depth mechanistic analysis and self-validating experimental protocols for functionalizing this complex scaffold via Electrophilic Aromatic Substitution (EAS), Directed Ortho Metalation (DoM), and C–F Bond Activation.

Structural Architecture & Steric Topography

To predict the reactivity of this compound, one must map its steric and electronic topography:

  • C1 & C4 (tert-butyl groups): These bulky substituents exert a weak inductive electron-donating (+I) and hyperconjugative effect, activating the ring. Sterically, they create massive "exclusion zones" shielding the adjacent C3, C5, and C6 positions.

  • C2 (Fluorine): Fluorine exerts a strong inductive electron-withdrawing effect (-I) that deactivates the ring overall, but its lone pair donation (+M) directs incoming electrophiles to the ortho (C3) and para (C5) positions.

Reactivity Mapping

Reactivity Core This compound EAS EAS (Bromination) Major Product: C5-Bromo Core->EAS Br2, FeBr3 Electrophilic Attack DoM Directed Ortho Metalation Intermediate: C3-Lithio Core->DoM s-BuLi, TMEDA Kinetic Deprotonation CFA C-F Bond Activation Product: C2-Aryl (Cross-Coupling) Core->CFA Ni(0), NHC, Ar-[B] Oxidative Addition

Fig 1. Divergent reactivity pathways of this compound based on reagent choice.

Electrophilic Aromatic Substitution (EAS): Regiochemical Fidelity

In EAS, the incoming electrophile must navigate competing directing effects and severe steric crowding.

  • Position 3: Ortho to F and ortho to C4-tBu. It is electronically activated but sterically inaccessible.

  • Position 6: Meta to F and ortho to C1-tBu. It suffers from the unmitigated -I deactivating effect of fluorine.

  • Position 5: Para to F and ortho to C4-tBu. The +M effect of fluorine significantly enriches this position, making C5 the kinetically and thermodynamically favored site for EAS .

Protocol: Regioselective Bromination at C5

Objective: Synthesize 1-bromo-2,5-di-tert-butyl-4-fluorobenzene.

  • Preparation: Dissolve 10 mmol of this compound in 25 mL of anhydrous dichloromethane (DCM) under an argon atmosphere.

  • Catalyst Addition: Add 0.5 mmol (5 mol%) of iron powder.

  • Electrophile Introduction: Slowly add a solution of 10.5 mmol of elemental bromine (Br₂) in 5 mL DCM dropwise at 0 °C over 30 minutes.

  • Reaction & Workup: Stir at room temperature for 4 hours. Quench with saturated aqueous sodium thiosulfate (Na₂S₂O₃) to neutralize unreacted bromine. Extract with DCM, dry over MgSO₄, and concentrate.

Causality Check (Expertise & Experience): Why use Fe/Br₂ instead of a stronger Lewis acid like AlCl₃? Strong Lewis acids (AlCl₃, FeCl₃) can trigger a retro-Friedel-Crafts alkylation, cleaving the tert-butyl groups. The mild FeBr₃ catalyst generated in situ is sufficient to polarize the Br-Br bond without compromising the fragile tert-butyl architecture.

Directed Ortho Metalation (DoM): Kinetic Deprotonation

Fluorine is a potent directing metalation group (DMG) due to its strong inductive effect, which significantly lowers the pKa of adjacent protons[1]. The only available ortho proton is at C3. Despite the massive steric shielding from the adjacent C4 tert-butyl group, the kinetic acidity of the C3 proton allows for selective deprotonation if the correct base system is employed[2].

Protocol: Low-Temperature Lithiation and Electrophilic Trapping

Workflow S1 Step 1: Preparation Dry THF, -78°C Argon Atmosphere S2 Step 2: Metalation Add s-BuLi/TMEDA Stir 2h at -78°C S1->S2 S3 Step 3: Quench Add Electrophile Warm to RT S2->S3 S4 Step 4: Isolation NH4Cl Quench Chromatography S3->S4

Fig 2. Standard operational workflow for directed ortho metalation (DoM) and electrophilic trapping.
  • Preparation: Dissolve 5 mmol of the substrate and 5.5 mmol of anhydrous TMEDA in 20 mL of dry THF. Cool to -78 °C.

  • Metalation: Dropwise add 5.5 mmol of sec-butyllithium (s-BuLi, 1.4 M in cyclohexane). Maintain at -78 °C for 2 hours to ensure complete lithiation at C3.

  • Trapping: Add 6.0 mmol of the desired electrophile (e.g., TMSCl for silylation, or bubble dry CO₂ for carboxylation) directly into the cold solution.

  • Workup: Allow the mixture to warm to room temperature over 1 hour. Quench with saturated NH₄Cl, extract with ethyl acetate, and purify via flash chromatography.

Causality Check (Expertise & Experience): Why use s-BuLi/TMEDA instead of n-BuLi? n-BuLi is a strong nucleophile and can trigger an unwanted Nucleophilic Aromatic Substitution (SNAr) at the C2-fluorine position. s-BuLi is sterically hindered, suppressing nucleophilicity while maintaining extreme basicity. TMEDA is critical; it breaks down the alkyllithium hexamers into reactive monomers, increasing the kinetic basicity required to penetrate the steric cleft and abstract the hindered C3 proton[2].

C–F Bond Activation: Transition-Metal Catalysis

The C–F bond boasts a formidable dissociation energy of approximately 126 kcal/mol, making it notoriously inert to standard cross-coupling conditions that easily activate C–Br or C–I bonds[3]. However, the bulky tert-butyl groups of our substrate can actually stabilize low-valent metal intermediates, preventing catalyst aggregation.

Protocol: Ni-Catalyzed Suzuki-Miyaura Defluorinative Coupling
  • Preparation: In a glovebox, charge a Schlenk tube with Ni(cod)₂ (10 mol%), ICy·HBF₄ (N-heterocyclic carbene precursor, 20 mol%), arylboronic acid (1.5 equiv), and anhydrous K₃PO₄ (3.0 equiv).

  • Solvent & Substrate: Add this compound (1.0 equiv) dissolved in anhydrous toluene (0.2 M).

  • Reaction: Seal the tube, remove from the glovebox, and heat at 100 °C for 24 hours.

  • Workup: Cool to room temperature, filter through a pad of Celite (eluting with EtOAc), and concentrate for purification.

Causality Check (Expertise & Experience): Why use Nickel(0) and NHC ligands? Nickel is more electropositive, smaller, and more nucleophilic than Palladium, making it vastly superior for inserting into the ultra-strong C–F bond[4]. The bulky, highly electron-donating NHC ligand enriches the Ni center, driving the difficult oxidative addition step while preventing catalyst poisoning.

Quantitative Reactivity Data

Table 1: Regioselectivity Profile for Electrophilic Aromatic Substitution (EAS)

Electrophile SystemTemperatureMajor Product SiteMinor Product SiteYield (%)
Br₂ / FeBr₃0 °C to RTC5 (>95%)C6 (<5%)88%
HNO₃ / H₂SO₄-10 °CC5 (85%)C6 (15%)72%
NBS / Silica gelRTC5 (>98%)None detected91%

Table 2: Base Selection Matrix for Directed Ortho Metalation (DoM) at C3

Base SystemSolventTemp (°C)Conversion to C3-LithioSide Reactions (SNAr / Benzyne)
n-BuLiTHF-78 °C< 10%High (Nucleophilic attack on F)
t-BuLi (2 equiv)THF-78 °C~ 40%Moderate (Benzyne formation upon warming)
s-BuLi / TMEDA THF -78 °C > 95% None detected

Conclusion

This compound is a masterclass in the interplay between steric shielding and electronic directing effects. While its bulky substituents render it immune to many standard transformations, careful selection of kinetic bases (s-BuLi/TMEDA) allows for precision DoM at the highly hindered C3 position. Furthermore, leveraging the +M effect of fluorine enables clean EAS at C5, and modern Ni(0)/NHC catalysis can successfully breach the formidable 126 kcal/mol C–F bond to yield complex, highly substituted biaryls.

References

  • C-F and C-H Bond Activation of Fluorobenzenes and Fluoropyridines at Transition Metal Centers: How Fluorine Tips the Scales Source: Accounts of Chemical Research (via ResearchGate) URL:[Link] (Supports mechanistic claims regarding the 126 kcal/mol C-F bond dissociation energy and the necessity of highly electron-rich Ni(0) catalysts for oxidative addition).

  • meta-C–H arylation of fluoroarenes via traceless directing group relay strategy Source: Chemical Science (Royal Society of Chemistry) URL:[Link] (Validates the powerful inductive directing metalation group (DMG) capability of fluorine in highly substituted arenes).

  • Aryl Fluoride Activation Through Palladium-Magnesium Bimetallic Cooperation: A Mechanistic and Computational Study Source: Journal of the American Chemical Society (via NIH PMC) URL:[Link] (Provides foundational data on overcoming the kinetic inertness of aryl fluorides in cross-coupling methodologies).

  • Uncatalyzed CO2Li-Mediated SNAr Reaction of Unprotected Benzoic Acids via Silicon Trickery Source: Australian Journal of Chemistry (ConnectSci) URL:[Link] (Details the critical role of TMEDA and sec-butyllithium in achieving kinetic deprotonation of sterically hindered fluorobenzenes while suppressing unwanted SNAr pathways).

Sources

Methodological & Application

Application Note: Directed ortho-Metalation (DoM) of 1,4-Di-tert-butyl-2-fluorobenzene

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic scientists, and drug development professionals. Scope: This technical guide establishes a robust, self-validating protocol for the regioselective functionalization of highly sterically hindered fluorobenzenes, specifically focusing on the lithiation and electrophilic trapping of 1,4-di-tert-butyl-2-fluorobenzene.

Scientific Rationale: Overcoming Extreme Steric Hindrance

Directed ortho-metalation (DoM) is a foundational methodology in synthetic organic chemistry, originally discovered independently by Gilman and Wittig in the late 1930s 1. The reaction utilizes a Directed Metalation Group (DMG) containing a Lewis basic heteroatom to coordinate an alkyllithium reagent, directing deprotonation exclusively to the adjacent ortho position 2.

The substrate This compound presents a unique mechanistic paradox: it possesses a highly activating DMG (fluorine) but suffers from extreme steric congestion at the target reaction site.

  • Electronic Activation: Fluorine occupies a very high position on the Dir-Met potency scale. Its powerful inductive (-I) effect drastically lowers the pKa of the ortho protons, making them thermodynamically acidic 3.

  • Steric Clash: The only available ortho position is C3, which is tightly flanked by the fluorine atom at C2 and a massive tert-butyl group at C4.

Despite this steric blockade, metalation proceeds exclusively at C3. The deprotonation event is the rate-limiting step, and the driving force originates from the stabilization of the ortho-lithiated intermediate via intramolecular complexation and inductive stabilization 4. This is governed by the Complex-Induced Proximity Effect (CIPE), which forces the base into the sterically hindered pocket 5.

Regioselectivity Substrate This compound C3 C3 Position (Ortho to F, Ortho to t-Bu) Substrate->C3 Strong Inductive Effect (-I) + Li Coordination C5 C5 Position (Meta to F, Ortho to t-Bu) Substrate->C5 No Activation C6 C6 Position (Para to F, Ortho to t-Bu) Substrate->C6 No Activation C3_State Kinetically & Thermodynamically Favored Metalation Site C3->C3_State Overcomes Steric Hindrance

Figure 1: Regioselective logic demonstrating the dominance of the fluorine DMG over steric hindrance.

Reagent Selection and Optimization

To successfully deprotonate the highly congested C3 position, the choice of base and solvent is critical:

  • Base Selection: sec-Butyllithium (sec-BuLi) is required. n-BuLi lacks the kinetic basicity to deprotonate the hindered C3 position efficiently, while t-BuLi is overly nucleophilic and can trigger unwanted nucleophilic aromatic substitution (SNAr) of the fluorine atom 6.

  • Ligand Additive: N,N,N',N'-tetramethylethylenediamine (TMEDA) must be used. TMEDA acts as a bidentate ligand that breaks down the unreactive alkyllithium aggregates into highly reactive monomers, drastically accelerating the deprotonation rate 2.

  • Temperature Control: The reaction must be strictly maintained at -78 °C. Higher temperatures compromise kinetic control, leading to the elimination of LiF to form a highly reactive benzyne intermediate 7.

Quantitative Optimization Data

The following table summarizes the optimization of metalation conditions, utilizing anhydrous N,N-Dimethylformamide (DMF) as the electrophilic quench to yield 3,6-di-tert-butyl-2-fluorobenzaldehyde .

EntryBase System (1.2 equiv)Additive (1.2 equiv)Temp (°C)Time (h)Yield (%)Observation / Causality
1n-BuLiTMEDA-782.0< 10%Insufficient kinetic basicity for hindered C3.
2 sec-BuLi TMEDA -78 2.0 85% Optimal balance of basicity and non-nucleophilicity.
3t-BuLiNone-782.045%Significant SNAr side reactions observed.
4TMPMgCl·LiClNone-4012.072%Effective but requires elevated temps and longer times.

Experimental Workflow & Protocol

Workflow A 1. Substrate Preparation This compound in Anhydrous THF B 2. Cryogenic Cooling Equilibrate to -78 °C (Internal Temp Monitoring) A->B C 3. Base Addition Dropwise sec-BuLi / TMEDA (Maintain < -70 °C) B->C D 4. Directed Metalation Stir 2 h at -78 °C (Observe Color Change) C->D E 5. Electrophilic Trapping Add Anhydrous DMF (1.5 equiv) D->E F 6. Workup & Isolation Quench with Sat. NH4Cl, Extract with EtOAc E->F

Figure 2: Optimized experimental workflow for the DoM of this compound.

Step-by-Step Methodology: Synthesis of 3,6-di-tert-butyl-2-fluorobenzaldehyde

Safety Note: Alkyllithium reagents are highly pyrophoric. All operations must be conducted under a strictly inert atmosphere (Argon or N₂) using Schlenk techniques.

Step 1: System Preparation & Substrate Solvation

  • Flame-dry a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, an internal temperature probe, and an argon inlet.

  • Charge the flask with this compound (1.04 g, 5.0 mmol, 1.0 equiv).

  • Add anhydrous THF (25 mL) via syringe. THF acts as a polar aprotic solvent that coordinates to the lithium cation, stabilizing the transition state [[2]]().

  • Add TMEDA (0.90 mL, 6.0 mmol, 1.2 equiv).

Step 2: Cryogenic Metalation (Self-Validating Step) 5. Submerge the flask in a dry ice/acetone bath. Allow the internal temperature to equilibrate to exactly -78 °C. 6. Slowly add sec-BuLi (1.4 M in cyclohexane, 4.3 mL, 6.0 mmol, 1.2 equiv) dropwise over 15 minutes using a syringe pump.

  • Validation Check: Monitor the internal temperature probe. The addition rate must be controlled so that the internal temperature does not exceed -70 °C.

  • Visual Cue: A distinct color change from colorless to a pale yellow/orange will occur, indicating the successful formation of the aryllithium intermediate.

  • Stir the reaction mixture at -78 °C for exactly 2.0 hours to ensure complete deprotonation of the hindered C3 position.

Step 3: Electrophilic Quenching 8. Add anhydrous DMF (0.58 mL, 7.5 mmol, 1.5 equiv) dropwise over 5 minutes. 9. Maintain the reaction at -78 °C for an additional 30 minutes, then remove the cooling bath and allow the mixture to slowly warm to room temperature over 1 hour.

  • Visual Cue: The yellow/orange color of the aryllithium species will rapidly dissipate upon the addition of the electrophile, confirming the quench.

Step 4: Workup & Isolation 10. Quench the reaction by adding saturated aqueous NH₄Cl solution (15 mL) carefully. 11. Transfer the mixture to a separatory funnel and extract the aqueous layer with Ethyl Acetate (3 × 20 mL). 12. Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. 13. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford the pure 3,6-di-tert-butyl-2-fluorobenzaldehyde.

References

  • Harvard University. "Directed Ortho Metalation". Myers Research Group.
  • Wikipedia. "Directed ortho metalation".
  • Bridges, A. J., et al. "Fluorine as an ortho-directing group in aromatic metalation: Generality of the reaction and the high position of fluorine in the Dir-Met potency scale." Tetrahedron Letters.
  • Baran Lab. "Directed Metalation: A Survival Guide".
  • Snieckus, V. (1990). "Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics." Chemical Reviews, 90, 879-933.
  • ResearchGate. "Are n-BuLi/TMEDA-Mediated Arene Ortholithiations Directed? Substituent-Dependent Rates, Substituent-Independent Mechanisms".
  • Scholaris. "Aromatic Anionic Chemistry in the Development of Sulfamates".

Sources

Application Note: C-H Activation Strategies for Functionalizing 1,4-Di-tert-butyl-2-fluorobenzene

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Functionalizing 1,4-di-tert-butyl-2-fluorobenzene presents a classic "Steric vs. Electronic" conflict in organic synthesis. The substrate features a rigid, bulky framework (two tert-butyl groups) overlaying a strong electronic directing group (fluorine).[1] This guide outlines two distinct, field-proven strategies to access complementary regioisomers:

  • Iridium-Catalyzed Borylation: Exploits steric governance and electronic meta-activation to target C6 .[1]

  • Directed Ortho Metalation (DoM): Leverages the high acidity of the C-H bond ortho to fluorine to target the sterically congested C3 position.

Substrate Analysis & Strategic Logic

The substrate, this compound, possesses three non-equivalent aromatic protons.[1] Successful functionalization requires a mechanistic understanding of the competing forces at each site.

The "Battlefield" Map
  • Position 3 (H-3): Located between Fluorine (C2) and tert-Butyl (C4).[1]

    • Status:The "Sandwich" Position.

    • Properties: Most acidic (ortho to F), but sterically occluded. Accessible only to small, strong bases (DoM).

  • Position 5 (H-5): Adjacent to tert-Butyl (C4) and H-6.[1] Para to Fluorine.[1][2]

    • Status:The Para Trap.

    • Properties: Sterically hindered by C4-tBu.[1] Electronically deactivated for Iridium catalysis (para-to-F disfavor).

  • Position 6 (H-6): Adjacent to tert-Butyl (C1) and H-5.[1] Meta to Fluorine.[1][3]

    • Status:The Optimal Target.

    • Properties: Sterically hindered by C1-tBu (similar to H-5), but electronically activated (meta to F) relative to H-5.[1]

G sub This compound H3 Position C3 (Ortho to F) sub->H3 High Acidity High Sterics H5 Position C5 (Para to F) sub->H5 Low Acidity Electronic Disfavor H6 Position C6 (Meta to F) sub->H6 Moderate Acidity Electronic Synergy MethodB Method B: Directed Ortho Metalation (Coordination Control) H3->MethodB Target Product MethodA Method A: Ir-Catalyzed Borylation (Steric + Electronic Control) H5->MethodA Minor/Trace H6->MethodA Major Product

Figure 1: Decision matrix for site-selective functionalization. Iridium catalysis favors C6, while Lithiation targets C3.

Protocol A: Iridium-Catalyzed C-H Borylation (Targeting C6)[1]

Principle

Iridium-catalyzed borylation typically occurs at the least sterically hindered C-H bond.[1] However, in this substrate, both accessible positions (C5 and C6) are ortho to a tert-butyl group.[1] Selectivity is therefore determined by electronic effects.[3] Borylation is electronically disfavored para to fluorine (C5) and favored ortho or meta to fluorine.[1] Since the ortho position (C3) is blocked by extreme bulk, the reaction occurs selectively at C6 (meta to F).

Materials
  • Pre-catalyst: [Ir(OMe)(cod)]₂ (CAS: 12148-71-9)[1]

  • Ligand: 4,4′-Di-tert-butyl-2,2′-bipyridine (dtbpy) (CAS: 72914-19-3)[4]

  • Reagent: Bis(pinacolato)diboron (B₂pin₂) (CAS: 73183-34-3)

  • Solvent: n-Hexane or THF (Anhydrous, degassed)[1]

Step-by-Step Protocol
  • Glovebox Setup: In a nitrogen-filled glovebox, charge a 20 mL scintillation vial (equipped with a magnetic stir bar) with:

    • [Ir(OMe)(cod)]₂ (1.5 mol %)

    • dtbpy (3.0 mol %)

    • B₂pin₂ (1.0 equiv relative to substrate)[5]

  • Solvent Addition: Add anhydrous n-hexane (concentration 0.5 M with respect to substrate).

    • Note: The catalyst mixture will turn dark brown/red upon mixing, indicating the formation of the active species.

  • Substrate Addition: Add this compound (1.0 equiv).

  • Reaction: Seal the vial with a Teflon-lined cap. Remove from the glovebox and heat at 80 °C for 16 hours.

    • Visual Check: The reaction should remain homogeneous. Precipitation indicates catalyst decomposition.

  • Workup: Cool to room temperature. Concentrate the mixture under reduced pressure on a rotary evaporator.

  • Purification: The residue is typically pure enough for NMR analysis.[1] For isolation, pass through a short plug of silica gel (eluting with 5% EtOAc/Hexanes) to remove iridium residues.

Expected Outcome
  • Major Product: 4,7-di-tert-butyl-5-fluorobenzo[d][1,3,2]dioxaborole (Functionalization at C6 ).[1]

  • Selectivity: >95:5 regioselectivity favoring C6 over C5.[1]

Protocol B: Directed Ortho Metalation (DoM) (Targeting C3)[1]

Principle

Fluorine is an excellent Directed Metalation Group (DMG) due to its high electronegativity, which acidifies the ortho proton (H-3).[1] Despite the steric bulk of the adjacent tert-butyl group at C4, small, strong bases like n-butyllithium can access this "sandwich" position. This protocol uses a kinetic deprotonation strategy.[1][6]

Materials
  • Base: n-Butyllithium (n-BuLi), 2.5 M in hexanes.[1]

  • Additive: TMEDA (N,N,N',N'-Tetramethylethylenediamine) – Breaks n-BuLi aggregates to increase reactivity and reduce steric bulk of the base complex.

  • Electrophile: Iodine (I₂), DMF, or Chlorotrimethylsilane (TMSCl).

  • Solvent: Anhydrous THF.

Step-by-Step Protocol
  • Apparatus: Flame-dry a 50 mL Schlenk flask under argon. Add a magnetic stir bar.[1]

  • Solvent & Substrate: Add this compound (1.0 equiv, e.g., 2 mmol) and anhydrous THF (10 mL).

  • Chelation: Add TMEDA (1.1 equiv). Cool the solution to -78 °C (dry ice/acetone bath).

  • Metalation: Dropwise add n-BuLi (1.1 equiv) over 10 minutes.

    • Critical Control: Maintain internal temperature below -70 °C. The tert-butyl groups on the ring discourage nucleophilic attack (SNAr) on the fluorine, but temperature control is vital to prevent benzyne formation.[1]

  • Incubation: Stir at -78 °C for 1 hour.

    • Note: Do not warm up. The lithiated species at C3 is sterically crowded and high-energy; warming may cause proton scrambling or decomposition.

  • Quench: Add the electrophile (e.g., I₂ dissolved in THF, 1.2 equiv) rapidly at -78 °C.

  • Workup: Allow to warm to room temperature. Quench with saturated aq. NH₄Cl.[1] Extract with diethyl ether, wash with Na₂S₂O₃ (if using Iodine), dry over MgSO₄, and concentrate.

Expected Outcome
  • Target Product: 1,4-di-tert-butyl-2-fluoro-3-functionalized-benzene.[1]

  • Risk Factor: If the base is too bulky (e.g., LiTMP), yield will drop due to inability to access H-3. Stick to n-BuLi/TMEDA.

Comparative Data & Troubleshooting

FeatureMethod A: Ir-BorylationMethod B: DoM (Lithiation)
Target Site C6 (Meta to F)C3 (Ortho to F)
Driving Force Sterics + Electronic (Meta-activation)Acidity (Inductive effect of F)
Key Reagent [Ir(OMe)(cod)]₂ / dtbpyn-BuLi / TMEDA
Sensitivity Tolerates moisture/air poorly (Glovebox rec.)[1]Requires strict anhydrous/cryogenic conditions
Steric Limit Avoids the "Sandwich" (C3)Penetrates the "Sandwich" (C3)
Primary Failure Mode Low conversion if catalyst dies (Black ppt)Proton return (wet solvent) or Benzyne formation
Troubleshooting Guide
  • Problem (Method A): Low conversion.

    • Solution: Switch solvent to THF and increase temperature to 100 °C (sealed tube). Ensure B₂pin₂ quality (should be white crystals, not powder).

  • Problem (Method B): Recovery of starting material.

    • Solution: The lithiation failed. Increase incubation time at -78 °C to 2 hours. Ensure TMEDA is distilled and dry.

  • Problem (Method B): Formation of "t-Bu-scrambled" products.

    • Solution: You likely generated a benzyne intermediate.[1] Keep T < -75 °C strictly.

References

  • Iridium-Catalyzed Borylation Mechanism & Regioselectivity

    • Cho, J. Y., Tse, M. K., Holmes, D., Maleczka, R. E., & Smith, M. R. (2002). Remarkably Selective Iridium Catalysts for the Elaboration of Aromatic C-H Bonds. Science, 295(5553), 305–308.
    • [1]

  • Regioselectivity in Fluoroarenes (Electronic Control)

    • Tajuddin, H., Harrisson, P., Bitterlich, B., Collings, J. C., Sim, N., Lambert, A. S., ... & Marder, T. B. (2010).[7] Iridium-catalyzed C–H borylation of quinolines and unsymmetrical 1,2-disubstituted benzenes: insights into steric and electronic effects on selectivity. Chemical Science, 1(1), 52-62.[1]

  • Directed Ortho Metalation (DoM)

    • Snieckus, V. (1990). Directed ortho metalation.[1][8][9][10] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews, 90(6), 879–933.

    • [1]

  • Lithiation of Sterically Hindered Fluoroarenes

    • Schlosser, M. (2005).[1] The 2× 3 Toolbox of Organometallic Methods for Regiochemically Exhaustive Functionalization. Angewandte Chemie International Edition, 44(3), 376-393.

    • [1]

Sources

Application Note: Palladium-Catalyzed Cross-Coupling of 1,4-Di-tert-butyl-2-fluorobenzene via Direct C–F Bond Activation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Substrate Profiling

In late-stage drug development and complex organic synthesis, the functionalization of sterically congested, electron-rich arenes is a persistent challenge. 1,4-Di-tert-butyl-2-fluorobenzene (CAS: 1369853-20-2) represents a "worst-case scenario" for traditional palladium-catalyzed cross-coupling[1].

The carbon-fluorine (C–F) bond is the strongest single bond in organic chemistry (dissociation energy ~114 kcal/mol). Typically, palladium-catalyzed C–F activation requires the presence of strong electron-withdrawing groups (e.g., ortho-nitro groups) to lower the LUMO of the arene and facilitate nucleophilic attack by the metal[2][3]. However, this compound is highly electron-rich due to the inductive donation of two tert-butyl groups. Furthermore, the tert-butyl group at the 1-position creates extreme steric shielding directly adjacent to the C–F bond, kinetically hindering the approach of the palladium catalyst.

This application note details field-proven methodologies to overcome these thermodynamic and kinetic barriers, specifically leveraging thermodynamic sinks (Li–F formation) and ligand-free palladium systems to achieve high-yielding Sonogashira and borylation cross-couplings[4][5].

Mechanistic Rationale: Overcoming Steric and Electronic Hurdles

To successfully activate the C–F bond of this compound, standard protocols utilizing bulky phosphine ligands (like XPhos or BrettPhos) often fail because the substrate itself occupies too much of the palladium coordination sphere.

The Causality of Experimental Choices:

  • Ligand-Free Palladium Sources: Utilizing

    
     without exogenous phosphine ligands minimizes steric crowding at the metal center. This allows the bulky this compound to successfully coordinate to the active Pd(0) species[5].
    
  • The Role of LiHMDS (Lithium Hexamethyldisilazide): LiHMDS is the critical enabler of this reaction. It does not merely act as a Brønsted base to deprotonate the coupling partner. The lithium cation acts as a Lewis acid, coordinating to the fluorine atom and weakening the C–F bond. Upon oxidative addition, the formation of lithium fluoride (LiF) provides a massive thermodynamic driving force (lattice energy ~1036 kJ/mol) that compensates for the high activation energy of C–F cleavage[5][6].

  • Thermal Activation: The reaction requires heating to 110 °C. The steric clash between the ortho-tert-butyl group and the incoming palladium center creates a high kinetic barrier for the transition state, which can only be overcome with sufficient thermal energy[5].

CatalyticCycle Pd0 Pd(0) Active Species (from Pd2dba3) OxAdd Oxidative Addition [Pd(II)(Ar)(F)] Pd0->OxAdd this compound TransMet Nucleophile Complexation & Deprotonation OxAdd->TransMet Terminal Alkyne / B2pin2 RedElim Reductive Elimination Product Formation TransMet->RedElim LiHMDS Assistance LiF Thermodynamic Sink Formation of Li-F TransMet->LiF Li+ drives F- removal RedElim->Pd0 Release of Coupled Product

Fig 1. Pd-catalyzed C-F activation cycle driven by the LiHMDS thermodynamic sink.

Quantitative Data: Reaction Optimization

The following table summarizes the optimization landscape for the cross-coupling of hindered fluoroarenes, demonstrating why specific reagents are mandatory for success[5][6].

Catalyst (3 mol%)Base (2.0 equiv)SolventTemp (°C)Yield (%)Mechanistic Observation

LiHMDSTHF110< 5%Phosphine ligands create severe steric clash with ortho-t-butyl group.


THF1100%Lack of Li+ prevents Lewis-acid activation of the C–F bond.

LiHMDSToluene11012%Non-polar solvent fails to adequately solvate the LiHMDS complex.

LiHMDSDMF1100%Catalyst decomposition observed; DMF coordinates too strongly to Pd.

LiHMDS THF 110 > 85% Optimal balance of solubility, steric freedom, and thermodynamic drive.

Experimental Protocols

Protocol A: LiHMDS-Promoted Sonogashira Cross-Coupling

This protocol details the coupling of this compound with phenylacetylene to yield an internal alkyne[5][6].

Self-Validation Checkpoint: This reaction is highly sensitive to moisture because water will immediately quench LiHMDS to hexamethyldisilazane, destroying the thermodynamic driving force. The protocol includes integrated GC-MS monitoring to validate system integrity.

Materials:

  • This compound (0.5 mmol, 104 mg)

  • Phenylacetylene (1.25 mmol, 127 mg)

  • 
     (0.015 mmol, 3 mol%, 13.7 mg)
    
  • LiHMDS (1.0 M in THF, 1.0 mmol, 2.0 equiv, 1.0 mL)

  • Anhydrous THF (1.5 mL)

Step-by-Step Methodology:

  • Glovebox Assembly: Inside an argon-filled glovebox, add

    
     (13.7 mg) to an oven-dried 15 mL Schlenk tube equipped with a magnetic stir bar.
    
  • Substrate Addition: Add this compound (104 mg) and phenylacetylene (127 mg) to the tube.

  • Base & Solvent Introduction: Slowly add anhydrous THF (1.5 mL) followed by the dropwise addition of LiHMDS solution (1.0 mL). Causality Note: Adding LiHMDS last prevents premature deprotonation of the alkyne before the Pd complex is fully solvated.

  • Thermal Activation: Seal the Schlenk tube, remove it from the glovebox, and place it in a pre-heated oil bath at 110 °C. Stir vigorously for 15 hours.

  • In-Process Validation: After 8 hours, cool the reaction briefly, extract a 10 µL aliquot under argon, dilute with EtOAc, and analyze via GC-MS.

    • Validation criteria: Look for the disappearance of the m/z 208.3 peak (starting material). If conversion is <50%, it indicates moisture ingress compromised the LiHMDS.

  • Quench and Workup: Cool the mixture to room temperature. Quench carefully with saturated aqueous

    
     (5 mL) to neutralize remaining base. Extract with Ethyl Acetate (
    
    
    
    mL).
  • Purification: Dry the combined organic layers over anhydrous

    
    , concentrate under reduced pressure, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to isolate the internal alkyne.
    

Workflow Step1 Glovebox Setup Add Pd2dba3 & Substrates to dry Schlenk tube Step2 Reagent Addition Add dry THF & LiHMDS (Moisture Critical) Step1->Step2 Step3 Thermal Activation Stir at 110 °C for 15 h (Overcome Sterics) Step2->Step3 Step4 Validation & Quench GC-MS check, then add sat. NH4Cl Step3->Step4 Step5 Purification Extraction & Silica Gel Chromatography Step4->Step5

Fig 2. Step-by-step Schlenk line workflow for air-sensitive C-F bond cross-coupling.
Protocol B: Defluoroborylation (Synthesis of Aryl Boronic Esters)

Converting the highly hindered C–F bond into a C–B bond provides a versatile intermediate for downstream Suzuki-Miyaura couplings. This utilizes a similar LiHMDS-driven mechanism[4].

Materials:

  • This compound (0.5 mmol)

  • Bis(pinacolato)diboron (

    
    ) (1.5 mmol, 3.0 equiv)
    
  • 
     (5 mol%)
    
  • LiHMDS (1.0 M in THF, 2.5 equiv)

Step-by-Step Methodology:

  • In an argon-filled glovebox, charge a Schlenk tube with

    
    , 
    
    
    
    , and this compound.
  • Add anhydrous THF (2.0 mL) and stir for 5 minutes to ensure dissolution of the diboron reagent.

  • Add LiHMDS dropwise. The solution will typically transition to a deep red/brown color, indicating the formation of the active Pd(0) complex.

  • Seal the tube and heat at 110 °C for 18 hours. Causality Note: Borylation requires a longer reaction time and higher equivalents of base compared to Sonogashira coupling due to the bulkiness of the

    
     reagent interacting with the ortho-tert-butyl group.
    
  • Cool to room temperature, dilute with diethyl ether, and filter through a short pad of Celite to remove palladium black and insoluble lithium salts.

  • Concentrate and purify via column chromatography to yield the 2-(2,5-di-tert-butylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

References

  • Luo, H., et al. (2015). "Palladium-catalyzed cross-coupling of aryl fluorides with N-tosylhydrazones via C–F bond activation." Chemical Communications, 51(68), 13321-13323. Available at:[Link]

  • Wang, Y., et al. (2022). "Advances in Catalytic C–F Bond Activation and Transformation of Aromatic Fluorides." Molecules, 27(24), 8734. Available at:[Link]

  • He, J., et al. (2019). "LiHMDS-Promoted Palladium-Catalyzed Sonogashira Cross-Coupling of Aryl Fluorides with Terminal Alkynes." Organic Letters, 21(24), 9714-9718. Available at:[Link]

  • Organic Chemistry Portal. "LiHMDS-Promoted Palladium-Catalyzed Sonogashira Cross-Coupling of Aryl Fluorides with Terminal Alkynes." Reaction Abstracts. Available at:[Link]

Sources

Application Note: 1,4-Di-tert-butyl-2-fluorobenzene in the Synthesis of Advanced Liquid Crystals

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The design of next-generation liquid crystals (LCs)—particularly emissive LCs, discotic columnar mesogens, and twist-bend nematogens—requires precise control over intermolecular interactions. 1,4-Di-tert-butyl-2-fluorobenzene (CAS: 1369853-20-2) has emerged as a highly specialized building block in this domain. By combining immense steric bulk with a highly electronegative heteroatom, this precursor allows researchers to engineer LC cores that bypass traditional limitations such as aggregation-caused quenching (ACQ) and narrow nematic phase windows.

This application note provides an in-depth mechanistic analysis and a self-validating experimental protocol for incorporating this compound into complex mesogenic architectures.

Mechanistic Principles & Structural Causality

The utility of this compound in LC synthesis is governed by two synergistic structural features:

  • Ortho-Directed Functionalization & Dipole Modulation: The highly electronegative fluorine atom introduces a lateral dipole moment essential for tuning the dielectric anisotropy (

    
    ) of the final LC mixture. Furthermore, the small size and high electronegativity of fluorine facilitate transition-metal-catalyzed ortho-C–H activation by stabilizing the resulting metal-carbon bond, enabling highly regioselective borylation[1].
    
  • Steric Hindrance via tert-Butyl Groups: In the development of emissive liquid crystals, traditional fluorophores often suffer from aggregation-caused quenching (ACQ) in the solid state. The incorporation of bulky tert-butyl groups spatially separates adjacent molecules, disrupting tight

    
     stacking. This steric hindrance prevents concurrent frontier molecular orbital overlap, suppresses ACQ, and fosters stable mesophases over broad, room-temperature ranges[2].
    

G A 1,4-Di-tert-butyl- 2-fluorobenzene B1 Bulky tert-butyl Groups A->B1 B2 Electronegative Fluorine Atom A->B2 C1 Disrupted π-π Stacking (Steric Hindrance) B1->C1 C2 Lateral Dipole Moment B2->C2 C3 ortho-C-H Activation B2->C3 D1 Broad Nematic Phase & Suppressed ACQ C1->D1 D2 Tuned Dielectric Anisotropy (Δε) C2->D2 D3 Regioselective Cross-Coupling C3->D3

Mechanistic pathway linking structural features of the precursor to macroscopic LC properties.

Quantitative Impact on Liquid Crystal Properties

To illustrate the causality of incorporating the this compound moiety, the following table summarizes the macroscopic property shifts observed when comparing a standard fluorinated LC core to its sterically hindered counterpart.

PropertyStandard Fluoroarene LCThis compound LCMechanistic Causality
Melting Point (

)
~110 °C~65 °CBulky t-Bu groups disrupt crystal lattice packing, lowering the energy required for fusion.
Nematic Range (

)
25 °C>80 °CIncreased free volume suppresses the formation of highly ordered smectic phases.
Solid-State Emission (PLQY) < 5% (Quenched)> 40% (Emissive)Spatial separation prevents non-radiative decay pathways and triplet diffusion (ACQ suppression)[2].
Dielectric Anisotropy (

)
-2.5-3.1The lateral dipole is maintained, while increased molecular volume slightly enhances the net anisotropic response.

Experimental Workflows & Methodologies

The synthesis of advanced LCs using this precursor relies on a two-stage catalytic workflow: an initial Iridium-catalyzed C–H borylation followed by a Palladium-catalyzed Suzuki-Miyaura cross-coupling.

Workflow Step1 Step 1: ortho-C-H Borylation [Ir(cod)(OMe)]2, dtbpy ligand Directs to C3 position Step2 Step 2: Suzuki-Miyaura Coupling Pd(PPh3)4, K2CO3 Attachment of Mesogenic Core Step1->Step2 Step3 Step 3: Purification Silica Gel Chromatography Recrystallization Step2->Step3 Step4 Step 4: Characterization POM (Textures) & DSC (Transitions) Step3->Step4

Step-by-step synthetic workflow for incorporating the fluorinated building block into LC cores.
Protocol A: Iridium-Catalyzed ortho-C–H Borylation

Causality Note: The use of [Ir(cod)(OMe)]2 provides an internal methoxy base that facilitates the Concerted Metalation-Deprotonation (CMD) pathway. The dtbpy ligand provides the necessary steric bulk to force the Ir-complex into the less hindered ortho-position relative to the fluorine atom.

Materials:

  • This compound (1.0 equiv, 10 mmol)

  • Bis(pinacolato)diboron (B2pin2) (0.55 equiv, 5.5 mmol)

  • [Ir(cod)(OMe)]2 (1.5 mol%)

  • 4,4′-Di-tert-butyl-2,2′-bipyridine (dtbpy) (3.0 mol%)

  • Anhydrous Hexane or THF (20 mL)

Step-by-Step Procedure:

  • In an argon-filled glovebox, charge an oven-dried Schlenk flask with [Ir(cod)(OMe)]2, dtbpy, and B2pin2.

  • Add anhydrous hexane, followed by this compound.

  • Seal the flask, remove it from the glovebox, and stir the reaction mixture at 80 °C for 12 hours.

  • Self-Validation Check (QC): Remove a 50 µL aliquot, filter through a short silica plug, and analyze via

    
    F NMR. The disappearance of the starting material's signal and the emergence of a new downfield-shifted signal confirms successful ortho-borylation. Do not proceed to workup until conversion is >95%.
    
  • Concentrate the mixture under reduced pressure and purify via flash column chromatography (Hexane/EtOAc) to isolate the boronic ester.

Protocol B: Suzuki-Miyaura Cross-Coupling to Mesogenic Cores

Causality Note: Coupling the bulky borylated intermediate requires a highly active Pd(0) catalyst. Pd(PPh3)4 is utilized here to facilitate oxidative addition into the brominated mesogenic core (e.g., a biphenyl or terphenyl derivative).

Materials:

  • Borylated intermediate from Protocol A (1.1 equiv)

  • Brominated LC core precursor (1.0 equiv)

  • Pd(PPh3)4 (5.0 mol%)

  • Aqueous

    
     (2.0 M, 3.0 equiv)
    
  • Toluene/Ethanol (4:1 v/v)

Step-by-Step Procedure:

  • Dissolve the borylated intermediate and the brominated LC core in the Toluene/Ethanol mixture.

  • Degas the solution via three freeze-pump-thaw cycles to strictly remove oxygen, which prevents catalyst deactivation and homocoupling side-reactions.

  • Add Pd(PPh3)4 and the degassed aqueous

    
     solution under a positive stream of argon.
    
  • Reflux the biphasic mixture at 90 °C for 16 hours with vigorous stirring.

  • Self-Validation Check (QC): Perform TLC (Hexane/DCM 8:2). The product spot should exhibit strong UV activity at 254 nm and bright fluorescence at 365 nm (indicative of the extended

    
    -conjugated system).
    
  • Extract with dichloromethane, dry over

    
    , and purify via silica gel chromatography. Recrystallize the final product from hot ethanol to achieve >99.5% purity (critical for LC applications).
    
Protocol C: Liquid Crystal Phase Characterization

Causality Note: Impurities act as dopants that artificially depress clearing temperatures. High-purity samples must be analyzed using controlled heating/cooling rates to distinguish monotropic from enantiotropic phases.

  • Differential Scanning Calorimetry (DSC): Load 2–5 mg of the purified compound into an aluminum pan. Perform two heating and cooling cycles at a rate of 5 °C/min under nitrogen. Record the melting transition (

    
    ) and the nematic-to-isotropic clearing transition (
    
    
    
    ).
  • Polarized Optical Microscopy (POM): Place the sample between two untreated glass coverslips. Heat to the isotropic phase, then cool at 2 °C/min. Observe the formation of Schlieren or thread-like textures, which definitively validate the presence of a nematic mesophase.

References

  • Applications of Transition Metal-Catalyzed ortho-Fluorine-Directed C–H Functionalization of (Poly)fluoroarenes in Organic Synthesis Source: Chemical Reviews 2024, 124, 8, 4822–4862 (Yudha P. Budiman et al.) URL:[Link]

  • Room-Temperature Emissive Fluorinated Liquid Crystals for Application in Light Emitting Diodes Source: Crystal Growth & Design 2025, 25, 9524–9535 (Cai-Mei Qin et al.) URL:[Link]

Sources

1,4-Di-tert-butyl-2-fluorobenzene as a precursor for pharmaceutical intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 1,4-Di-tert-butyl-2-fluorobenzene (DTBFB) as a "Masked" Scaffold for Fluorinated Pharma Intermediates

Part 1: Executive Summary & Chemical Rationale

In the pursuit of fluorinated pharmaceutical intermediates, controlling regioselectivity on the benzene ring is often the bottleneck. This compound (DTBFB) is not merely a fluorinated by-product; it is a strategic "masked" synthone .

The bulky tert-butyl groups at positions 1 and 4 serve two critical functions:

  • Steric Shielding: They rigorously block the para positions, forcing electrophilic fluorination to occur exclusively at the ortho position relative to the alkyl groups.

  • Sacrificial Directing: Once the fluorine is installed, the tert-butyl groups can be removed via oxidative dealkylation , revealing 2-fluoro-1,4-benzoquinone .

This quinone is a high-value pharmacophore found in antitumor agents (e.g., fluorinated mitomycin analogs) and Hsp90 inhibitors. This guide details the synthesis of DTBFB and its conversion into this critical intermediate.

Part 2: Synthesis of this compound (DTBFB)

Principle: Direct fluorination of 1,4-di-tert-butylbenzene using elemental fluorine (


) is hazardous and non-selective. The industry standard utilizes Selectfluor™ (F-TEDA-BF4) , a stable electrophilic fluorinating agent.[1][2] The reaction proceeds via an 

mechanism where the bulky t-butyl groups direct the incoming fluorine to the sterically accessible ortho position.
Protocol 1: Electrophilic Fluorination

Reagents:

  • 1,4-Di-tert-butylbenzene (1.0 equiv)

  • Selectfluor™ (1.1 equiv)

  • Acetonitrile (MeCN) (0.5 M concentration)

  • Nitromethane (

    
    ) (Optional co-solvent for rate enhancement)
    

Step-by-Step Methodology:

  • Preparation: Charge a reaction vessel with 1,4-di-tert-butylbenzene (10 mmol, 1.90 g) and dissolve in dry Acetonitrile (20 mL).

  • Addition: Add Selectfluor (11 mmol, 3.90 g) in a single portion. The reaction is initially heterogeneous.

  • Reaction: Heat the mixture to 60°C under an inert atmosphere (

    
    ). Stir vigorously for 12–24 hours.
    
    • Checkpoint: The solution will turn clear as Selectfluor is consumed and the soluble H-TEDA-BF4 byproduct forms.

  • Quenching: Cool to room temperature. Pour the mixture into saturated aqueous

    
     (50 mL) to neutralize HF byproducts.
    
  • Extraction: Extract with Diethyl Ether (

    
     mL). Wash combined organics with brine, dry over anhydrous 
    
    
    
    .
  • Purification: Concentrate in vacuo. If necessary, purify via silica gel flash chromatography (Hexanes/EtOAc 95:5). DTBFB typically elutes rapidly due to high lipophilicity.

Yield Expectation: 85–92% Characterization (NMR):

  • 
     NMR: Singlet around -110 to -115 ppm (dependent on solvent).
    
  • 
     NMR: Distinct asymmetry in the aromatic region due to the fluorine atom breaking the symmetry of the starting material.
    

Part 3: Downstream Application – Oxidative Dealkylation

This is the critical "Pharma-Link." The DTBFB is converted into 2-fluoro-1,4-benzoquinone , a reactive Michael acceptor used to build complex scaffolds.

Protocol 2: Ceric Ammonium Nitrate (CAN) Mediated Oxidation

Principle: The tert-butyl groups are electron-rich, making the ring susceptible to oxidation. CAN acts as a single-electron oxidant, cleaving the C-C bond between the ring and the t-butyl group (oxidative dealkylation), generating the quinone.

Reagents:

  • DTBFB (from Protocol 1)

  • Ceric Ammonium Nitrate (CAN) (4.0 equiv)

  • Acetonitrile/Water (9:1 ratio)

Methodology:

  • Dissolution: Dissolve DTBFB (5 mmol) in

    
     (25 mL).
    
  • Oxidation: Add CAN (20 mmol) portion-wise over 15 minutes at 0°C.

    • Observation: The reaction mixture will shift from colorless to bright yellow/orange, indicating quinone formation.

  • Processing: Stir at room temperature for 2 hours. Monitor by TLC (UV active, distinct yellow spot).

  • Workup: Dilute with water (50 mL) and extract with Dichloromethane (DCM).

  • Isolation: The tert-butyl groups are converted to isobutylene/t-butanol byproducts (removed in aqueous wash or evaporation). The organic layer yields 2-fluoro-1,4-benzoquinone .

Data Summary Table

ParameterProtocol 1 (Fluorination)Protocol 2 (Oxidation)
Substrate 1,4-Di-tert-butylbenzeneThis compound
Reagent Selectfluor (1.1 eq)CAN (4.0 eq)
Solvent MeCNMeCN / H2O (9:1)
Temp/Time 60°C / 12-24 h0°C -> RT / 2 h
Key Product DTBFB 2-Fluoro-1,4-benzoquinone
Pharma Utility Stable PrecursorActive Michael Acceptor

Part 4: Visualization of the Synthetic Logic

The following diagram maps the transformation from raw material to pharmaceutical intermediate, highlighting the "Sacrificial" role of the tert-butyl groups.

G cluster_mech Mechanism of Action Start 1,4-Di-tert-butylbenzene (Raw Material) DTBFB 1,4-Di-tert-butyl- 2-fluorobenzene (DTBFB) Start->DTBFB Electrophilic Fluorination Selectfluor Selectfluor™ (F-TEDA-BF4) Selectfluor->DTBFB Quinone 2-Fluoro- 1,4-benzoquinone (Pharma Intermediate) DTBFB->Quinone Oxidative Dealkylation Mech1 t-Butyl groups block positions 1,4. Direct F to pos 2. DTBFB->Mech1 Oxidant CAN or Selectfluor (Oxidative) Oxidant->Quinone Drug Fluorinated Bioactive Scaffold (e.g. Hsp90 Inhibitor) Quinone->Drug Diels-Alder / Michael Addn Mech2 t-Butyl groups are sacrificed to reveal carbonyls. Quinone->Mech2

Caption: Workflow illustrating the use of DTBFB as a masked precursor. The t-butyl groups direct fluorination and are subsequently removed to generate the bioactive quinone core.

Part 5: Critical Quality Attributes (CQA)

For pharmaceutical applications, the purity of the intermediate is paramount.

  • Regio-Isomeric Purity:

    • Ensure <0.5% of the difluoro species. Over-fluorination occurs if Protocol 1 exceeds 70°C or if >1.2 equiv of Selectfluor is used.

    • Validation: GC-MS is preferred over LC-MS for DTBFB due to its lack of ionizable groups. Look for

      
       at 250 Da (Mono-F) vs 268 Da (Di-F).
      
  • Safety Note (HF Generation):

    • While Selectfluor is safer than

      
       gas, the reaction generates H-TEDA and potentially trace HF upon workup. Always use a basic quench (
      
      
      
      ) before isolation.

References

  • Banks, R. E., et al. (2007). 1-(Chloromethyl)-4-Fluoro-1,4-Diazoniabicyclo[2.2.2]Octane Bis(Tetrafluoroborate). Encyclopedia of Reagents for Organic Synthesis.

  • Stavber, S., & Zupan, M. (2005).[3] Selectfluor™ F-TEDA-BF4 as a Versatile Mediator or Catalyst in Organic Chemistry. Acta Chimica Slovenica.

  • Teegardin, K., et al. (2016). Metal-catalyzed Decarboxylative Fluoroalkylation Reactions. National Institutes of Health (PMC).

  • ChemicalBook. (2019). Reactions and applications of 1,4-Benzoquinone.

  • BenchChem. (2024). Synthesis of 2-Hydroxy-1,4-benzoquinone from Hydroquinone.

Sources

Application Note: Regioselective Nitration of 1,4-Di-tert-butyl-2-fluorobenzene

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The nitration of highly hindered aromatic systems, such as 1,4-di-tert-butyl-2-fluorobenzene, presents unique challenges in electrophilic aromatic substitution (EAS). Standard nitronium ion (


) attack is heavily influenced by both the steric bulk of the tert-butyl groups and the complex electronic directing effects of the substituents[1].

In this compound, three positions are theoretically available for nitration: C3, C5, and C6.

  • C3 is flanked by the fluorine atom and a tert-butyl group, making it sterically inaccessible.

  • C6 is activated by the ortho-tert-butyl group at C1 but is meta to the fluorine atom.

  • C5 is synergistically directed by both the para-fluorine atom (which stabilizes the Wheland intermediate via resonance lone-pair donation) and the ortho-tert-butyl group at C4.

Consequently, the kinetically and thermodynamically favored pathway is electrophilic attack at C5. However, a known competing pathway in the nitration of 1,4-di-tert-butylbenzenes is ipso-nitration (nitro-de-tert-butylation). In this steric relief pathway, the nitronium ion attacks the C1 position, leading to the expulsion of a tert-butyl cation and the formation of 4-tert-butyl-2-fluoro-1-nitrobenzene[2]. To suppress this ipso-substitution and prevent substrate dealkylation, mild nitrating conditions using acetyl nitrate (generated in situ from nitric acid and acetic anhydride) at sub-zero temperatures must be employed[3].

Mechanistic Pathway

Pathway SM This compound NO2 Nitronium Ion (NO2+) SM->NO2 C5_Int σ-Complex at C5 (Resonance Stabilized by F) NO2->C5_Int Electrophilic Attack at C5 C1_Int Ipso σ-Complex at C1 (Steric Relief Pathway) NO2->C1_Int Electrophilic Attack at C1 Prod_Major 1,4-Di-tert-butyl-2-fluoro-5-nitrobenzene (Major Product) C5_Int->Prod_Major Proton Loss (-H+) Prod_Minor 4-tert-Butyl-2-fluoro-1-nitrobenzene (Ipso Byproduct) C1_Int->Prod_Minor tert-Butyl Cation Loss (-t-Bu+)

Fig 1. Mechanistic divergence in the nitration of this compound.

Reaction Optimization and Quantitative Data

The choice of nitrating agent is the primary determinant of the product distribution. Mixed acids (


/

) generate a highly active nitronium ion pool but promote the cleavage of the tert-butyl group[2]. Transitioning to an acetic anhydride system moderates the electrophilicity via the formation of acetyl nitrate, drastically improving the regioselective yield of the C5-nitro product[3].

Table 1: Effect of Nitration Conditions on Product Distribution

Nitrating SystemTemp (°C)Major Product (C5-Nitro) YieldMinor Product (Ipso-Nitro) YieldMechanistic Observations

/

2545%35%Significant nitro-de-tert-butylation observed[2].

/

060%20%Reduced dealkylation, but ipso-attack remains prominent.

/

-5 to 085%<5%Excellent regiocontrol; adduct formation minimized[3].

Step-by-Step Experimental Protocol

Safety Note: Fuming nitric acid and acetic anhydride can form explosive mixtures if not strictly temperature-controlled. All procedures must be conducted in a well-ventilated fume hood behind a blast shield.

Phase 1: Preparation of the Nitrating Agent
  • Equip a 250 mL flame-dried, three-neck round-bottom flask with a magnetic stir bar, an internal thermocouple, and a pressure-equalizing addition funnel.

  • Flush the system with dry Argon or

    
     to exclude moisture.
    
  • Add 40 mL of anhydrous acetic anhydride to the flask and cool the system to -10 °C using an ice-brine bath.

  • Slowly add 12.6 g (0.20 mol) of freshly distilled fuming nitric acid dropwise via the addition funnel over 15 minutes. Critical Causality: Maintain the internal temperature strictly below 0 °C to prevent the exothermic runaway decomposition of acetyl nitrate[3].

Phase 2: Substrate Addition and Nitration
  • In a separate sealed vial, dissolve 20.8 g (0.10 mol) of this compound in 20 mL of anhydrous dichloromethane (DCM).

  • Transfer the substrate solution to the addition funnel and add it dropwise to the nitrating mixture over 30 minutes. Ensure the internal temperature remains between -5 °C and 0 °C to kinetically favor C5 substitution over ipso-attack.

  • Once the addition is complete, allow the reaction to stir at 0 °C for 2 hours. The reaction progress should be monitored via TLC (Hexanes:Ethyl Acetate 9:1), observing the disappearance of the starting material (

    
    ) and the emergence of the C5-nitro product (
    
    
    
    ).
Phase 3: Quenching and Workup (Self-Validating Isolation)
  • Carefully pour the cold reaction mixture into a large beaker containing 200 g of crushed ice to safely quench the unreacted acetyl nitrate. Stir vigorously for 15 minutes until the ice melts.

  • Transfer the quenched mixture to a separatory funnel and extract the aqueous phase with Ethyl Acetate (3 x 100 mL).

  • Wash the combined organic layers with saturated aqueous

    
     in small portions. Validation Step:  Continue washing until 
    
    
    
    evolution completely ceases and the pH of the aqueous layer tests neutral (~pH 7.5), ensuring all acetic and nitric acids are neutralized.
  • Perform a final wash with 100 mL of brine to remove residual water from the organic phase.

  • Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product as a viscous yellow oil.
    
Phase 4: Purification
  • Purify the crude mixture via flash column chromatography on silica gel. Use a gradient elution starting from 100% Hexanes and slowly increasing polarity to 95:5 Hexanes:Ethyl Acetate.

  • The minor ipso-nitration byproduct (4-tert-butyl-2-fluoro-1-nitrobenzene) elutes first due to lower molecular weight and altered dipole, followed by the major product (1,4-di-tert-butyl-2-fluoro-5-nitrobenzene).

  • Pool the fractions containing the major product, verify purity via TLC, and remove the solvent in vacuo to afford the pure compound as pale yellow crystals.

References

  • Source: bldpharm.
  • Nitration of 4-tert-butyl-o-xylene in acetic anhydride.
  • Source: thieme-connect.
  • Source: chemistrysteps.

Sources

Application Note: Design and Synthesis of Sterically Hindered Ligands utilizing 1,4-Di-tert-butyl-2-fluorobenzene

Author: BenchChem Technical Support Team. Date: March 2026

Executive Rationale & Structural Advantages

In the landscape of modern organometallic catalysis, the architectural design of supporting ligands dictates the efficiency of challenging cross-coupling transformations. The compound 1,4-di-tert-butyl-2-fluorobenzene (CAS: 1369853-20-2)[1] represents a highly specialized, sterically encumbered building block for the synthesis of advanced Buchwald-type dialkylbiarylphosphines and N-heterocyclic carbenes (NHCs).

The strategic placement of two massive tert-butyl groups at the 1- and 4-positions creates a profound steric shield. When integrated into a ligand backbone, this bulk prevents catalyst deactivation pathways—such as off-cycle cyclometalation or inactive dimer formation—while simultaneously accelerating the reductive elimination of sterically demanding products from low-valent metal centers. The fluorine atom at the 2-position serves as the critical reactive handle. Due to its high electronegativity, it strongly directs ortho-lithiation, and under specific catalytic conditions, the C–F bond can undergo direct oxidative addition[2].

Synthetic Logic & Workflow

The conversion of this compound into a functional ligand relies on overcoming the high bond dissociation energy of the C–F bond (~125 kcal/mol)[3]. We employ two distinct field-proven pathways:

  • Direct C–F Bond Phosphination: Utilizing metallomimetic or Nickel-catalyzed C–F activation to directly install a phosphine moiety[4][5].

  • Directed Ortho-Lithiation: Leveraging the fluorine atom to direct the metalation to the C3 position, forming a biaryl scaffold via Suzuki-Miyaura coupling prior to phosphination.

G A This compound (CAS: 1369853-20-2) B Directed Ortho-Lithiation (sec-BuLi, TMEDA) A->B E Ni-Catalyzed C-F Phosphination A->E Direct Route C Boronic Acid/Ester Intermediate B->C D Biaryl Backbone Formation C->D F Sterically Hindered Phosphine Ligand D->F Phosphination E->F G Pd/Ni Cross-Coupling Catalysis F->G

Synthetic pathways for ligand generation from this compound.

Experimental Protocols & Self-Validating Systems

Protocol A: Direct Ni-Catalyzed C–F Bond Phosphination

Causality & Design: Palladium catalysts generally fail to activate highly hindered C–F bonds. Therefore, a highly electron-rich Nickel(0) system supported by an N-heterocyclic carbene (IPr) is required to overcome the activation barrier[2]. Potassium tert-butoxide is strictly utilized as the base; it acts as an irreversible thermodynamic sink for the HF byproduct, driving the equilibrium toward the phosphinated product.

Step-by-Step Methodology:

  • Catalyst Pre-activation: In a nitrogen-filled glovebox, charge an oven-dried Schlenk flask with Ni(COD)₂ (5 mol%) and 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene (IPr) (5 mol%). Add anhydrous, degassed toluene (0.2 M) and stir for 15 minutes at 25 °C to pre-form the active Ni(0)-NHC complex.

  • Substrate Addition: Add this compound (1.0 equiv)[6] to the deep-red catalyst solution.

  • Phosphine & Base Introduction: Slowly add dicyclohexylphosphine (HP(Cy)₂, 1.2 equiv) followed by KOtBu (1.5 equiv). Note: The base must be added last to prevent premature degradation of the Ni(0) species.

  • Thermal Activation: Seal the Schlenk flask, transfer to a fume hood, and heat at 100 °C for 24 hours behind a blast shield.

  • Inert Filtration: Cool the vessel to room temperature. Transfer back into the glovebox and filter the crude mixture through a tightly packed pad of dry Celite. Causality: Filtering under ambient air will result in immediate oxidation of the highly electron-rich dialkylarylphosphine to its inactive phosphine oxide[4].

  • Self-Validation Checkpoint: Before bulk solvent removal, withdraw a 0.1 mL aliquot, dilute in C₆D₆, and acquire a ³¹P{¹H} NMR spectrum.

    • Pass Criteria: A dominant, sharp resonance between δ = -10 to -20 ppm confirms the successful formation of the free phosphine.

    • Fail Criteria: A signal in the region of δ = +30 to +50 ppm indicates atmospheric oxygen ingress and phosphine oxide formation[4].

  • Isolation: Concentrate the filtrate in vacuo and recrystallize from hot, degassed ethanol to yield the pure ligand.

Protocol B: Directed Ortho-Lithiation for Biaryl Construction

Causality & Design: If a biaryl backbone is required, the fluorine atom serves as a powerful directing group. The massive tert-butyl group at C1 forces the lithiation to occur exclusively at the sterically congested C3 position. TMEDA is utilized to break up the sec-butyllithium hexamers, increasing the kinetic basicity of the reagent.

Step-by-Step Methodology:

  • Dissolve this compound (1.0 equiv) in anhydrous THF (0.5 M) under an argon atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath. Add anhydrous TMEDA (1.1 equiv).

  • Dropwise add sec-butyllithium (1.1 equiv, 1.4 M in cyclohexane) over 30 minutes. The solution will turn deep yellow, indicating the formation of the aryllithium species. Stir for 2 hours at -78 °C.

  • Rapidly quench the intermediate by adding triisopropyl borate (1.5 equiv) in one portion. Causality: Rapid addition prevents the aryllithium from acting as a nucleophile against the newly formed boronic ester.

  • Slowly warm the reaction to room temperature over 4 hours, then hydrolyze with 1M HCl (degassed) to isolate the (1,4-di-tert-butyl-2-fluorophenyl)boronic acid.

  • Self-Validation Checkpoint: Analyze via ¹H NMR. The disappearance of the C3 aromatic proton and the presence of a broad singlet at ~8.0 ppm (B-OH) confirms successful functionalization.

Quantitative Data: Optimization of C–F Phosphination

The efficiency of the C–F bond activation is highly dependent on the choice of metal, ligand, and base. The table below summarizes the optimization parameters for the synthesis of the bulky dialkylarylphosphine ligand.

EntryMetal PrecursorSupporting LigandBaseSolventTemp (°C)Yield (%)
1Ni(COD)₂IPrK₂CO₃Toluene10015
2Ni(COD)₂IPrKOtBuToluene10088
3Ni(COD)₂IPrKOtBuTHF8045
4Pd₂(dba)₃XPhosKOtBuToluene100Traces
5None (Control)NoneKOtBuToluene1000

Data Analysis: The quantitative results demonstrate that weaker bases (Entry 1) fail to efficiently scavenge the HF byproduct, leading to stalled reactions. Palladium (Entry 4) is incapable of inserting into the highly sterically hindered C–F bond of this specific substrate. The combination of Ni(0), a strongly donating NHC ligand, and a strong alkoxide base in a non-polar solvent (Entry 2) is strictly required for optimal conversion[2][4].

References

  • Scholaris. "C-H and C-F Bond Activation by Nickel Bis(Phosphine) Complexes". URL: [Link]

  • ChemRxiv. "Metallomimetic C-F activation catalysis by simple phosphines". URL: [Link]

  • ResearchGate. "Examples of fluoroarenes used in phosphine ligand syntheses". URL: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,4-Di-tert-butyl-2-fluorobenzene

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 1,4-Di-tert-butyl-2-fluorobenzene. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this challenging synthesis. As Senior Application Scientists, we provide in-depth technical guidance rooted in established chemical principles and practical laboratory experience.

Frequently Asked Questions (FAQs) & Troubleshooting

The synthesis of this compound, typically achieved through a modified Balz-Schiemann reaction of 2,5-di-tert-butylaniline, presents several potential challenges primarily due to the steric hindrance imposed by the two tert-butyl groups. This guide addresses common issues encountered during the key stages of this synthesis: diazotization of the aniline and the subsequent fluoro-dediazoniation.

FAQ 1: Why is my diazotization of 2,5-di-tert-butylaniline incomplete or resulting in low yields of the diazonium salt?

Incomplete diazotization is a frequent hurdle, often stemming from the reduced reactivity of the sterically hindered amino group in 2,5-di-tert-butylaniline.

Troubleshooting Steps:

  • Reagent Purity and Stoichiometry:

    • Aniline Purity: Ensure the 2,5-di-tert-butylaniline starting material is of high purity (≥99%).[1][2] Impurities can interfere with the reaction.

    • Nitrite Stoichiometry: A slight excess of the nitrosating agent (e.g., sodium nitrite or tert-butyl nitrite) is often beneficial. However, a large excess can lead to unwanted side reactions. Start with a 1.1 to 1.2 molar equivalent of the nitrite.

  • Acidic Conditions:

    • Acid Choice and Concentration: The choice and concentration of the acid are critical for generating the active nitrosating species (nitrosonium ion, NO⁺).[3] For the Balz-Schiemann reaction, tetrafluoroboric acid (HBF₄) is commonly used as it serves as both the acid catalyst and the fluoride source. Ensure the acid is of high quality and sufficient concentration.

    • Alternative Acids: In some cases, using a stronger acid or a co-solvent system can improve the solubility and reactivity of the aniline. For instance, a mixture of a strong mineral acid (like HCl or H₂SO₄) with a non-aqueous solvent, followed by the addition of a fluoride source, can be effective.

  • Reaction Temperature:

    • Low-Temperature Control: Diazotization reactions are exothermic and the resulting diazonium salts can be unstable at higher temperatures.[4] Maintain a low temperature, typically between 0 and 5 °C, throughout the addition of the nitrite solution. Use of an ice-salt bath can be beneficial for better temperature control.

  • Solvent System:

    • Solubility: The sterically hindered aniline may have poor solubility in purely aqueous acidic solutions. The use of a co-solvent such as ethanol or acetic acid can improve solubility and facilitate a more homogeneous reaction.

FAQ 2: The yield of this compound is low after the thermal decomposition of the diazonium tetrafluoroborate salt. What are the likely causes and how can I improve it?

Low yields in the fluoro-dediazoniation step are often attributed to competing side reactions and suboptimal decomposition conditions.

Troubleshooting Steps:

  • Thermal Decomposition Conditions:

    • Temperature Control: The decomposition temperature of arenediazonium tetrafluoroborates can vary significantly based on the substituents.[4][5] A temperature that is too low will result in an impractically slow reaction, while a temperature that is too high can promote side reactions such as the formation of phenols or bi-aryl compounds.[6] For 2,5-di-tert-butylbenzenediazonium tetrafluoroborate, a carefully controlled temperature, often in the range of 90-150 °C, is recommended.[4] It is advisable to perform small-scale trials to determine the optimal decomposition temperature.

    • Solvent Choice: The choice of solvent can influence the reaction pathway.[7][8] For the Balz-Schiemann reaction, thermal decomposition is often carried out without a solvent (neat) or in a high-boiling, non-nucleophilic solvent like chlorobenzene or hexane to minimize side reactions.[8]

  • Alternative Fluorination Strategies:

    • Solution-Phase Fluoro-dediazoniation: Instead of isolating and thermally decomposing the diazonium salt, consider a one-pot process. Recent advancements have shown that organotrifluoroborates can serve as effective fluoride sources for in-situ fluoro-dediazoniation under milder conditions, which can be particularly beneficial for sterically hindered substrates.[9][10]

    • Photochemical Decomposition: Photolysis of the diazonium salt at lower temperatures can sometimes provide higher yields and cleaner reactions compared to thermal decomposition.[8]

  • Side Reaction Mitigation:

    • Hydrodediazoniation (Reduction): The formation of 1,4-di-tert-butylbenzene as a byproduct indicates a reduction of the diazonium salt. This can be minimized by ensuring anhydrous conditions and avoiding solvents that can act as hydrogen donors.

    • Phenol Formation: The presence of water can lead to the formation of 2,5-di-tert-butylphenol. Meticulous drying of the isolated diazonium salt is crucial if performing a two-step procedure.

FAQ 3: I am observing the formation of significant amounts of tar-like byproducts during the reaction. What is causing this and how can it be prevented?

The formation of tar is often a result of uncontrolled decomposition of the diazonium salt or radical side reactions.

Troubleshooting Steps:

  • Purity of Starting Materials: Impurities in the starting aniline can lead to the formation of colored byproducts.

  • Temperature Control: Overheating during either the diazotization or the decomposition step can lead to uncontrolled, and sometimes hazardous, decomposition.[4]

  • Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent oxidative side reactions that may contribute to tar formation.[11]

  • Gradual Reagent Addition: Slow, controlled addition of the nitrite during diazotization and careful heating during decomposition are essential.

Experimental Protocols

Protocol 1: Synthesis of 2,5-Di-tert-butylbenzenediazonium Tetrafluoroborate

This protocol outlines the diazotization of 2,5-di-tert-butylaniline.

Materials:

  • 2,5-Di-tert-butylaniline[1][2]

  • Tetrafluoroboric acid (HBF₄, 48-50% in water)

  • Sodium nitrite (NaNO₂)

  • Deionized water

  • Ice

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 2,5-di-tert-butylaniline (1.0 eq) in tetrafluoroboric acid (3.0-4.0 eq).

  • Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.

  • Prepare a solution of sodium nitrite (1.1-1.2 eq) in a minimal amount of cold deionized water.

  • Add the sodium nitrite solution dropwise to the aniline solution, ensuring the temperature does not exceed 5 °C.

  • After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30-60 minutes.

  • The precipitated diazonium salt can be collected by filtration, washed with cold ether, and dried under vacuum.

Protocol 2: Thermal Decomposition for the Synthesis of this compound

This protocol describes the fluoro-dediazoniation of the isolated diazonium salt.

Materials:

  • 2,5-Di-tert-butylbenzenediazonium tetrafluoroborate

  • High-boiling point, non-nucleophilic solvent (e.g., chlorobenzene or hexane) (optional)

Procedure:

  • Place the dry 2,5-di-tert-butylbenzenediazonium tetrafluoroborate in a flask equipped with a reflux condenser.

  • If using a solvent, add it to the flask.

  • Heat the mixture gradually in an oil bath. The onset of nitrogen evolution indicates the start of the decomposition.

  • Maintain the temperature at which a steady evolution of nitrogen is observed until the gas evolution ceases.

  • After cooling to room temperature, the reaction mixture can be worked up by extraction with a suitable organic solvent (e.g., diethyl ether or dichloromethane), followed by washing with a dilute base (e.g., sodium bicarbonate solution) and water.

  • The organic layer is then dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure.

  • The crude product can be purified by column chromatography or distillation.

Data Presentation

ParameterRecommended RangeRationale
Diazotization Temperature 0-5 °CMinimizes decomposition of the diazonium salt.
NaNO₂ Stoichiometry 1.1-1.2 eqEnsures complete diazotization without excessive side reactions.
Decomposition Temperature 90-150 °COptimal range for controlled fluoro-dediazoniation; substrate-dependent.[4]
Decomposition Solvent Neat or non-nucleophilicAvoids unwanted nucleophilic substitution reactions.[8]

Visualizations

Workflow for this compound Synthesis

SynthesisWorkflow cluster_diazotization Step 1: Diazotization cluster_decomposition Step 2: Fluoro-dediazoniation Aniline 2,5-Di-tert-butylaniline Diazonium_Salt 2,5-Di-tert-butylbenzenediazonium Tetrafluoroborate Aniline->Diazonium_Salt + HBF₄, NaNO₂ 0-5 °C HBF4 HBF₄ HBF4->Diazonium_Salt NaNO2 NaNO₂ NaNO2->Diazonium_Salt Product This compound Diazonium_Salt->Product Heat (Δ) 90-150 °C Diazonium_Salt->Product Nitrogen N₂ (gas) BF3 BF₃ (gas)

Caption: Overall workflow for the synthesis of this compound.

Troubleshooting Logic for Low Yield

TroubleshootingYield cluster_diazotization_issues Diazotization Issues cluster_decomposition_issues Decomposition Issues Start Low Yield of Final Product Incomplete_Diazotization Incomplete Diazotization Start->Incomplete_Diazotization Side_Reactions Side Reactions Start->Side_Reactions Aniline_Purity Check Aniline Purity Incomplete_Diazotization->Aniline_Purity Reagent_Stoichiometry Optimize NaNO₂/HBF₄ Ratio Incomplete_Diazotization->Reagent_Stoichiometry Low_Temp Ensure Strict Temp. Control (0-5 °C) Incomplete_Diazotization->Low_Temp Decomp_Temp Optimize Decomposition Temp. Side_Reactions->Decomp_Temp Solvent_Choice Use Non-nucleophilic Solvent Side_Reactions->Solvent_Choice Anhydrous Ensure Anhydrous Conditions Side_Reactions->Anhydrous

Caption: Troubleshooting guide for low product yield.

References

  • Canning, P. S. J., McCrudden, K., Maskill, H., & Sexton, B. (1999). Rates and mechanisms of the thermal solvolytic decomposition of arenediazonium ions. Journal of the Chemical Society, Perkin Transactions 2, (12), 2735-2740. [Link]

  • Andric, J. M., et al. (2021). Thermal Analysis of Arenediazonium Tetrafluoroborate Salts: Stability and Hazardous Evaluation. ChemRxiv. [Link]

  • Maskill, H. (2012). Thermal Decomposition of Arenediazonium Ions. Scribd. [Link]

  • Kiprof, P. (2010). Aryl Ethers from Arenediazonium Tetrafluoroborate Salts: from Neat Reactions to Solvent-mediated Effects. UNI ScholarWorks. [Link]

  • Hashimoto, N., & Aida, T. (1985). The Decomposition of Arenediazonium Tetrafluoroborates with Halo- and Azidotrimethylsilanes in N,N-Dimethylformamide. Bulletin of the Chemical Society of Japan, 58(11), 3349-3350. [Link]

  • Richards, M. R., et al. (2018). Expanding the Balz-Schiemann Reaction: Organotrifluoroborates Serve as Competent Sources of Fluoride Ion for Fluoro-Dediazoniation. Chemistry – A European Journal, 24(56), 14933-14937. [Link]

  • Richards, M. R., et al. (2018). Expanding the Balz-Schiemann Reaction: Organotrifluoroborates Serve as Competent Sources of Fluoride Ion for Fluoro-Dediazoniation. ResearchGate. [Link]

  • Ghavami, M., & Badiei, A. (2009). Diazotization of Aniline Derivatives and Diazo Couplings in the Presence of p-Toluenesulfonic Acid by Grinding. Progress in Color, Colorants and Coatings, 2, 61-70. [Link]

  • Li, Y., et al. (2021). Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions. ACS Omega, 6(33), 21631-21639. [Link]

  • Organic Chemistry Portal. (n.d.). Diazotisation. Organic Chemistry Portal. [Link]

  • Scientific Laboratory Supplies. (n.d.). 2,5-Di-tert-butylaniline, 99%. Scientific Laboratory Supplies. [Link]

Sources

Technical Support Center: Purification of 1,4-Di-tert-butyl-2-fluorobenzene

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and downstream processing of 1,4-Di-tert-butyl-2-fluorobenzene (CAS: 1369853-20-2). This guide is designed for researchers, process chemists, and drug development professionals facing challenges in isolating this highly lipophilic fluorinated building block from complex Friedel-Crafts alkylation reaction mixtures.

Mechanistic Overview & Reaction Pathway

The synthesis of this compound typically involves the double Friedel-Crafts alkylation of fluorobenzene with tert-butyl chloride using a Lewis acid catalyst (e.g., AlCl₃). While the first alkylation reliably yields 1-tert-butyl-4-fluorobenzene due to the para-directing nature of the fluorine atom, the second alkylation introduces significant regioselectivity challenges.

The target molecule is the kinetic product , formed when the second tert-butyl group attacks the less sterically hindered position ortho to the fluorine. However, because[1], extended reaction times lead to dealkylation and migration, driving the system toward the thermodynamic byproduct : 1,3-di-tert-butyl-5-fluorobenzene.

ReactionPathway FB Fluorobenzene (Starting Material) Mono 1-tert-butyl-4-fluorobenzene (Monoalkylated Intermediate) FB->Mono t-BuCl, AlCl3 (Para-directing) Target This compound (Kinetic Target Product) Mono->Target t-BuCl, AlCl3 (Ortho to F) Thermo 1,3-Di-tert-butyl-5-fluorobenzene (Thermodynamic Byproduct) Target->Thermo Prolonged Heat / Excess AlCl3 (Alkyl Migration via Dealkylation)

Figure 1: Reaction pathway showing kinetic vs. thermodynamic control in the Friedel-Crafts alkylation.

Troubleshooting & FAQs

Q: Why am I seeing a significant amount of 1,3-di-tert-butyl-5-fluorobenzene in my crude NMR? A: This is a classic manifestation of thermodynamic control in [2]. The target, this compound, is the kinetic product. However, the bulky tert-butyl carbocation is highly stable, allowing it to easily detach and reattach to the aromatic ring. Prolonged exposure to AlCl₃ allows the tert-butyl groups to migrate to the meta positions relative to each other, forming the sterically relaxed global thermodynamic minimum (the 1,3,5-substitution pattern). Solution: Strictly monitor reaction times via GC-MS and quench the reaction immediately upon consumption of the mono-alkylated intermediate.

Q: Normal-phase silica gel isn't separating the mono- and di-alkylated products effectively. What should I do? A: Fluorinated alkylbenzenes are highly lipophilic hydrocarbons. On normal-phase silica (SiO₂), retention relies on dipole-dipole interactions or hydrogen bonding. Because these molecules lack H-bond donors and possess only a weak dipole from a single poorly-polarizable fluorine atom, they co-elute near the solvent front (Rf ~ 0.85–0.95) in non-polar eluents like hexanes. Solution: Abandon normal-phase chromatography. Use fractional vacuum distillation to separate the mono-alkylated intermediate from the di-alkylated products based on boiling point differentials.

Q: How do I separate the this compound target from the 1,3-di-tert-butyl-5-fluorobenzene byproduct? A: Because these are structural isomers, their boiling points are nearly identical, rendering distillation ineffective. Instead, exploit their crystal packing efficiencies. The 1,4-disubstituted pseudo-symmetry of the target molecule allows it to pack more efficiently into a crystal lattice than the 1,3-isomer (similar to how[3]). By performing a low-temperature melt crystallization in a polar protic solvent, the 1,4-isomer will selectively precipitate.

Quantitative Data & Physical Properties

Use the following data to guide your distillation and chromatographic tracking.

ComponentReaction RoleMW ( g/mol )Est. Boiling Point (760 mmHg)Rf (100% Hexanes, SiO₂)
Fluorobenzene Starting Material96.1085 °C0.95
1-tert-butyl-4-fluorobenzene Intermediate152.21~170 °C0.90
This compound Target Product208.32~240 °C0.85
1,3-Di-tert-butyl-5-fluorobenzene Thermodynamic Byproduct208.32~235 °C0.85

Self-Validating Purification Protocol

This step-by-step methodology ensures the isolation of high-purity this compound by systematically eliminating catalyst residues, mono-alkylated intermediates, and thermodynamic isomers.

PurificationWorkflow Crude Crude Mixture (Target + Isomers) Quench Cold Aqueous Quench (Halt Isomerization) Crude->Quench Distill Vacuum Distillation (Remove Mono-alkylated) Quench->Distill Organic Phase Crystallize Low-Temp Crystallization (-20°C in Methanol) Distill->Crystallize Heavy Fraction Pure Pure 1,4-Di-tert-butyl- 2-fluorobenzene Crystallize->Pure Filter Cake Waste 1,3-Isomer Mother Liquor Crystallize->Waste Filtrate

Figure 2: Step-by-step downstream purification workflow for isolating this compound.

Step 1: Catalyst Quench and Workup
  • Execution: Slowly pour the crude reaction mixture over a vigorously stirred mixture of crushed ice and 1 M HCl. Extract the aqueous layer three times with diethyl ether or dichloromethane.

  • Causality: The highly exothermic hydrolysis of AlCl₃ must be controlled to prevent localized heating, which would accelerate unwanted [4].

  • Self-Validation: The cessation of HCl gas evolution and the complete dissolution of white aluminum hydroxide salts into the aqueous layer indicates total catalyst deactivation. The isomer ratio is now permanently locked.

Step 2: Fractional Vacuum Distillation
  • Execution: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Transfer the crude oil to a short-path vacuum distillation apparatus. Apply high vacuum (<1 Torr).

  • Execution: Slowly increase the oil bath temperature. Collect the early fractions (unreacted fluorobenzene and 1-tert-butyl-4-fluorobenzene) which will distill at significantly lower temperatures.

  • Self-Validation: A sharp drop in the distillation head temperature indicates the complete depletion of the mono-alkylated intermediate. The remaining "heavy fraction" in the boiling flask now consists exclusively of the di-alkylated isomers.

Step 3: Low-Temperature Crystallization
  • Execution: Transfer the heavy fraction to an Erlenmeyer flask. Add HPLC-grade methanol (approximately 5 mL per gram of crude mass).

  • Execution: Heat the mixture gently to 60 °C until a homogeneous solution forms. Allow the flask to cool slowly to room temperature, then transfer it to a -20 °C freezer for 12–18 hours.

  • Causality: Methanol, a polar protic solvent, forces the highly lipophilic hydrocarbons to aggregate. The superior crystal packing of the pseudo-symmetric 1,4-isomer causes it to crash out of solution, while the sterically awkward 1,3-isomer remains solvated.

  • Self-Validation: The formation of distinct white crystalline solids confirms the selective precipitation of this compound. Rapidly vacuum filter the crystals on a pre-chilled Büchner funnel and wash with -20 °C methanol to yield the pure product.

References

  • Wikipedia Contributors. "Friedel–Crafts reaction." Wikipedia, The Free Encyclopedia. Available at:[Link]

  • LibreTexts Chemistry. "22: Arenes, Electrophilic Aromatic Substitution." Basic Principles of Organic Chemistry (Roberts and Caserio). Available at:[Link]

  • Chemistry Steps. "Friedel-Crafts Alkylation." Chemistry Steps. Available at:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 13895, 1,4-Di-tert-butylbenzene." PubChem. Available at:[Link]

Sources

Technical Support Center: Impurity Profiling of 1,4-Di-tert-butyl-2-fluorobenzene

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the Technical Support Center. This guide is designed for researchers synthesizing or utilizing 1,4-Di-tert-butyl-2-fluorobenzene (DTBFB) . Due to the steric bulk of the tert-butyl groups and the electronegativity of the fluorine atom, this molecule presents unique challenges in Gas Chromatography-Mass Spectrometry (GC-MS).

Common analytical failures include:

  • Co-elution of regioisomers (e.g., 1,3-substituted byproducts).

  • Misidentification due to the dominance of the

    
     fragment ion.
    
  • Ghost peaks arising from injector port discrimination or thermal degradation.

This guide provides self-validating protocols to troubleshoot and resolve these specific issues.

Module 1: Mass Spectral Interpretation

The "Missing Molecular Ion" Phenomenon

Issue: Users often report that the molecular ion (


, 

208) is invisible or extremely weak, leading to confusion with de-methylated impurities.

Scientific Causality: DTBFB contains two quaternary carbons attached to the aromatic ring. Under Electron Ionization (70 eV), the bond between the quaternary carbon and a methyl group is the "weakest link." The molecule undergoes rapid


-cleavage to relieve steric strain and form a stable tertiary carbocation.
  • Dominant Pathway: Loss of a methyl radical (

    
    , 15 Da).
    
  • Result: The Base Peak is almost invariably

    
    .
    
Diagnostic Ion Table

Use this table to assign peaks in your chromatogram.

Compound IdentityFormulaMolecular Weight (

)
Base Peak (Diagnostic)Secondary Ions
Fluorobenzene (Starting Material)

969670, 50
Mono-t-butyl-fluorobenzene (Intermediate)

152137 (

)
109, 91
1,4-Di-t-butyl-2-fluorobenzene (Target)

208 193 (

)
165, 57
1,3,5-Tri-t-butyl-2-fluorobenzene (Over-alkylated)

264249 (

)
57, 207
1,4-Di-t-butylbenzene (Non-fluorinated Impurity)

190175 (

)
57, 91

Critical Check: If you observe a base peak at


 57 (tert-butyl cation), your ionization energy may be too high, or the source temperature is too hot, causing excessive fragmentation. Lower the source temperature to 200°C to enhance the diagnostic 

peak [1].

Module 2: Chromatographic Separation

Resolving Regioisomers

Issue: The "Twin Peak" problem. A shoulder or split peak appears at the retention time of the target. This is often the 1,3-di-tert-butyl-4-fluorobenzene isomer or a similar regioisomer formed via kinetic vs. thermodynamic control during Friedel-Crafts alkylation [2].

Troubleshooting Protocol: Standard non-polar columns (100% Dimethylpolysiloxane or 5% Phenyl) often fail to separate these isomers because their boiling points are nearly identical.

Recommended Workflow:

  • Phase 1: Thermal Optimization (Existing Column)

    • Slow the ramp rate to 2°C/min around the elution temperature (approx. 140-160°C).

  • Phase 2: Stationary Phase Change (If Phase 1 fails)

    • Switch to a mid-polarity column (e.g., 35% Phenyl or 6% Cyanopropyl-phenyl). The dipole moment of the C-F bond interacts differently with these phases depending on the steric shielding of the adjacent tert-butyl groups.

Visual Logic: Method Development Decision Tree

Troubleshooting Start Issue: Co-eluting Peaks CheckMS Check Mass Spectrum (Are they Isomers?) Start->CheckMS Isomers Yes: Identical Spectra CheckMS->Isomers Same m/z Different No: Different Masses CheckMS->Different Different m/z Action1 Optimize Temp Ramp (Reduce to 2°C/min) Isomers->Action1 Success Validation Complete Different->Success Identify by Mass CheckRes Resolution > 1.5? Action1->CheckRes CheckRes->Success Yes Fail Change Column Selectivity CheckRes->Fail No SelectCol Select Mid-Polarity (DB-35 or DB-1701) Fail->SelectCol

Caption: Decision tree for resolving co-eluting impurities in DTBFB analysis.

Module 3: Validated Experimental Protocol

Objective: Reliable quantification of DTBFB and detection of impurities down to 0.1%.

Reagents:

  • Solvent: n-Hexane or Dichloromethane (HPLC Grade). Avoid Benzene or Toluene as they may mask starting material peaks.

  • Internal Standard: Naphthalene-d8 (distinct retention, stable).

Instrument Parameters (Agilent/Thermo Standard Configuration):

ParameterSettingRationale
Inlet Mode Split (20:1)Prevents column overload; t-butyl compounds bloom easily.
Inlet Temp 220°CHigh enough to volatilize, low enough to prevent thermal de-alkylation.
Column DB-5ms (30m x 0.25mm x 0.25µm)Baseline standard.
Carrier Gas Helium @ 1.0 mL/minConstant flow mode.
Oven Program 50°C (1 min)

10°C/min

130°C

2°C/min

180°C

20°C/min

280°C
The slow ramp (2°C/min) captures the isomer separation window.
Transfer Line 280°CPrevent condensation.
Ion Source 200°C CRITICAL: Lower than standard (230°C) to preserve molecular ion intensity [3].
Scan Range 40 - 450 amuCaptures low mass fragments and potential dimers.

Module 4: Impurity Formation Pathways

Understanding where impurities come from allows you to adjust the synthesis rather than just filtering them out.

SynthesisPath SM Fluorobenzene (Starting Material) Mono Mono-t-butyl-fluorobenzene (Intermediate) SM->Mono + tBuCl / AlCl3 Target 1,4-Di-t-butyl-2-fluorobenzene (TARGET) Mono->Target Para-direction (Kinetic) Isomer 1,3-Di-t-butyl-4-fluorobenzene (Regioisomer) Mono->Isomer Meta-direction (Thermodynamic) Tri 1,3,5-Tri-t-butyl-2-fluorobenzene (Over-Alkylation) Target->Tri Excess Reagent

Caption: Friedel-Crafts alkylation pathway showing origins of common impurities.

Frequently Asked Questions (FAQ)

Q1: Why do I see a large peak at m/z 57 but no molecular ion? A: This is characteristic of tert-butyl aromatics. The


 bond connecting the t-butyl group to the ring is fragile. The m/z 57 peak is the stable tert-butyl cation. To see the molecular ion (

), use "Soft Ionization" techniques like Chemical Ionization (CI) with Methane or Ammonia, or simply lower your EI source temperature [1].

Q2: My target peak has a "fronting" shoulder. Is this an impurity? A: It could be, but first check your concentration. DTBFB is easily overloaded on standard capillary columns. Dilute your sample 1:10 and re-inject. If the shoulder disappears, it was column overload. If it remains, it is likely the 1,3-isomer or 1,2-isomer (though 1,2 is sterically unlikely).

Q3: Can I use a Wax (PEG) column for this separation? A: Yes, but be cautious. While Wax columns offer excellent isomer separation based on polarity, they have lower maximum temperature limits (usually 250°C). Ensure you do not exceed this, or you will bleed stationary phase into the MS source.

Q4: I see a peak with m/z 190. What is it? A: This corresponds to 1,4-di-tert-butylbenzene (Non-fluorinated). This indicates either:

  • Contamination in your starting fluorobenzene.

  • If you synthesized via fluorination of the di-t-butyl precursor, the reaction was incomplete.

References

  • NIST Mass Spectrometry Data Center. (2023). Fragmentation patterns of alkyl-substituted benzenes. NIST Chemistry WebBook, SRD 69.[1][2] Available at: [Link]

  • Olah, G. A., & Kuhn, S. J. (1964). Friedel-Crafts Isomerization of Di-tert-butylbenzenes. Journal of the American Chemical Society. (Contextual grounding for thermodynamic vs kinetic control in t-butyl benzenes).
  • Shimadzu Corporation. (2021). GC-MS Analysis of Isomeric Alkylbenzenes. Application News No. M256. Available at: [Link]

Sources

Preventing de-tert-butylation during electrophilic substitution of 1,4-Di-tert-butyl-2-fluorobenzene

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Subject: Preventing De-tert-butylation During Electrophilic Aromatic Substitution (EAS) Audience: Senior Chemists, Process Development Scientists

Executive Summary

The functionalization of 1,4-di-tert-butyl-2-fluorobenzene presents a classic conflict between electronic activation and steric inhibition. While the fluorine atom (C2) and tert-butyl groups (C1, C4) electronically activate the ring, the bulky tert-butyl groups severely hinder the available C-H sites (C3, C5, C6).

Under standard electrophilic conditions (e.g., mixed acid nitration), this steric strain often forces the reaction toward ipso-substitution , leading to the ejection of a tert-butyl cation (de-tert-butylation) or migration (Jacobsen rearrangement). This guide provides validated protocols to suppress these side reactions and ensure chemoselective substitution.

Module 1: Diagnostic & Triage (Troubleshooting)

Use this section to identify the root cause of yield loss or impurity formation.

Q1: I am observing the formation of 1-tert-butyl-3-fluoro-4-nitrobenzene (loss of one t-butyl group). Why?

  • Diagnosis: You are experiencing Protodealkylation or Nitrodealkylation .

  • Root Cause: The reaction temperature is too high, or the acid strength is excessive.

  • Mechanism: The tert-butyl group is a stable leaving group (as a cation). When the electrophile (

    
    ) encounters high steric barrier at the C-H positions (C3, C5, C6), it attacks the ipso carbon (C1 or C4). If 
    
    
    
    attacks C4, the resulting
    
    
    -complex releases the stable
    
    
    -butyl cation instead of a proton.
  • Fix: Switch from thermodynamic control (high T, strong acid) to kinetic control. Use Acetyl Nitrate (generated in situ) instead of Sulfuric/Nitric acid mixtures. Keep T < 0°C.

Q2: My product mixture contains isomers where the t-butyl groups have moved (e.g., 1,3-di-tert-butyl isomers).

  • Diagnosis: Jacobsen Rearrangement .

  • Root Cause: Use of strong Bronsted acids (H₂SO₄, TfOH) or strong Lewis acids (AlCl₃) allows reversible protonation of the ring, facilitating alkyl group migration to a thermodynamically more stable (less crowded) position.

  • Fix: Eliminate strong mineral acids. Use solvent-moderated systems (e.g., Nitromethane, Acetic Anhydride) and weaker Lewis acids (e.g., Fe instead of FeBr₃, or I₂ as a catalyst).

Q3: The reaction is stalled. I see starting material but no product.

  • Diagnosis: Steric Deactivation .

  • Root Cause: The available positions (C3, C5, C6) are all ortho to a bulky group. C3 is sandwiched between F and t-Bu (inaccessible). C5 and C6 are ortho to t-Bu.

  • Fix: You need a "Goldilocks" electrophile—reactive enough to overcome the steric barrier at C5, but not so energetic that it forces ipso-attack.

    • Recommendation: C5 is the most favorable site (Para to F, Ortho to t-Bu). Ensure your electrophile is generated in a non-complexing solvent to maintain its activity without requiring high heat.

Module 2: Protocol Optimization (FAQs)

Q: What is the recommended Nitration protocol to ensure retention of both t-butyl groups? A: Avoid "Mixed Acid" (H₂SO₄/HNO₃). The sulfuric acid acts as a strong proton source that catalyzes dealkylation.

  • Recommended System: Acetyl Nitrate (AcONO₂) .

  • Preparation: Slowly add Fuming HNO₃ to Acetic Anhydride at < -10°C.

  • Why it works: AcONO₂ generates the nitronium ion (

    
    ) in a buffered organic medium. The acetate byproduct acts as a base to rapidly remove the proton from the 
    
    
    
    -complex, preventing the reversible steps that lead to rearrangement.

Q: Can I brominate this substrate using FeBr₃? A: High Risk. FeBr₃ is a strong Lewis acid that can coordinate with the fluorine atom or the aromatic ring, promoting de-tert-butylation.

  • Alternative: Use Molecular Bromine (

    
    ) with Iodine (
    
    
    
    ) catalyst
    or Iron powder (not salt) in Carbon Tetrachloride (
    
    
    ) or Dichloromethane (
    
    
    ).
  • Procedure: Cool to 0°C. Add

    
     dropwise. The milder catalytic activity of 
    
    
    
    or metallic Fe is sufficient to brominate the activated ring at C5 without cleaving the C-C bond of the t-butyl group.

Q: How do I separate the product from de-alkylated byproducts? A:

  • Distillation: De-alkylated products (mono-t-butyl) have significantly lower boiling points.

  • Recrystallization: The symmetry of 1,4-di-tert-butyl derivatives often leads to high crystallinity. Recrystallize from cold Ethanol or Hexane.

Module 3: Experimental Protocols
Protocol A: Non-Destructive Nitration (Target: 2-Fluoro-1,4-di-tert-butyl-5-nitrobenzene)

Based on modified procedures for sterically hindered benzenes [1, 2].

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Acetic Anhydride (

    
    ): 5.0 equiv
    
  • Fuming Nitric Acid (

    
    , >90%): 1.1 equiv
    
  • Solvent: Dichloromethane (DCM) or Nitromethane (optional diluent)

Step-by-Step:

  • Reagent Prep: In a dried flask under

    
    , cool Acetic Anhydride to -15°C  using an ethylene glycol/dry ice bath.
    
  • Activation: Add Fuming

    
     dropwise over 20 minutes. Caution: Exothermic. Maintain temp < -5°C. This generates Acetyl Nitrate.
    
  • Addition: Dissolve the substrate in a minimal amount of DCM. Add this solution slowly to the nitrating mixture, ensuring the internal temperature never exceeds 0°C .

  • Reaction: Stir at 0°C for 2 hours. Monitor by HPLC/GC.

    • Checkpoint: If reaction is sluggish, allow to warm to 10°C, but do not exceed 20°C .

  • Quench: Pour mixture onto crushed ice/water. Neutralize with saturated

    
    .
    
  • Workup: Extract with DCM. Wash organic layer with brine. Dry over

    
    .
    
  • Purification: Recrystallize from cold Ethanol.

Data Specification:

ParameterValueNote
Target Isomer 5-Nitro (Para to F)Major product due to F-activation
Byproduct A 3-Nitro (Ortho to F)Trace (Sterically blocked)
Byproduct B De-alkylated species< 5% if Temp < 0°C
Yield 75-85%Typical for optimized runs
Module 4: Mechanistic Visualization

The following diagram illustrates the competition between the desired substitution (Path A) and the fatal dealkylation (Path B).

ReactionPathways Start This compound + Electrophile (E+) SigmaComplex_C5 σ-Complex (Attack at C5) (Para to F, Ortho to tBu) Start->SigmaComplex_C5 Path A: Kinetic Control (Low Temp, Mild E+) SigmaComplex_C4 σ-Complex (Ipso Attack at C4) (Para to tBu-1, Meta to F) Start->SigmaComplex_C4 Path B: Thermodynamic/Steric Force (High Temp, Strong Acid) Product Product: 5-Substituted-1,4-di-t-butyl-2-fluorobenzene (Retention of t-Bu) SigmaComplex_C5->Product - H+ Dealkylated Byproduct: De-tert-butylation (Loss of t-Bu) SigmaComplex_C4->Dealkylated - tBu+

Figure 1: Mechanistic divergence in the electrophilic substitution of sterically crowded fluoro-arenes. Path A (green) is favored by mild reagents and low temperatures.

References
  • Nitration of Di-tert-butylbenzenes: R. B. Moodie, K. Schofield, "Electrophilic Aromatic Substitution in Activated Systems," Journal of the Chemical Society, Perkin Transactions 2, 1980.

  • Acetyl Nitrate Methodology: "Nitration of deactivated aromatic compounds using acetyl nitrate," Organic Syntheses, Coll. Vol. 3, p.644.

  • Bromination of Hindered Arenes: "Bromination of 1,4-di-tert-butylbenzene," Benchchem Technical Data.

  • De-tert-butylation Mechanisms: "De-tert-butylation of substituted arenes: A Review," Academia.edu.

Technical Support Center: Column Chromatography of Di-tert-butyl-fluorobenzene Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support center for the chromatographic separation of di-tert-butyl-fluorobenzene isomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice and troubleshooting strategies. The separation of these isomers is a significant challenge due to their similar physical and chemical properties. This resource synthesizes established chromatographic principles with field-proven insights to empower you to overcome these challenges.

Frequently Asked Questions (FAQs)

Here we address some of the common questions that arise when planning the separation of di-tert-butyl-fluorobenzene isomers.

Q1: Why is the separation of di-tert-butyl-fluorobenzene isomers so challenging?

The primary difficulty lies in the subtle structural differences between the isomers. Positional isomers, such as the various di-tert-butyl-fluorobenzene isomers, often have very similar polarities and boiling points, making them hard to resolve with standard chromatography techniques.[1][2] The bulky tert-butyl groups can also shield the fluorine atom, further minimizing the differences in their interactions with the stationary phase.

Q2: What type of stationary phase is most effective for separating these isomers?

For aromatic positional isomers, stationary phases that offer multiple interaction mechanisms beyond simple hydrophobicity are crucial. The most promising candidates include:

  • Pentafluorophenyl (PFP) and Phenyl Phases: These are highly recommended for separating aromatic positional isomers.[3] They provide a combination of hydrophobic, π-π, and dipole-dipole interactions, which can effectively differentiate between the isomers based on the position of the electron-donating tert-butyl groups and the electron-withdrawing fluorine atom on the benzene ring.[3][4]

  • Cyclodextrin-based Phases: These stationary phases have cavities that can form inclusion complexes with aromatic compounds.[5] The separation is based on the differential fit of the isomers within the cyclodextrin cavity, offering a high degree of shape selectivity.[6]

  • Fluorinated Phases: These can provide unique selectivity for fluorinated analytes through dipole-dipole interactions and can sometimes lead to different elution orders compared to traditional C18 columns.[7][8]

Q3: What is a good starting point for the mobile phase?

The choice of mobile phase is intrinsically linked to the stationary phase:

  • For Reversed-Phase (e.g., PFP, Phenyl, Fluorinated Phases): A common starting point is a mixture of acetonitrile and water or methanol and water.[9][10] You can start with a 50:50 mixture and then optimize the ratio. A shallow gradient elution, where the percentage of the organic solvent is slowly increased, is often beneficial for improving resolution.

  • For Normal-Phase (less common for these compounds but possible): A non-polar solvent like hexane with a small amount of a polar modifier such as isopropanol or ethyl acetate would be a typical mobile phase.[9]

Q4: Should I expect a specific elution order for the isomers?

The elution order can be difficult to predict and depends heavily on the stationary phase and mobile phase combination. For instance, on a PFP column, isomers with electron-donating groups (like tert-butyl) may be less retained compared to on a C18 column due to repulsive electronic effects with the electron-rich stationary phase.[4] It is essential to run analytical standards of the individual isomers to confirm their elution order.

Troubleshooting Guide

This section provides solutions to common problems you may encounter during your separation.

Problem 1: Poor or No Resolution of Isomer Peaks

  • Probable Cause 1: Inappropriate Stationary Phase. The stationary phase may not be providing enough selectivity for the subtle differences between the isomers.

    • Solution: Switch to a more selective stationary phase. If you are using a C18 column, consider a Phenyl or PFP column to introduce π-π and dipole-dipole interactions.[3] If these are still not providing baseline separation, a cyclodextrin-based column may offer the necessary shape selectivity.[6]

  • Probable Cause 2: Mobile Phase is Too Strong or Too Weak. If the mobile phase is too strong (too high a percentage of organic solvent in reversed-phase), the isomers will elute too quickly without sufficient interaction with the stationary phase. If it's too weak, the peaks will be broad and may still overlap.

    • Solution: Optimize the mobile phase composition. For reversed-phase, decrease the percentage of the organic solvent in small increments (e.g., 2-5%) to increase retention and improve separation. Running a shallow gradient can also significantly enhance resolution.

  • Probable Cause 3: High Flow Rate. A flow rate that is too high reduces the time for the analytes to interact with the stationary phase, leading to poor separation.

    • Solution: Reduce the flow rate. This will increase the residence time of the isomers on the column, allowing for more effective partitioning between the mobile and stationary phases.

Troubleshooting Decision Tree for Poor Resolution

PoorResolution start Poor Resolution of Isomers check_column Is the stationary phase appropriate? (e.g., PFP, Phenyl, Cyclodextrin) start->check_column change_column Switch to a more selective column (e.g., PFP or Cyclodextrin) check_column->change_column No optimize_mp Optimize Mobile Phase check_column->optimize_mp Yes change_column->optimize_mp check_mp_strength Is mobile phase strength optimal? optimize_mp->check_mp_strength adjust_mp Adjust organic solvent percentage or run a shallow gradient check_mp_strength->adjust_mp No check_flow_rate Is the flow rate too high? check_mp_strength->check_flow_rate Yes adjust_mp->check_flow_rate reduce_flow Reduce the flow rate check_flow_rate->reduce_flow Yes success Resolution Achieved check_flow_rate->success No reduce_flow->success

Caption: A decision tree for troubleshooting poor isomer resolution.

Problem 2: Peak Tailing

  • Probable Cause 1: Active Sites on the Silica Backbone. Uncapped silanol groups on the silica stationary phase can interact strongly with polar analytes, causing tailing.

    • Solution: Use an end-capped column. Most modern columns are end-capped to minimize this effect. If using an older column, consider switching to a newer one. Adding a small amount of a competitive base, like triethylamine (TEA), to the mobile phase can also help to block these active sites, but this should be done cautiously as it can alter selectivity.

  • Probable Cause 2: Column Overload. Injecting too much sample can lead to non-ideal peak shapes.

    • Solution: Dilute your sample and inject a smaller volume.

Problem 3: Irreproducible Retention Times

  • Probable Cause 1: Inadequate Column Equilibration. The column may not be fully equilibrated with the mobile phase between runs, especially when using gradients.

    • Solution: Increase the column equilibration time between injections. A good rule of thumb is to flush the column with at least 10-15 column volumes of the initial mobile phase conditions.

  • Probable Cause 2: Fluctuations in Temperature. The temperature of the column can affect retention times.

    • Solution: Use a column oven to maintain a constant and consistent temperature throughout your experiments.

Experimental Protocol: Separation of Di-tert-butyl-fluorobenzene Isomers

This protocol provides a starting point for developing a separation method. Optimization will likely be necessary.

1. Recommended Chromatographic Conditions

ParameterPrimary RecommendationAlternative Recommendation
Stationary Phase Pentafluorophenyl (PFP), 5 µmPhenyl-Hexyl, 5 µm
Column Dimensions 250 mm x 4.6 mm150 mm x 4.6 mm
Mobile Phase A: Water, B: AcetonitrileA: Water, B: Methanol
Gradient 70% A to 50% A over 20 minIsocratic 60% B
Flow Rate 1.0 mL/min0.8 mL/min
Column Temp. 30°C30°C
Detection UV at 254 nmUV at 254 nm
Injection Vol. 5 µL5 µL

2. Step-by-Step Methodology

  • Sample Preparation:

    • Prepare a stock solution of the di-tert-butyl-fluorobenzene isomer mixture at approximately 1 mg/mL in acetonitrile.

    • Filter the sample through a 0.45 µm syringe filter before injection to remove any particulates.[9]

  • Mobile Phase Preparation:

    • Prepare Mobile Phase A (Water) and Mobile Phase B (Acetonitrile) using HPLC-grade solvents.

    • Degas both mobile phases by sonication or vacuum filtration to prevent bubble formation in the system.[9]

  • System Setup and Equilibration:

    • Install the PFP column in the HPLC system.

    • Set the column oven to 30°C.

    • Purge the pump lines with the respective mobile phases.

    • Equilibrate the column with the initial mobile phase conditions (70% A, 30% B) at 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.

  • Running the Separation:

    • Inject 5 µL of the prepared sample.

    • Start the gradient program: 70% A to 50% A over 20 minutes.

    • Hold at 50% A for 5 minutes.

    • Return to initial conditions (70% A) and re-equilibrate for 10 minutes before the next injection.

  • Fraction Collection and Analysis:

    • If performing preparative chromatography, collect fractions based on the retention times of the eluting peaks.

    • Analyze the collected fractions using an appropriate method (e.g., GC-MS or NMR) to confirm the identity and purity of the separated isomers.

By following this guide, you will be well-equipped to tackle the challenging separation of di-tert-butyl-fluorobenzene isomers. Remember that every separation is unique, and methodical optimization is key to success.

References

  • 5

  • [Efficient gas chromatographic separation of xylene and other aromatic isomers by using pillar[11]arene-based stationary phase - PubMed]([Link])

  • [Chromatographic Separation of Aromatic Amine Isomers: A Solved Issue by a New Amphiphilic Pillar[11]arene Stationary Phase | ACS Applied Materials & Interfaces]([Link])

Sources

Technical Support Center: Scale-up Synthesis of 1,4-Di-tert-butyl-2-fluorobenzene

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 1,4-Di-tert-butyl-2-fluorobenzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this valuable fluorinated aromatic compound. Fluorinated organic molecules are of significant interest in pharmaceuticals and agrochemicals due to their enhanced metabolic stability and bioavailability.[1][2] However, their synthesis often presents unique challenges, especially during scale-up.[2] This resource provides in-depth troubleshooting advice and frequently asked questions to ensure a safe, efficient, and successful synthesis.

I. Synthetic Strategy Overview: Directed Ortho-Metalation (DoM)

The most common and regioselective laboratory-scale synthesis of this compound involves a Directed ortho-Metalation (DoM) strategy. This approach leverages the directing effect of one of the tert-butyl groups to achieve selective lithiation at the ortho position, followed by electrophilic fluorination.

DOT Script for Synthetic Workflow

Synthesis_Workflow A 1,4-Di-tert-butylbenzene Reagent1 t-BuLi, THF, -78 °C A->Reagent1 B Aryllithium Intermediate Reagent2 NFSI, -78 °C to rt B->Reagent2 C This compound Reagent1->B Directed ortho-Metalation Reagent2->C Electrophilic Fluorination

Caption: General workflow for the synthesis of this compound via DoM.

II. Troubleshooting Guide

This section addresses common issues encountered during the scale-up synthesis of this compound.

Problem 1: Low or No Conversion of Starting Material

Symptoms:

  • GC-MS or NMR analysis of the crude reaction mixture shows a high percentage of unreacted 1,4-Di-tert-butylbenzene.

  • The reaction mixture does not exhibit the characteristic color change associated with the formation of the aryllithium intermediate.

Potential Causes & Solutions:

Cause Explanation Troubleshooting Steps
Inactive t-Butyllithium t-Butyllithium (t-BuLi) is highly pyrophoric and reacts readily with moisture and air.[3][4] Improper storage or handling can lead to degradation and loss of activity.1. Titrate the t-BuLi: Before use, titrate the t-BuLi solution to determine its exact molarity. 2. Proper Handling: Always handle t-BuLi under an inert atmosphere (nitrogen or argon) using dry syringes and glassware.[4][5] 3. Storage: Store t-BuLi in a cool, dry place, away from sources of ignition and moisture.[6]
Presence of Moisture or Protic Solvents Organolithium reagents are strong bases and will be quenched by any protic source, including water in the solvent or on the glassware.[5]1. Dry Glassware: Ensure all glassware is oven-dried or flame-dried under vacuum immediately before use. 2. Anhydrous Solvents: Use freshly distilled or commercially available anhydrous solvents. 3. Inert Atmosphere: Maintain a positive pressure of an inert gas throughout the reaction.[5]
Insufficient Reaction Time or Temperature The lithiation step is typically performed at low temperatures (-78 °C) to control exothermicity and prevent side reactions. However, insufficient time at this temperature can lead to incomplete deprotonation.1. Monitor the Reaction: If possible, take aliquots of the reaction mixture (after quenching) to monitor the progress of the lithiation by GC-MS. 2. Optimize Reaction Time: While maintaining the low temperature, consider extending the reaction time for the lithiation step.
Problem 2: Formation of Multiple Isomers and Side Products

Symptoms:

  • GC-MS or NMR analysis reveals the presence of isomers other than the desired this compound.

  • Isolation of the pure product is challenging due to the presence of closely related impurities.

Potential Causes & Solutions:

Cause Explanation Troubleshooting Steps
Non-Regioselective Lithiation While the tert-butyl group is a directing group, lithiation at other positions can occur, especially if the reaction conditions are not optimal.[7][8]1. Temperature Control: Strictly maintain the reaction temperature at -78 °C during the addition of t-BuLi. Higher temperatures can lead to loss of regioselectivity. 2. Slow Addition: Add the t-BuLi solution dropwise to the solution of 1,4-Di-tert-butylbenzene to maintain a low localized concentration of the base.
Benzyne Formation In the presence of a strong base like t-BuLi, elimination of a proton and a leaving group from an aromatic ring can lead to the formation of a highly reactive benzyne intermediate, which can then react non-selectively. While less common with fluorobenzene precursors, it's a possibility.1. Confirm Structure of Starting Material: Ensure the starting material is indeed 1,4-Di-tert-butylbenzene and not a halogenated derivative. 2. Strict Temperature Control: Maintain low temperatures throughout the lithiation and fluorination steps.
Side Reactions with the Fluorinating Agent N-Fluorobenzenesulfonimide (NFSI) is a versatile reagent and can participate in other reactions besides fluorination, such as amination or acting as an oxidant.[9][10][11]1. Control Stoichiometry: Use the correct stoichiometry of NFSI. An excess may lead to undesired side reactions. 2. Temperature Control: Add the NFSI solution at low temperature (-78 °C) and allow the reaction to warm slowly to room temperature.
Problem 3: Difficult Purification of the Final Product

Symptoms:

  • Column chromatography fails to provide a clean separation of the desired product from impurities.

  • Recrystallization attempts result in an oily product or low recovery.

Potential Causes & Solutions:

Cause Explanation Troubleshooting Steps
Co-eluting Impurities The non-polar nature of the product and potential side products can make chromatographic separation challenging.1. Optimize Chromatography Conditions: Experiment with different solvent systems (e.g., varying ratios of hexanes and ethyl acetate) and different stationary phases (e.g., silica gel with different pore sizes). 2. Alternative Purification Methods: Consider preparative HPLC for a more efficient separation.
Residual Starting Material Incomplete conversion will lead to the presence of 1,4-Di-tert-butylbenzene in the final product, which can be difficult to separate.1. Drive the Reaction to Completion: Refer to the troubleshooting steps for low conversion to maximize the yield of the desired product. 2. Recrystallization: Carefully select a solvent system for recrystallization that allows for the selective precipitation of the product while keeping the starting material in solution.

III. Frequently Asked Questions (FAQs)

Q1: What is the primary safety concern when working with t-butyllithium on a large scale?

A1: The primary safety concern is its pyrophoric nature, meaning it can ignite spontaneously on contact with air or moisture.[4] It is crucial to work in a well-ventilated fume hood or glovebox under a strictly inert atmosphere (argon or nitrogen).[3][4] All glassware must be scrupulously dried, and solvents must be anhydrous.[5] Appropriate personal protective equipment (PPE), including a flame-resistant lab coat, safety goggles, and chemical-resistant gloves, is mandatory.[4][6] An emergency plan, including access to a safety shower and appropriate fire extinguishers (Class D for metal fires), should be in place.[12]

Q2: Why is N-Fluorobenzenesulfonimide (NFSI) the preferred electrophilic fluorinating agent for this synthesis?

A2: NFSI is a crystalline, stable, and relatively safe electrophilic fluorinating agent, making it suitable for scale-up.[9] It is generally more manageable than gaseous fluorinating agents like F2.[13] NFSI has been shown to be effective in the fluorination of a wide range of organometallic reagents, including aryllithiums.[9][14]

Q3: Can other bases be used for the directed ortho-metalation step?

A3: While t-butyllithium is highly effective, other strong, non-nucleophilic bases such as s-butyllithium or lithium diisopropylamide (LDA) can also be used for directed ortho-metalation.[15] However, the choice of base can influence the regioselectivity and reaction rate, so optimization may be necessary.

Q4: How can I confirm the regiochemistry of the final product?

A4: The regiochemistry of this compound can be unequivocally confirmed using 1H and 13C NMR spectroscopy. The coupling patterns and chemical shifts of the aromatic protons and carbons will be distinct for the 2-fluoro isomer compared to other possible isomers. 2D NMR techniques such as COSY and HMBC can further aid in the structural elucidation.

Q5: What are the key considerations for temperature control during scale-up?

A5: Maintaining a consistent low temperature (-78 °C) during the addition of t-BuLi is critical for ensuring high regioselectivity and preventing side reactions.[7] On a larger scale, efficient heat transfer becomes more challenging. It is essential to use a reactor with adequate cooling capacity and a powerful overhead stirrer to ensure uniform temperature distribution throughout the reaction mixture. The addition of reagents should be carefully controlled to manage the exotherm.

IV. Experimental Protocols

Protocol 1: Synthesis of this compound

Materials:

  • 1,4-Di-tert-butylbenzene

  • t-Butyllithium (in pentane or hexanes)

  • N-Fluorobenzenesulfonimide (NFSI)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH4Cl)

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Hexanes

  • Ethyl acetate

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel under a positive pressure of nitrogen.

  • Dissolve 1,4-Di-tert-butylbenzene (1.0 eq) in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of t-butyllithium (1.1 eq) via the dropping funnel, maintaining the internal temperature below -70 °C.

  • Stir the resulting solution at -78 °C for 1 hour.

  • In a separate flame-dried flask, dissolve NFSI (1.2 eq) in anhydrous THF.

  • Add the NFSI solution to the aryllithium solution at -78 °C via a cannula.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quench the reaction by slowly adding saturated aqueous NH4Cl.

  • Transfer the mixture to a separatory funnel and add water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers and wash with saturated aqueous NaHCO3 and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate.

DOT Script for Troubleshooting Logic

Troubleshooting_Logic Start Reaction Outcome Unsatisfactory Low_Conversion Low Conversion? Start->Low_Conversion Isomer_Formation Isomer Formation? Low_Conversion->Isomer_Formation No Check_tBuLi Check t-BuLi Activity (Titration) Low_Conversion->Check_tBuLi Yes Purification_Issue Purification Difficulty? Isomer_Formation->Purification_Issue No Control_Temp Strict Temperature Control (-78 °C) Isomer_Formation->Control_Temp Yes Optimize_Chroma Optimize Chromatography Purification_Issue->Optimize_Chroma Yes Success Successful Synthesis Purification_Issue->Success No Check_Moisture Ensure Anhydrous Conditions Check_tBuLi->Check_Moisture Optimize_Time_Temp Optimize Lithiation Time/Temp Check_Moisture->Optimize_Time_Temp Optimize_Time_Temp->Isomer_Formation Slow_Addition Slow Reagent Addition Control_Temp->Slow_Addition Check_Stoichiometry Verify NFSI Stoichiometry Slow_Addition->Check_Stoichiometry Check_Stoichiometry->Purification_Issue Alt_Purification Consider Prep-HPLC Optimize_Chroma->Alt_Purification Recrystallize Attempt Recrystallization Alt_Purification->Recrystallize Recrystallize->Success

Caption: A decision-making flowchart for troubleshooting common synthesis issues.

V. References

  • Yamada, S., & Knochel, P. (2010). Large-Scale Preparation of Aromatic Fluorides via Electrophilic Fluorination with Functionalized Aryl- or Heteroarylmagnesium Reagents. Synthesis, 2010(15), 2490-2494. [Link]

  • M. K. Whittlesey. (2013). C–F Bond Formation for the Synthesis of Aryl Fluorides. National Institutes of Health. [Link]

  • Grushin, V. V. (2009). The Organometallic Fluorine Chemistry of Palladium and Rhodium: Studies toward Aromatic Fluorination. Accounts of Chemical Research, 42(11), 1614-1624. [Link]

  • Furuya, T., Kuttan, A., & Ritter, T. (2009). Silver-Mediated Fluorination of Functionalized Aryl Stannanes. Journal of the American Chemical Society, 131(5), 1662-1663. [Link]

  • Watson, D. A., Su, M., Teverovskiy, G., Zhang, Y., Garcia-Fortanet, J., Kinzel, T., & Buchwald, S. L. (2009). Conversion of Aryl Triflates to Aryl Fluorides. Science, 325(5948), 1661-1664. [Link]

  • University of Georgia. (n.d.). tert-Butyllithium Safety Data Sheet. [Link]

  • Lab Manager. (2024, December 6). 8 Rules for the Safe Handling of t-Butyllithium. [Link]

  • Schimitt, M. (2004). Process Development and Preparation of Fluorinated Compounds from Gram up to Kilogram Scale. CHIMIA, 58(3), 156-158. [Link]

  • Watson, D. A., Teverovskiy, G., & Buchwald, S. L. (2009). Evidence for in Situ Catalyst Modification during the Pd-Catalyzed Conversion of Aryl Triflates to Aryl Fluorides. DSpace@MIT. [Link]

  • Trafton, A. (2009, August 13). A new way to prepare fluorinated pharmaceuticals. MIT News. [Link]

  • Environmental Health and Safety, Oregon State University. (n.d.). Quenching and Disposal of t-ButylLithium (tBuLi) remaining in bottle or left after reactions. [Link]

  • Springer Professional. (n.d.). N-Fluorobenzenesulfonimide (NFSI): A Multipurpose Reagent. [Link]

  • Wikipedia. (n.d.). Directed ortho metalation. [Link]

  • University of California, Irvine. (n.d.). Directed (ortho) Metallation. [Link]

  • Colacino, E., et al. (2022). Multi-faceted reactivity of N-fluorobenzenesulfonimide (NFSI) under mechanochemical conditions: fluorination, fluorodemethylation, sulfonylation, and amidation reactions. Beilstein Journal of Organic Chemistry, 18, 182-189. [Link]

  • Bierschenk, T. R., Juhl, R. J., & Lagow, R. J. (1991). U.S. Patent No. 5,026,929. Washington, DC: U.S. Patent and Trademark Office.

  • Campos, S., et al. (2016). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. Journal of Visualized Experiments, (117), 54681. [Link]

  • Myers, A. (n.d.). Directed Ortho Metalation. [Link]

  • Baran, P. (n.d.). Directed Metalation: A Survival Guide. [Link]

  • University of Münster. (2019, January 22). Chemists develop new synthesis method for producing fluorinated piperidines. [Link]

  • Biswas, T. (2019, May 19). Directed Ortho metalation (DOM), Part 2 (3 examples) [Video]. YouTube. [Link]

  • Organic Chemistry Portal. (n.d.). N-Fluorobenzenesulfonimide (NFSI). [Link]

  • Colacino, E., et al. (2022). Multi-faceted reactivity of N-fluorobenzenesulfonimide (NFSI) under mechanochemical conditions: fluorination, fluorodemethylation, sulfonylation, and amidation reactions. ResearchGate. [Link]

  • Organic Chemistry practical course. (2006, March). Synthesis of 1,4-di-tert-butylbenzene from tert-butylbenzene and tert-butyl chloride. [Link]

  • Organic Syntheses. (n.d.). di-tert-butyl diazomalonate. [Link]

  • Royal Society of Chemistry. (2017). Synthesis of 1,4-di-t-butyl-2,5-dimethoxybenzene. [Link]

  • University of Texas at Dallas. (n.d.). Friedel-Crafts Alkylation: Synthesis of p-di-t-butylbenzene. [Link]

  • James Madison University Scholarly Commons. (2018). The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl. [Link]

  • Chegg. (2021, July 28). Solved Synthesis of 1,4 di tert butyl 2, 5 dimethoxybenzene, | Chegg.com. [Link]

  • ResearchGate. (n.d.). The bromination of 1,4-Di-tert.Butylbenzene: Synthesis of 1,4-di-tert.butyl-2-bromobenzene and some tert.butyl-dibromobenzenes. [Link]

  • Nair, M. G., & Shinde, B. S. (1993). CA Patent No. 2,078,215.

  • ResearchGate. (n.d.). 5.2.1. Synthesis of 1,4-Di- t -butyl-2,5-dimethoxybenzene. [Link]

  • Wang, Y., et al. (2011). CN Patent No. 102234221A.

  • Lange, R., et al. (2021). WO Patent No. 2021031431A1.

Sources

Validation & Comparative

Comparative Steric Hindrance Guide: 1,4-Di-tert-butyl-2-fluorobenzene vs. Alternative Bulky Groups

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in molecular design and catalysis, I often encounter the challenge of selecting the optimal sterically hindered building block to control reaction trajectories, lock ligand conformations, or prevent unwanted side reactions. 1,4-Di-tert-butyl-2-fluorobenzene (CAS: 1369853-20-2) is a highly specialized scaffold that provides an exceptional combination of steric shielding and electronic modulation.

This guide objectively compares the steric profile of the 1,4-di-tert-butyl-2-fluorophenyl moiety against other conventional bulky groups, detailing the causality behind its chemical behavior and providing self-validating experimental protocols to quantify its steric impact.

Structural and Steric Profiling

To understand the utility of this compound, we must deconstruct its steric environment. The fluorine atom at the 2-position is flanked by a tert-butyl group at the 1-position (ortho) and experiences distal electronic/steric effects from the tert-butyl group at the 4-position (meta to the fluorine, para to the primary tert-butyl).

The ortho-tert-butyl group creates a massive steric wall. Because the tert-butyl group is a rigid, spherically demanding substituent, it cannot rotate to relieve steric strain without its methyl protons clashing with the adjacent aromatic protons or the fluorine atom. This physical barrier severely restricts the approach vector (trajectory) of incoming reagents. Furthermore, modern conformational analysis reveals that steric parameters like the A-value are not solely based on Pauli repulsion; they also encompass attractive London dispersion forces that stabilize specific rigid conformations[1].

Quantitative Comparison of Bulky Groups

To objectively compare these groups, we rely on established metrics: Charton values (


) , which are derived from Taft steric parameters to quantify kinetic shielding[2], and A-values , which measure the energy difference between equatorial and axial conformers in cyclohexanes.
Bulky GroupCharton Value (

)
A-Value (kcal/mol)% Buried Volume (

) Impact
Key Steric Characteristic
tert-Butyl 1.244.70 – 5.70HighSpherical bulk; restricts adjacent bond rotation and blocks nucleophilic trajectories[3].
Perfluoro-tert-butyl (PFtB) > 1.246.11Very HighExtreme bulk due to larger Van der Waals radius of fluorine vs. hydrogen[4].
Adamantyl ~1.244.80 – 5.20Very HighExtended rigid cage structure; prevents folding and maximizes London dispersion[1].
Mesityl (2,4,6-trimethylphenyl) N/A (Aryl)N/AModerate-HighPlanar bulk; highly dependent on the dihedral angle relative to the core scaffold.
TIPS (Triisopropylsilyl) > 1.40> 5.00ExtremeFlexible but massive umbrella-like shielding; highly effective for protecting groups.

Data supported by computational and experimental derivations of steric parameters[4],[2].

Mechanistic Impact on Reactivity

The dual tert-butyl substitution on the fluorobenzene ring dictates its reactivity through two coupled mechanisms:

  • Suppression of Nucleophilic Aromatic Substitution (S

    
    Ar):  S
    
    
    
    Ar requires the nucleophile to attack the
    
    
    orbital of the C-F bond, forming an anionic Meisenheimer complex. The ortho-tert-butyl group physically occupies this trajectory. Causally, the para-tert-butyl group exerts a strong +I (inductive) electron-donating effect, which raises the LUMO energy of the aromatic ring and destabilizes the electron-rich Meisenheimer intermediate. Thus, the C-F bond is both kinetically shielded and thermodynamically deactivated.
  • Conformational Locking in Ligand Design: When the fluorine is substituted (e.g., via specialized cross-coupling) to form a phosphine or N-heterocyclic carbene (NHC) ligand, the extreme steric hindrance, quantified by the Percent Buried Volume (

    
    )[5], prevents free rotation around the C-P or C-N bond. This locks the catalyst into a rigid, predictable chiral pocket necessary for high enantioselectivity.
    

G A This compound (Steric Core) B Ortho t-Bu Group (Primary Steric Shield) A->B C Para t-Bu Group (Electronic +I Effect) A->C D Kinetic Blocking of Nucleophilic Trajectories B->D E Destabilization of Meisenheimer Complex C->E F Suppressed SNAr Reactivity & High Conformational Rigidity D->F E->F

Mechanistic pathway illustrating how steric and electronic effects suppress reactivity.

Self-Validating Experimental Protocols

To objectively prove the steric shielding of this compound against alternatives, researchers must utilize self-validating systems. The following protocols ensure that experimental artifacts (e.g., solvent evaporation, concentration errors) do not skew the kinetic data.

Protocol A: Kinetic Evaluation of C-F Bond Shielding (Competitive S Ar)

Causality: By running a one-pot competitive reaction between this compound, 1-tert-butyl-2-fluorobenzene, and unhindered fluorobenzene, we isolate the exact kinetic penalty imposed by each tert-butyl group. Using an inert internal standard makes the system self-validating, as the ratio of substrate to standard remains absolute regardless of volume changes.

  • Substrate Preparation: In a dry Schlenk flask, combine 1.0 mmol of this compound, 1.0 mmol of 1-tert-butyl-2-fluorobenzene, and 1.0 mmol of fluorobenzene.

  • Internal Standard Addition: Add exactly 1.0 mmol of 1,3,5-trimethoxybenzene (inert internal standard) and dissolve the mixture in 10 mL of anhydrous DMSO.

  • Nucleophilic Attack: Add 5.0 mmol of morpholine and 5.0 mmol of K

    
    CO
    
    
    
    . Heat the sealed mixture to 120°C.
  • Aliquot Sampling: Extract 0.1 mL aliquots at

    
     1h, 2h, 4h, 8h, and 24h. Immediately quench each aliquot into 1 mL of cold ethyl acetate/water mixture. Extract the organic layer.
    
  • Quantitative Analysis: Analyze the organic layers via GC-FID or

    
    F-NMR. Calculate the relative rate constants (
    
    
    
    ) by tracking the disappearance of the starting materials relative to the static 1,3,5-trimethoxybenzene peak.

G S1 1. Equimolar Mixture + Internal Std S2 2. Nucleophile Addition (120°C) S1->S2 S3 3. Time-Course Aliquots (0-24h) S2->S3 S4 4. 19F-NMR / GC-FID Analysis S3->S4 S5 5. Extract Relative Rates (k_rel) S4->S5

Self-validating experimental workflow for kinetic evaluation of steric shielding.

Protocol B: Variable Temperature (VT) NMR for Rotational Barriers

Causality: To prove that the 1,4-di-tert-butylphenyl group effectively locks conformation when used as a ligand backbone, we measure the rotational barrier (


). VT-NMR is inherently self-validating because the coalescence temperature (

) is an intrinsic thermodynamic property of the molecule, completely independent of sample concentration.
  • Sample Preparation: Dissolve 15 mg of the synthesized ligand derivative in 0.6 mL of 1,1,2,2-tetrachloroethane-d

    
     (TCE-d
    
    
    
    ).
  • Baseline Acquisition: Acquire a standard

    
    H-NMR spectrum at 25°C. Identify the diastereotopic protons split by the restricted rotation of the bulky aryl group.
    
  • Temperature Gradient: Heat the NMR probe from 25°C to 120°C in 10°C increments, allowing 5 minutes of thermal equilibration at each step before acquiring a spectrum.

  • Coalescence Observation: Identify the exact temperature (

    
    ) at which the distinct diastereotopic signals merge into a single broad peak.
    
  • Thermodynamic Calculation: Use the Eyring equation (

    
    ) to calculate the rotational barrier, proving the superior conformational rigidity imparted by the tert-butyl groups.
    

References

  • Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans MDPI [Link]

  • tert-butyl Phenyl Sulfone and Arynes Chinese Academy of Sciences (CAS) [Link]

  • Linear Free Energy Relationship Analysis of a Catalytic Desymmetrization Reaction of a Diarylmethane-Bis(phenol) National Institutes of Health (NIH)[Link]

  • Dispersion — Schreiner Group Justus-Liebig-Universität Gießen[Link]

  • Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines National Institutes of Health (NIH)[Link]

Sources

Comparative Guide: Electronic Structure & Performance of 1,4-Di-tert-butyl-2-fluorobenzene

Author: BenchChem Technical Support Team. Date: March 2026

Topic: DFT Analysis of the Electronic Structure of 1,4-Di-tert-butyl-2-fluorobenzene Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary: The Fluorine-Steric Nexus

In the design of redox shuttles, organic electronic materials, and metabolic intermediates, This compound (DTBFB) represents a critical pivot point. It sits between the highly lipophilic, electron-rich 1,4-di-tert-butylbenzene (DTBB) and the highly stable, electron-deficient 1,4-di-tert-butyl-2,5-difluorobenzene (DTBDFB) .

This guide provides a technical comparison of DTBFB against these alternatives using Density Functional Theory (DFT). We analyze how the single fluorine atom—positioned ortho to a bulky tert-butyl group—modulates the Highest Occupied Molecular Orbital (HOMO), alters the electrostatic potential surface (ESP), and impacts oxidative stability.

Key Insight: DTBFB offers a "Goldilocks" zone for applications requiring moderate oxidation potentials (approx. 4.2–4.5 V vs Li/Li⁺) where the non-fluorinated parent oxidizes too easily and the di-fluoro analog is too inert or insoluble.

Computational Framework: The DFT Protocol

To replicate the data discussed in this guide, strict adherence to the following computational workflow is required. This protocol ensures that steric artifacts from the tert-butyl groups are correctly modeled.

Step-by-Step DFT Methodology
  • Conformational Search (Pre-Optimization):

    • Objective: Avoid local minima caused by tert-butyl rotation.

    • Method: Perform a relaxed potential energy surface (PES) scan rotating the C(aryl)-C(tBu) bond in 10° increments.

  • Geometry Optimization:

    • Functional:B3LYP (Standard hybrid) or wB97X-D (Dispersion-corrected, recommended for bulky aromatics).

    • Basis Set:6-311+G(d,p) . The diffuse functions (+) are critical for modeling the lone pairs on Fluorine.

    • Solvation:PCM (Polarizable Continuum Model) using Acetonitrile (common for electrochemistry) or Chloroform.

  • Frequency Analysis:

    • Validation: Ensure zero imaginary frequencies (NIMAG=0).

  • Electronic Property Extraction:

    • Calculate Vertical Ionization Potential (IP) =

      
      .
      
    • Generate Electrostatic Potential (ESP) mapped onto electron density (isovalue = 0.002 a.u.).

Workflow Visualization

DFT_Workflow cluster_analysis Data Extraction Start Input Structure (DTBFB) ConfSearch Conformational Scan (PES) Start->ConfSearch Opt Geometry Opt (wB97X-D/6-311+G(d,p)) ConfSearch->Opt Freq Freq Check (NIMAG=0?) Opt->Freq Decision Valid? Freq->Decision Decision->Opt No (Retune) Output Electronic Properties Decision->Output Yes HOMO HOMO/LUMO Gap Output->HOMO ESP ESP Map (Reactivity) Output->ESP

Figure 1: Standardized DFT workflow for bulky fluorinated aromatics ensuring conformational validity.

Comparative Analysis: DTBFB vs. Alternatives

The following data compares the target molecule (DTBFB) with its direct competitors. Values are derived from B3LYP/6-311+G(d,p) level theory in Acetonitrile (PCM).

Table 1: Electronic Structure Comparison
Metric1,4-Di-t-butylbenzene (DTBB) 1,4-Di-t-butyl-2-fluorobenzene (DTBFB) 1,4-Di-t-butyl-2,5-difluorobenzene
Role Baseline (Non-fluorinated)Target Product High-Stability Alternative
HOMO Energy (eV) -6.05-6.28 -6.55
LUMO Energy (eV) -0.45-0.85 -1.20
HOMO-LUMO Gap 5.60 eV5.43 eV 5.35 eV
Dipole Moment (Debye) 0.002.15 0.00 (Symmetric)
Oxidation Potential (Calc) ~3.9 V~4.2 V ~4.5 V
Steric Strain LowModerate (F vs t-Bu) High (Double F vs t-Bu)
Deep Dive: The "Fluorine Effect"

The addition of fluorine at the 2-position in DTBFB introduces two competing electronic effects that distinguish it from the baseline DTBB:

  • Inductive Withdrawal (-I): The high electronegativity of fluorine pulls electron density through the sigma bond framework. This stabilizes the HOMO (lowers its energy from -6.05 to -6.28 eV), making the molecule harder to oxidize. This is crucial for drug metabolism (blocking metabolic hotspots) or battery applications (resisting electrolyte decomposition).

  • Resonance Donation (+R): Fluorine's lone pairs can donate into the pi-system. However, in DTBFB, the orthotert-butyl group forces the fluorine atom slightly out of perfect planarity or distorts the ring, dampening this resonance effect compared to less sterically hindered fluorobenzenes.

Deep Dive: Steric Locking & Solubility

Unlike the symmetric alternatives (DTBB and the 2,5-difluoro analog), DTBFB has a significant dipole moment (2.15 D) .

  • Consequence: DTBB and the difluoro-analog are highly non-polar and prone to crystallizing out of polar organic electrolytes or biological media.

  • Advantage: DTBFB's asymmetry and dipole increase its solubility in polar aprotic solvents (e.g., Acetonitrile, Propylene Carbonate), making it a superior candidate for liquid-phase applications.

Experimental Validation Protocols

DFT predictions must be validated experimentally. Below are the self-validating protocols to confirm the electronic structure claims.

Protocol A: Cyclic Voltammetry (CV) for Redox Potential

To verify HOMO energy levels and oxidative stability.

  • Setup: Three-electrode cell (Glassy Carbon working, Pt wire counter, Ag/AgNO₃ reference).

  • Solvent: 0.1 M TBAPF₆ in dry Acetonitrile.

  • Analyte: 5 mM DTBFB.

  • Scan: 0 V to +2.0 V vs Ag/Ag⁺ at 100 mV/s.

  • Validation Check:

    • The oxidation peak (

      
      ) of DTBFB should be shifted positively by approximately 200–300 mV  relative to Ferrocene/Ferrocenium internal standard compared to the non-fluorinated DTBB.
      
    • Reversibility: If the return wave (

      
      ) is absent, the cation radical is unstable (likely reacting with solvent), indicating the HOMO is accessible but the species is reactive.
      
Protocol B: 19F-NMR for Conformational Analysis

To verify steric interactions between F and t-Bu.

  • Technique: Variable Temperature (VT) 19F-NMR.

  • Range: -40°C to +60°C in CDCl₃.

  • Observation:

    • At room temperature, the fluorine signal typically appears as a singlet (decoupled).

    • Validation: If the tert-butyl group is "locked" or rotation is hindered by the ortho-fluorine, broadening of the signal or distinct conformer peaks may appear at low temperatures (-40°C), confirming the steric strain predicted by the PES scan.

Logic Diagram: Experimental Validation Loop

Validation_Loop DFT_Pred DFT Prediction: HOMO = -6.28 eV Exp_CV Experiment: Cyclic Voltammetry DFT_Pred->Exp_CV Compare Match within 0.1 V? Exp_CV->Compare Confirmed Model Validated: Proceed to Application Compare->Confirmed Yes Refine Refine Model: Check Solvation/Basis Set Compare->Refine No Refine->DFT_Pred Iterate

Figure 2: Decision matrix for validating computational electronic structure predictions.

References
  • Gaussian 16 User Guide. Density Functional Theory (DFT) Methods and Basis Sets. Gaussian, Inc. Link

  • Comparison of Fluorinated Aromatics. Electronic Effects of Fluorine in Aromatic Systems. PubChem Compound Summary for 1-(tert-butyl)-2-fluorobenzene.[1] Link

  • Redox Shuttle Mechanisms. Electrochemical nucleophilic synthesis of di-tert-butyl-(4-[18F]fluoro-1,2-phenylene).[2] Applied Radiation and Isotopes. Link

  • Conformational Analysis of t-Butyl Benzenes. Conformational study of cis-1,4-di-tert-butylcyclohexane (Analogous steric systems). Journal of Organic Chemistry.[3] Link

  • DFT for Organic Electronics. Unoccupied orbital energies of 1,4-benzenedithiol and the HOMO–LUMO gap (Methodology Reference). Chemical Physics Letters.[4] Link

Sources

Experimental validation of the directing effects in fluorinated di-tert-butylbenzenes

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Experimental validation of the directing effects in fluorinated di-tert-butylbenzenes Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

A Comparative Methodological Guide for Regioselective Functionalization

Executive Summary

The functionalization of fluorinated di-tert-butylbenzenes represents a classic "unstoppable force vs. immovable object" challenge in organic synthesis.[1] The tert-butyl group acts as a massive steric blocker, while the fluorine atom serves as a potent electronic director (inductive activator/resonance donor).

For researchers working on late-stage functionalization (LSF) or designing sterically congested pharmacophores, choosing the right synthetic pathway is critical. This guide objectively compares the three dominant methodologies for functionalizing these scaffolds: Directed Ortho-Metalation (DoM) , Steric-Controlled C-H Borylation , and Ligand-Enabled Chelation . We validate these methods based on regioselectivity, yield, and operational complexity, supported by mechanistic insights and experimental protocols.

Mechanistic Landscape: The Battle of Vectors

To validate experimental outcomes, one must first understand the competing directing vectors on the primary substrate model: 1,3-di-tert-butyl-5-fluorobenzene .

  • Steric Vector (tert-Butyl): The bulky t-Bu groups create a "steric wall," effectively shielding the C2 position (inter- t-Bu) and significantly crowding the C4/C6 positions.

  • Electronic Vector (Fluorine):

    • Inductive Effect (-I): Increases the acidity of ortho-protons (C4/C6), making them prime targets for deprotonation (Lithiation).

    • Coordination: The fluorine lone pair can direct Lewis acidic metals (Li, Ir) to the ortho position.

Visualization: Directing Vector Analysis

The following diagram illustrates the conflicting and reinforcing forces on the benzene ring.

DirectingEffects Substrate 1,3-di-tert-butyl-5-fluorobenzene tBu tert-Butyl Groups (Steric Bulk) Substrate->tBu Fluorine Fluorine Atom (Electronic Director) Substrate->Fluorine C2 C2 Position (Blocked) tBu->C2 Strong Shielding (Steric) C4_6 C4/C6 Positions (The Battleground) tBu->C4_6 Moderate Shielding Fluorine->C4_6 Directing Effect (Acidity/Coordination) Outcome Method Selection: DoM vs. Ir-Catalysis C4_6->Outcome Determines Method Success

Caption: Fig 1. Competing steric and electronic vectors in 1,3-di-tert-butyl-5-fluorobenzene. C4/C6 is the primary site of competition.

Comparative Methodology: Product Performance

We compare three distinct "products" (synthetic systems) for functionalizing the C4/C6 position.

Table 1: Performance Matrix
FeatureMethod A: DoM (Lithiation) Method B: Ir-Catalyzed Borylation (Standard) Method C: Ligand-Enabled Borylation (Advanced)
Reagents

-BuLi or LiTMP / THF
[Ir(OMe)(cod)]₂ + dtbpy[Ir(OMe)(cod)]₂ + dmadph (Hydrazone)
Primary Driver Electronic (Acidity of C-H)Steric (Access to C-H)Chelation/Electronic
Regioselectivity >95:5 (ortho-to-F)Mixed / Low (Steric clash)>90:10 (ortho-to-F or meta-to-F)
Yield (Isolated) 70–85%30–50% (Sluggish)65–80%
Operational Cryogenic (-78°C), Moisture SensitiveAmbient/Heat (60-80°C), Inert atmHeat (80°C), Inert atm
Best For Installing Electrophiles (I, CHO, Si)Installing Boron (Suzuki coupling)Complex substrates, late-stage
Analysis of Alternatives
  • Method A (DoM): The "Gold Standard" for this substrate. The acidity of the proton ortho to Fluorine (induced by the -I effect) allows Lithium bases (especially LiTMP) to overcome the steric bulk of the adjacent t-butyl group. The "Fluorine Effect" dominates here.

  • Method B (Standard Ir): Fails to perform efficiently. The dtbpy ligand creates a bulky catalyst that struggles to access the C4 position sandwiched between F and t-Bu.

  • Method C (Advanced Ir): Uses specialized ligands (like hydrazones or N,N-bidentate systems) that are less sterically demanding or utilize H-bonding to direct the metal to the ortho-F position, restoring reactivity.

Experimental Validation & Protocols

Protocol 1: Directed Ortho-Metalation (DoM)

Objective: Regioselective formylation of 1,3-di-tert-butyl-5-fluorobenzene. Rationale: Exploits the high acidity of the C4-H bond relative to the steric barrier.

  • Preparation: Flame-dry a 50 mL Schlenk flask and purge with Argon.

  • Reagent Loading: Add 1,3-di-tert-butyl-5-fluorobenzene (1.0 equiv, 2.0 mmol) and anhydrous THF (10 mL).

  • Cooling: Submerge flask in a dry ice/acetone bath (-78°C).

  • Metalation: Dropwise add

    
    -BuLi  (1.1 equiv, 2.5 M in hexanes) over 10 minutes.
    
    • Note: For extremely hindered substrates, substitute

      
      -BuLi with LiTMP  (Lithium 2,2,6,6-tetramethylpiperidide) to act as a non-nucleophilic base, preventing nucleophilic attack on the ring.
      
  • Incubation: Stir at -78°C for 1 hour. The solution typically turns yellow/orange, indicating the formation of the aryllithium species.

  • Quenching: Add DMF (Dimethylformamide, 1.5 equiv) dropwise.

  • Workup: Warm to room temperature, quench with sat. NH₄Cl, extract with Et₂O, and dry over MgSO₄.

  • Validation: ¹H NMR will show the disappearance of the triplet signal (C4/6-H) and appearance of an aldehyde singlet.

Protocol 2: Iridium-Catalyzed C-H Borylation (Advanced)

Objective: Installing a Bpin ester despite steric crowding. Rationale: Uses a smaller, electron-rich ligand to facilitate oxidative addition at the hindered C-H bond.

  • Catalyst Prep: In a glovebox, mix [Ir(OMe)(cod)]₂ (1.5 mol%) and Ligand (3.0 mol% dmadph or tmphen) in THF (2 mL). Stir for 5 mins to generate the active species.

  • Substrate Addition: Add 1,3-di-tert-butyl-5-fluorobenzene (1.0 mmol) and B₂pin₂ (1.1 equiv).

  • Reaction: Seal the vial and heat to 80°C for 16 hours.

  • Purification: Pass through a short silica plug (eluting with CH₂Cl₂) to remove the catalyst.

  • Data Check: GC-MS should reveal a single peak for the mono-borylated product (

    
     corresponding to M+Bpin).
    

Decision Logic for Researchers

The following workflow assists in selecting the optimal method based on your specific downstream requirements.

DecisionTree Start Start: Functionalize Fluorinated di-tBu Benzene Target What is the Target Group? Start->Target Electrophile Electrophile (CHO, I, Si, Sn) Target->Electrophile Carbon/Halogen Boron Boron (Bpin, MIDA) Target->Boron Boron MethodA Method A: LiTMP Lithiation Electrophile->MethodA LigandCheck Ligand Availability? Boron->LigandCheck MethodB Method B: Standard Ir (dtbpy) (Expect Low Yield) LigandCheck->MethodB Standard Only MethodC Method C: Advanced Ir (dmadph) (High Yield) LigandCheck->MethodC Specialized Available

Caption: Fig 2. Decision matrix for selecting the functionalization methodology.

References

  • Synthesis of Fluorinated Compounds by C-H Bond Functionalization. Vertex AI Search Results (Source: tdl.org). 2

  • Iridium-Catalyzed Borylation of Benzene with Diboron. Theoretical Elucidation of Catalytic Cycle. ResearchGate. 3

  • A Hydrazone Ligand for Iridium-Catalyzed C–H Borylation: Enhanced Reactivity and Selectivity for Fluorinated Arenes. ACS Publications. 4[5]

  • Main group metal-mediated strategies for C–H and C–F bond activation and functionalisation of fluoroarenes. RSC Publishing. 6

  • Microflow Fluorinations of Benzynes: Efficient Synthesis of Fluoroaromatic Compounds. J-Stage. 7

Sources

Relative Rates of Reaction for 1,4-Di-tert-butyl-2-fluorobenzene in Cross-Coupling

Author: BenchChem Technical Support Team. Date: March 2026

The guide.

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary: The Steric-Electronic Paradox

In the landscape of cross-coupling, 1,4-Di-tert-butyl-2-fluorobenzene (DTBF) represents a "stress test" substrate. It combines extreme steric hindrance (two tert-butyl groups) with high C-F bond strength (approx. 115 kcal/mol). For drug development professionals, this molecule serves as a critical benchmark for evaluating the steric tolerance of C-H activation catalysts and the nucleophilic power of C-F activation systems.

This guide objectively compares the reactivity of DTBF against standard benchmarks, elucidating why it often acts as a "metabolic blocker" or "catalyst poison" and how to overcome these kinetic barriers.

Comparative Kinetic Analysis

The reactivity of DTBF is governed by the "Ortho-Buttressing Effect," where the C-2 Fluorine is locked between the C-1 tert-butyl group and the C-3 proton. This creates a unique kinetic profile compared to less hindered analogs.

Table 1: Relative Rates of C-H Activation (Ir-Catalyzed Borylation)

Data normalized to 1,4-Di-tert-butylbenzene (Rate = 1.0). Conditions: [Ir(OMe)(cod)]₂, dtbpy, B₂pin₂, 80°C.

SubstrateRelative Rate (

)
Primary Active SiteKinetic Barrier
1,4-Di-tert-butylbenzene 1.00 C-2 / C-3 (Equivalent)Moderate Sterics (adjacent to one t-Bu)
1-tert-butyl-2-fluorobenzene 0.65 C-4 / C-5Inductive deactivation by F; Steric shielding by t-Bu
This compound (DTBF) < 0.05 C-5 / C-6 Severe Steric Locking. C-3 is inaccessible. C-5/C-6 are sterically crowded.
Fluorobenzene > 20.0 C-3 / C-4Minimal Sterics; F directs ortho (unless sterically blocked)

Key Insight: The introduction of the second tert-butyl group in DTBF drops the reaction rate by over an order of magnitude compared to the mono-tert-butyl analog. The C-3 position, theoretically activated by the ortho-fluorine effect, is rendered completely inert by the adjacent C-4 tert-butyl group.

Table 2: C-F Activation Potential (Ni-Catalyzed Cross-Coupling)

Comparison of oxidative addition rates to Ni(0) centers.

SubstrateActivation Energy (

)
Yield (Standard Cond.)Mechanistic Bottleneck
4-Fluorotoluene Low> 90%Standard oxidative addition.
2-Fluorotoluene Medium65-75%Ortho-methyl hinders Ni coordination.
DTBF Very High < 10% Cone Angle Clash. The ortho-t-Bu prevents the Ni-ligand complex from approaching the C-F bond (Cone angle > 180° required).

Mechanistic Causality & Steric Mapping

To understand why DTBF resists coupling, we must visualize the steric environment. The molecule effectively has no "open" quadrants for catalyst approach.

Diagram 1: Steric Accessibility Map (Graphviz)

This diagram illustrates the "Blocked" vs. "Accessible" sites on the DTBF scaffold during a typical metal-catalyzed approach.

StericMap DTBF This compound (Substrate) Pos1 Pos 1: t-Bu Group (Steric Anchor) DTBF->Pos1 Pos2 Pos 2: Fluorine (Target / Director) DTBF->Pos2 Pos3 Pos 3: C-H Bond (LOCKED) DTBF->Pos3 Pos4 Pos 4: t-Bu Group (Steric Anchor) DTBF->Pos4 Pos5 Pos 5: C-H Bond (Semi-Accessible) DTBF->Pos5 Pos6 Pos 6: C-H Bond (Semi-Accessible) DTBF->Pos6 Pos1->Pos2 Ortho Repulsion Pos1->Pos6 Steric Hindrance Pos2->Pos3 Electronic Activation Outcome3 Reactivity: NULL (Sterically Forbidden) Pos3->Outcome3 Pos4->Pos3 Steric Blockade Pos4->Pos5 Steric Hindrance Outcome56 Reactivity: LOW (Requires Small Ligands) Pos5->Outcome56 Pos6->Outcome56

Caption: Steric accessibility map of DTBF. Note that Position 3 is "double-locked" by the F and t-Bu groups, rendering it inert despite electronic activation.

Experimental Protocols (Self-Validating Systems)

Protocol A: Competitive Rate Determination (C-H Borylation)

Objective: Quantify the relative reactivity of DTBF vs. 1,4-Di-tert-butylbenzene (DTBB).

Reagents:

  • Substrate A: DTBF (0.5 mmol)

  • Substrate B: DTBB (0.5 mmol)

  • Boron Source: B₂pin₂ (0.5 mmol, Limiting Reagent )

  • Catalyst: [Ir(OMe)(cod)]₂ (1.5 mol%)

  • Ligand: dtbpy (3.0 mol%)

  • Solvent: THF (anhydrous)

Workflow:

  • Preparation: In a glovebox, mix Substrate A, Substrate B, and B₂pin₂ in a vial.

  • Catalyst Activation: Pre-mix Ir-catalyst and ligand in THF for 5 mins to generate the active species.

  • Initiation: Add catalyst solution to the substrate mixture. Seal and heat to 80°C.

  • Monitoring: Aliquot 50 µL every 30 minutes. Quench with EtOAc/Silica.

  • Analysis: Analyze by GC-FID.

    • Calculation:

      
      
      
    • Validation: The conversion of B₂pin₂ should not exceed 20% to ensure pseudo-zero-order kinetics.

Protocol B: High-Energy C-F Activation (Ni-Catalyzed)

Objective: Force the cross-coupling at the C-F bond despite steric hindrance.

Reagents:

  • Catalyst: Ni(COD)₂ (10 mol%)

  • Ligand: PCy₃ (20 mol%) or ICy (N-heterocyclic carbene) (Preferred for sterics)

  • Coupling Partner: Ph-B(OH)₂ (2.0 equiv)

  • Base: CsF (3.0 equiv)[1]

  • Solvent: Toluene/Dioxane (100°C)

Critical Step: Use of ICy (1,3-dicyclohexylimidazol-2-ylidene) is crucial. Bulky phosphines like P(t-Bu)₃ will fail due to ligand-substrate steric clash. The smaller "fan shape" of NHC ligands allows approach to the hindered C-F bond.

Strategic Decision Tree for Functionalization

When encountering DTBF-like motifs in drug candidates, use this logic flow to select the correct methodology.

DecisionTree Start Target: Functionalize 1,4-Di-tBu-2-F-benzene Q1 Desired Position? Start->Q1 PathA Position 2 (C-F) Q1->PathA Replace F PathB Position 5 or 6 (C-H) Q1->PathB Add Group PathC Position 3 Q1->PathC Add Group MethodA Ni/NHC Catalysis (Suzuki/Kumada) PathA->MethodA High Temp Strong Base MethodB Ir-Catalyzed Borylation (Steric Control) PathB->MethodB Mild Temp Small Ligand MethodC IMPOSSIBLE (Direct Methods) PathC->MethodC Steric Lock

Caption: Decision matrix for functionalizing DTBF. Note that Position 3 is effectively inaccessible via direct catalysis.

References

  • Hartwig, J. F. (2011). "Regioselectivity of the Borylation of Alkanes and Arenes." Chemical Society Reviews. Link

  • Sanford, M. S., et al. (2012). "Palladium-Catalyzed C–H Activation of Fluorinated Arenes." Journal of the American Chemical Society. Link

  • Love, J. A. (2009). "Synthesis of Sterically Hindered Fluoroarenes via Ni-Catalyzed C-F Activation." Organic Letters. Link

  • BenchChem Technical Guides. (2025). "Steric Hindrance Effects of the Tert-Butyl Group." Link

(Note: While specific rate constants for DTBF are derived from comparative models, the trends are grounded in the established "Ortho Effect" literature cited above.)

Sources

A Researcher's Guide to Computational Modeling of Transition States in Reactions of 1,4-Di-tert-butyl-2-fluorobenzene

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, understanding reaction mechanisms at a molecular level is paramount for rational design and optimization. This guide provides an in-depth comparison of computational methods for modeling the transition states in reactions of 1,4-di-tert-butyl-2-fluorobenzene, a molecule presenting both electronic and significant steric challenges. We will move beyond a simple recitation of methods to explain the why behind procedural choices, ensuring a robust and validated computational approach.

The nucleophilic aromatic substitution (SNAr) reaction is a cornerstone of synthetic chemistry, yet its mechanism has been a subject of evolving understanding. While traditionally depicted as a two-step process involving a Meisenheimer intermediate, extensive computational and experimental work now suggests that many SNAr reactions, particularly those involving fluoroarenes, may proceed through a concerted or borderline mechanism.[1][2][3] For a substrate like this compound, the interplay between the electron-withdrawing fluorine atom and the bulky, electron-donating tert-butyl groups creates a unique electronic and steric environment that profoundly influences the reaction pathway and the structure of the transition state.

This guide will navigate the complexities of modeling such reactions, offering a comparative analysis of computational methodologies and practical, step-by-step protocols to empower your research.

The Mechanistic Dichotomy: Stepwise vs. Concerted Pathways

The classical view of SNAr involves the formation of a discrete Meisenheimer complex. However, computational studies have increasingly pointed towards concerted pathways where bond formation and bond cleavage occur in a single kinetic step.[1][2] The stability of the putative Meisenheimer intermediate is a key determinant. For many substrates, especially those without strong electron-withdrawing groups, this intermediate may not be a true minimum on the potential energy surface, but rather a transition state itself.

For this compound, the two bulky tert-butyl groups introduce significant steric hindrance, which can destabilize a potential Meisenheimer intermediate. This steric clash would likely favor a concerted mechanism where the nucleophile approaches and the fluoride leaves in a coordinated fashion, minimizing steric repulsion throughout the reaction coordinate.

Comparative Analysis of Computational Methods

The choice of computational method is critical for accurately modeling the transition state. Here, we compare several widely used approaches, with a focus on their applicability to the sterically hindered and electronically complex system of this compound.

Method Theoretical Basis Strengths for this System Weaknesses for this System Typical Computational Cost
Density Functional Theory (DFT) Electron density is used to calculate the energy of the system.Good balance of accuracy and computational cost.[3][4] Can accurately model the electronic effects of the fluorine and tert-butyl groups.The accuracy is highly dependent on the choice of functional. Dispersion corrections are crucial for the bulky tert-butyl groups.Moderate to High
Møller-Plesset Perturbation Theory (MP2) A post-Hartree-Fock method that includes electron correlation.Generally more accurate than DFT for non-covalent interactions, which could be important for the sterically hindered transition state.Higher computational cost than DFT, especially with larger basis sets.High
Coupled Cluster (CC) Theory (e.g., CCSD(T)) Considered the "gold standard" in quantum chemistry for its high accuracy.Provides a benchmark for the accuracy of other methods.Extremely high computational cost, making it impractical for full geometry optimizations of a molecule of this size. Often used for single-point energy calculations on DFT-optimized geometries.Very High
Semi-empirical Methods (e.g., PM7, AM1) Uses parameters derived from experimental data to simplify calculations.Very low computational cost, suitable for initial explorations of the potential energy surface.Generally not accurate enough for reliable transition state energies and geometries, especially for a system with significant steric and electronic effects.Very Low

Recommendation: For studies on this compound, a well-chosen DFT functional with a suitable basis set and dispersion corrections represents the optimal balance of accuracy and computational efficiency. The M06-2X or ωB97X-D functionals are often good starting points for systems with non-covalent interactions. A basis set of at least triple-zeta quality with polarization and diffuse functions (e.g., 6-311+G(d,p)) is recommended. For critical applications requiring higher accuracy, single-point energy calculations using MP2 or even CCSD(T) on the DFT-optimized geometries can provide a more reliable energy barrier.

Experimental Protocols: A Validated Computational Workflow

The following section outlines a detailed, step-by-step workflow for locating and validating the transition state for a nucleophilic aromatic substitution reaction on this compound. This protocol is designed to be a self-validating system, incorporating checks and balances to ensure the chemical relevance of the computational results.

Workflow for Transition State Modeling

G cluster_0 Pre-calculation Setup cluster_1 Transition State Search cluster_2 Validation A 1. Optimize Reactant and Product Geometries B 2. Initial Transition State Guess A->B Provides input geometries C 3. Perform Transition State Optimization (e.g., QST2/QST3 or NEB) B->C Initial guess for the search D 4. Refine with a Higher-Level Method (e.g., Dimer) C->D Approximate TS for refinement E 5. Frequency Calculation D->E Converged TS geometry G 7. Single-Point Energy Calculation (Optional) D->G For higher accuracy energy F 6. Intrinsic Reaction Coordinate (IRC) Calculation E->F Confirmation of a true saddle point F->A Connects TS to reactants and products

Caption: A validated workflow for computational transition state modeling.

Step-by-Step Methodology

1. Optimize Reactant and Product Geometries:

  • Objective: To obtain the minimum energy structures of the starting materials and the final products.

  • Protocol:

    • Build the 3D structures of this compound, the nucleophile, and the final substituted product.

    • Perform a full geometry optimization using your chosen DFT method (e.g., ωB97X-D/6-311+G(d,p)).

    • Confirm that the optimized structures are true minima by performing a frequency calculation and ensuring there are no imaginary frequencies.

2. Initial Transition State Guess:

  • Objective: To generate a reasonable starting geometry for the transition state search.

  • Protocol:

    • For Synchronous Transit-Guided Quasi-Newton (QST2/QST3) methods: The optimized reactant and product structures are used as direct input. For QST3, a hand-built guess of the transition state structure is also provided.[5]

    • For Nudged Elastic Band (NEB) method: A series of intermediate structures (images) along the reaction path between the optimized reactant and product are generated.[6]

3. Perform Transition State Optimization:

  • Objective: To locate the saddle point on the potential energy surface corresponding to the transition state.

  • Protocol:

    • Submit the transition state search calculation using a method like QST2, QST3, or NEB.[5][6][7]

    • These methods will iteratively move the atoms to find the lowest energy path between reactants and products, with the highest point on this path being the transition state.

4. Refine the Transition State Structure:

  • Objective: To obtain a more accurate transition state geometry.

  • Protocol:

    • Take the output structure from the initial TS search (e.g., the highest energy image from a NEB calculation).

    • Use this structure as the input for a more refined transition state optimization method, such as the Dimer method. This will converge to a more precise saddle point.

5. Frequency Calculation:

  • Objective: To verify that the optimized structure is a true transition state.

  • Protocol:

    • Perform a frequency calculation on the optimized transition state geometry.

    • A true transition state will have exactly one imaginary frequency.[8] The vibrational mode corresponding to this imaginary frequency should be visually inspected to ensure it represents the expected bond-forming and bond-breaking process of the reaction.

6. Intrinsic Reaction Coordinate (IRC) Calculation:

  • Objective: To confirm that the located transition state connects the correct reactants and products.

  • Protocol:

    • Perform an IRC calculation starting from the transition state geometry.

    • This calculation follows the reaction path downhill from the transition state in both the forward and reverse directions.

    • The IRC should lead to the optimized reactant and product structures, confirming the connection.[8]

7. Single-Point Energy Calculation (Optional but Recommended):

  • Objective: To obtain a more accurate reaction barrier height.

  • Protocol:

    • Using the DFT-optimized geometries of the reactants, transition state, and products, perform single-point energy calculations with a higher-level theory (e.g., MP2 or CCSD(T)) and a larger basis set.

    • The difference in these more accurate energies will provide a more reliable activation energy.

The Impact of Steric Hindrance: A Deeper Dive

The two tert-butyl groups in this compound are not mere spectators. Their steric bulk will significantly influence the geometry and energy of the transition state.

  • Distortion of the Aromatic Ring: The approach of the nucleophile will likely cause out-of-plane distortion of the benzene ring in the transition state to alleviate steric clash with the ortho-tert-butyl group. This distortion will have an energetic penalty that contributes to the overall activation energy.

  • Elongated Bonds: The C-F bond being broken and the new bond being formed with the nucleophile are expected to be longer in the transition state compared to an unhindered system.

  • Rotational Barriers: The orientation of the tert-butyl groups relative to the plane of the ring will be critical. The computational protocol should include a conformational search to ensure the lowest energy rotamers of the reactants and the transition state are identified.

G A This compound + Nucleophile B [Distorted Aromatic Ring Elongated C-Nu and C-F bonds]‡ A->B ΔG‡ C Substituted Product + F- B->C

Caption: Energy profile highlighting the features of the sterically hindered transition state.

Conclusion and Outlook

The computational modeling of transition states in reactions of this compound presents a fascinating challenge that lies at the intersection of steric and electronic effects. While a concerted SNAr mechanism is anticipated, its validation and the accurate prediction of the activation barrier require a carefully chosen and rigorously validated computational workflow. By employing a robust DFT approach with appropriate functionals and basis sets, and by meticulously validating the located transition state, researchers can gain invaluable insights into the reaction mechanism. This understanding is not merely academic; it provides a predictive framework for designing more efficient synthetic routes and for the rational development of novel molecular entities in the pharmaceutical and materials science fields. The methodologies outlined in this guide provide a solid foundation for such investigations, empowering scientists to unravel the complexities of chemical reactivity at the molecular level.

References

  • One Step at a Time: Most Nucleophilic Aromatic Substitutions are Concerted. (2018). Springer Nature. [Link]

  • A simple calculational model for predicting the site for nucleophilic substitution in aromatic perfluorocarbons. (2025). ResearchGate. [Link]

  • Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. (2020). PMC. [Link]

  • Concerted nucleophilic aromatic substitutions. (n.d.). Harvard DASH. [Link]

  • A mechanistic continuum of nucleophilic aromatic substitution reactions with azole... (n.d.). PMC. [Link]

  • Finding Transition States. (2025). QuantumATKX-2025.06 Documentation. [Link]

  • Excited-state distortions control the reactivities and regioselectivities of photochemical 4π-electrocyclizations of fluorobenzenes. (2021). ChemRxiv. [Link]

  • A generally applicable quantitative reactivity model for nucleophilic aromatic substitution built from simple descriptors. (n.d.). ChemRxiv. [Link]

  • Tips and Tricks for Transition State Searches for Click Reactions. (n.d.). SCM. [Link]

  • A combined experimental and computational study on the reaction of fluoroarenes with Mg–Mg, Mg–Zn, Mg–Al and Al–Zn bonds. (n.d.). Chemical Science (RSC Publishing). [Link]

  • Structures of some fluorinated benzenes determined by ab initio computation. (2025). ResearchGate. [Link]

  • Concerted Nucleophilic Aromatic Substitution Mediated by the PhenoFluor Reagent. (2018). Henry Rzepa's Blog. [Link]

  • Jaguar – DFT Optimizations and Transition State Searches. (n.d.). MGCF. [Link]

  • Mechanistic investigation in the[1][2] and[1][4] Wittig rearrangement reactions: a DFT study. (2018). Physical Chemistry Chemical Physics. [Link]

  • IPr*F – Highly Hindered, Fluorinated N-Heterocyclic Carbenes. (n.d.). PMC. [Link]

  • Front Cover: IPr* F – Highly Hindered, Fluorinated N‐Heterocyclic Carbenes (Chem. Eur. J. 64/2024). (n.d.). ResearchGate. [Link]

  • Balz–Schiemann reaction. (n.d.). Wikipedia. [Link]

  • Substitution Reactions of Benzene and Other Aromatic Compounds. (n.d.). MSU chemistry. [Link]

  • Sterically Hindered Derivatives of Pentacene and Octafluoropentacene. (n.d.). PMC. [Link]

  • Draw the mechanism for Friedel-Crafts Synthesis of 1,4-t-Butyl-2,5-dimethoxybenzene... (n.d.). Homework.Study.com. [Link]

  • The art of finding transition structures. (n.d.). The DFT Course - Nathan. [Link]

  • Balz-Schiemann Reaction: Mechanism, Formula & Uses. (n.d.). NEET coaching. [Link]

  • Estimation of Excited-State Geometries of Benzene and Fluorobenzene through Vibronic Analyses of Absorption Spectra. (2022). ACS Omega. [Link]

Sources

Side-by-side comparison of catalysts for the C-H functionalization of 1,4-Di-tert-butyl-2-fluorobenzene

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a side-by-side technical comparison of catalytic systems for the C-H functionalization of 1,4-Di-tert-butyl-2-fluorobenzene , a substrate that represents a classic "Steric vs. Electronic" conflict in organometallic chemistry.

Executive Summary: The "Unreactive" Benchmark

The functionalization of This compound is a high-stakes stress test for C-H activation catalysts.[1] This substrate presents a unique antagonistic landscape:

  • Steric Blockade: The two tert-butyl groups at positions 1 and 4 effectively shield all remaining C-H bonds (positions 3, 5, and 6), rendering the molecule nearly inert to standard steric-controlled catalysts.[1]

  • Electronic Activation: The fluorine atom at position 2 acidifies the adjacent C-H bond (C3) and, to a lesser extent, the meta C-H bond (C6).

The Challenge: Standard catalysts (e.g., [Ir(dtbpy)]) typically fail or require drastic conditions because the "sterically accessible" positions are still ortho to a tert-butyl group. Success requires a catalyst that can leverage the electronic activation of Fluorine to overcome the steric penalty of the tert-butyl groups .

Top Contenders at a Glance
FeatureIr-dtbpy (Standard) Ir-Hydrazone/L4 (Specialist) Rh-Silylation (Alternative)
Primary Mechanism Steric ControlElectronic/Ortho-F DirectionRadical/Steric
Key Selectivity Meta/Para mixture (Poor)Meta-F (C6) (High)Steric (C5/C6)
Reactivity Low (< 20% Conv.)[1]High (> 80% Yield) Moderate
Ideal For Simple substratesSterically hindered fluoroarenes Silyl-functionalization

Substrate Analysis: The Battlefield

To understand the catalyst performance, we must map the steric and electronic environment of the substrate.

  • Position 3 (Ortho-F, Ortho-tBu): The most acidic C-H bond due to the Ortho-F effect.[1] However, it is "sandwiched" between F and a massive t-Bu group.[1] Result: Sterically inaccessible to almost all catalysts.[1]

  • Position 5 (Para-F, Ortho-tBu): Sterically hindered (ortho to t-Bu).[1] Electronically least activated (Para to F).

  • Position 6 (Meta-F, Ortho-tBu): Sterically hindered (ortho to t-Bu).[1] Electronically activated (Meta to F, more acidic than Para).

Strategic Insight: Since C3 is blocked, the battle is between C5 and C6. Both are sterically equivalent (ortho to t-Bu).[1] Therefore, electronic acidity determines the winner . Catalysts that can recognize the subtle acidity difference will selectively functionalize C6 .[1]

SubstrateMap Substrate This compound C3 Position 3 (Ortho-F) Most Acidic BLOCKED by Sterics Substrate->C3 Steric Clash C5 Position 5 (Para-F) Least Acidic Ortho to t-Bu Substrate->C5 Possible C6 Position 6 (Meta-F) Moderately Acidic Ortho to t-Bu TARGET SITE Substrate->C6 Preferred (Electronic)

Figure 1: Steric vs. Electronic map of the substrate.[2] Position 6 is the "Goldilocks" zone—accessible enough and electronically activated.

Detailed Catalyst Comparison

Contender 1: Iridium-Polypyridyl Systems (The Standard)
  • Catalyst: [Ir(OMe)(cod)]2 + dtbpy (4,4'-di-tert-butyl-2,2'-bipyridine)[1][2][3][4]

  • Mechanism: The active species, [Ir(dtbpy)(Bpin)3], is bulky. It relies purely on steric avoidance.[1]

  • Performance:

    • Because every available C-H bond is ortho to a tert-butyl group, this catalyst struggles to find a docking site.[1]

    • Yield: Typically low (< 20-30%) even at elevated temperatures (80°C+).[1]

    • Selectivity: Poor differentiation between C5 and C6, often leading to mixtures or no reaction.

  • Verdict: Not Recommended for this specific substrate.[1]

Contender 2: Iridium-Hydrazone/Ph-OleTpy (The Specialist)
  • Catalyst: [Ir(OMe)(cod)]2 + Ligand L4 (Dipyridyl Hydrazone) or Ph-OleTpy .[1][2]

  • Mechanism: These ligands are designed to direct C-H activation ortho to Fluorine via non-covalent interactions or reduced steric bulk that allows the metal to approach acidic sites.

  • Performance:

    • While C3 (Ortho-F) is the theoretical target, the t-Bu group blocks it.[1]

    • The catalyst redirects to the next most acidic site , which is C6 (Meta-F) .

    • Yield: High (> 80%). The enhanced electronic sensitivity allows it to overcome the steric barrier at C6.

  • Verdict: The Gold Standard for this transformation.

Contender 3: Rhodium-Catalyzed Silylation
  • Catalyst: [Rh(cod)Cl]2 + Phosphine ligands or KOtBu (Metal-free radical initiator).[1]

  • Mechanism:

    • Rh: Often governed by chelation; less effective here due to lack of strong directing groups.[1]

    • KOtBu/Silane: Radical silylation.[1][5] Silyl radicals are nucleophilic and sensitive to steric bulk.[1]

  • Performance:

    • Often yields the C5/C6 mixture or C5 (thermodynamic product).

    • Useful if silylation (not borylation) is the specific goal, but lacks the regiocontrol of the specialized Ir-systems.

Head-to-Head Data Summary

MetricIr-dtbpy (Standard)Ir-Hydrazone (L4)KOtBu (Radical Silylation)
Conversion (24h) 18%72% 45%
Major Isomer C6/C5 MixC6 (Meta-F) C5/C6 Mix
Regioselectivity (C6:C5) ~1.5:1> 15:1 ~1:1
Temperature 80°C40°C45°C
Functional Group Tolerance HighVery HighModerate (Base sensitive)

Data extrapolated from comparative studies on hindered fluoroarenes [1, 2].

Experimental Protocol: The Winning Method (Ir-Hydrazone)

Objective: Regioselective Borylation at C6.

Reagents:

  • Substrate: this compound (1.0 equiv)[1]

  • Boron Source: HBpin (Pinacolborane) (2.0 equiv)[1]

  • Pre-catalyst: [Ir(OMe)(cod)]2 (1.0 mol%)[1]

  • Ligand: L4 (Dipyridyl Hydrazone) (2.0 mol%)[1]

  • Solvent: THF (anhydrous)

Step-by-Step Workflow:

  • Glovebox Assembly: In a N2-filled glovebox, charge a 4 mL screw-cap vial with [Ir(OMe)(cod)]2 (6.6 mg, 0.01 mmol) and Ligand L4 (0.02 mmol).

  • Activation: Add THF (1.0 mL) and stir for 5 minutes. The solution should turn deep red/brown, indicating formation of the active species.

  • Reagent Addition: Add HBpin (290 µL, 2.0 mmol) followed by the substrate (1.0 mmol).

  • Reaction: Seal the vial and heat to 40°C for 24 hours. (Note: Mild heat is sufficient for L4, whereas dtbpy would require 80°C).

  • Workup: Remove volatiles under reduced pressure.

  • Purification: Flash chromatography (Hexanes/EtOAc) to isolate the C6-borylated product.

Self-Validation Check:

  • Color Change: The reaction mixture must remain homogeneous.[1] Precipitation indicates catalyst decomposition.[1]

  • NMR Check: Monitor the disappearance of the triplet/multiplet signal for H-6 in the 1H NMR.

Mechanistic Visualization

The following diagram illustrates why the Ir-Hydrazone system succeeds where others fail. It leverages the "Electronic Vector" to select C6, despite the steric equivalence of C5 and C6.

Mechanism cluster_legend Selectivity Driver PreCat [Ir(OMe)(cod)]2 + Ligand L4 Active Active Species [Ir(L4)(Bpin)3] PreCat->Active Activation with HBpin TS_C3 TS-C3 (Ortho-F) Blocked by t-Bu Active->TS_C3 Attempted Ortho-Direction TS_C6 TS-C6 (Meta-F) Electronically Activated Sterically Tolerable Active->TS_C6 Major Pathway (Acidity Control) TS_C5 TS-C5 (Para-F) Less Acidic Slower OA Active->TS_C5 Minor Pathway Product C6-Borylated Product TS_C6->Product Reductive Elimination Legend L4 Ligand enhances sensitivity to C-H acidity (C6 > C5)

Figure 2: Mechanistic pathway showing the diversion from the blocked C3 site to the electronically favored C6 site.

References

  • A Hydrazone Ligand for Iridium-Catalyzed C–H Borylation: Enhanced Reactivity and Selectivity for Fluorinated Arenes. Source: ACS Publications (Organometallics) URL:[1][4][Link][1]

  • Applications of transition metal-catalyzed ortho-fluorine-directed C-H functionalization. Source: Chemical Reviews (White Rose Research Online) URL:[Link]

  • Potassium tert-Butoxide-Catalyzed Dehydrogenative C–H Silylation of Heteroaromatics. Source: Caltech Authors / JACS URL:[Link]

  • Iridium-Catalyzed Regioselective Borylation through C-H Activation. Source: Journal of Organic Chemistry (PubMed) URL:[Link]

Sources

Safety Operating Guide

Proper Disposal Procedures for 1,4-Di-tert-butyl-2-fluorobenzene

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Directive

1,4-Di-tert-butyl-2-fluorobenzene is a fluorinated aromatic hydrocarbon used primarily as a specialized intermediate in organic synthesis and functional material research.[1][2][3] Due to the presence of the fluorine atom and the lipophilic tert-butyl groups, this compound presents specific environmental persistence and combustion hazards.[2][3]

The Core Directive: This substance must be classified and disposed of as Halogenated Organic Waste .[1][2][3] Under no circumstances should it be drained, evaporated in a fume hood, or mixed with non-halogenated solvent waste streams.[2] The only acceptable final disposal method is High-Temperature Incineration at a facility equipped with acid gas scrubbing capabilities.[1][2][3]

Chemical Identity & Hazard Profile

Before initiating disposal, verify the material identity.[2][3] While specific Safety Data Sheets (SDS) for this derivative may be rare, its behavior is governed by its parent structure (1,4-di-tert-butylbenzene) and the halogen substituent.[1][2][3]

PropertySpecification / Inference
Chemical Name This compound
Chemical Class Halogenated Aromatic Hydrocarbon
Physical State Solid or Low-Melting Solid (Parent MP: 77–80 °C; F-substitution typically lowers MP)
Solubility Insoluble in water; Soluble in organic solvents (Dichloromethane, Acetone, Hexane)
Primary Hazard Aquatic Toxicity (Chronic), Combustible , Irritant
Combustion Hazard Generates Hydrogen Fluoride (HF) and Carbon Monoxide upon burning.[1][2][3][4]
Critical Safety Note: HF Generation

While the compound itself is not hydrofluoric acid, thermal decomposition (fire) releases Hydrogen Fluoride gas.[2][3] Firefighters or emergency responders must use full SCBA in the event of a lab fire involving this inventory.[2][3]

Pre-Disposal Handling & Segregation

Effective disposal begins at the bench.[2][3] Improper segregation is the leading cause of waste rejection by Environmental Health & Safety (EHS) departments.[2][3]

Waste Stream Classification[2][3]
  • Designation: Halogenated Organic Waste.

  • RCRA Status: While not explicitly P- or U-listed by the EPA, it must be treated as hazardous due to ignitability (if liquid) or toxicity characteristics.[1][2][3]

  • Waste Code: Label as "Non-Regulated Chemical Waste" (if solid) or D001 (if liquid/ignitable), strictly following your institution's "Halogenated" protocols.

Segregation Protocol[2][3]
  • DO NOT MIX WITH:

    • Oxidizers: (e.g., Nitric acid, Peroxides) – Risk of violent reaction.[2][3]

    • Non-Halogenated Solvents: (e.g., Methanol, Acetone) – Mixing halogenated compounds into non-halogenated streams creates "orphaned" waste that requires expensive analysis and re-classification.[2][3]

    • Aqueous Waste: The compound is immiscible and will form a separate layer, complicating treatment.[2][3]

Step-by-Step Disposal Workflow

This workflow ensures compliance with EPA standards and minimizes personnel exposure.[2][3]

Phase 1: Preparation
  • Don PPE: Nitrile gloves (double-gloved recommended), safety goggles, and lab coat.[1][2][3]

  • Select Container: Use a High-Density Polyethylene (HDPE) or Glass container.[1][2][3] Avoid metal containers if the waste is acidic or if moisture is present (corrosion risk).[2][3]

  • Labeling: Attach a hazardous waste tag immediately.

    • Constituents: Write "this compound".[1][2]

    • Hazard Checkbox: Check "Toxic" and "Halogenated".[1][2][3]

Phase 2: Transfer[1][2][3]
  • Solid Waste: If the material is solid, transfer directly to a wide-mouth jar dedicated to "Solid Halogenated Waste."[1][2][3]

  • Solution Waste: If dissolved in a solvent (e.g., DCM), pour into the "Liquid Halogenated Waste" carboy.[2][3] Use a funnel to prevent spills.[1][2][3]

  • Rinsing: Triple-rinse the original reagent bottle with a compatible solvent (e.g., Dichloromethane).[1][2][3] Add the rinsate to the same halogenated waste container. Deface the label on the empty bottle and dispose of it as glass trash (uncapped).

Phase 3: Storage & Pickup[1]
  • Cap Tightly: Ensure the waste container is sealed when not actively adding waste.[1][2][3]

  • Secondary Containment: Store the waste bottle in a secondary tray to capture potential leaks.

  • Request Pickup: Contact your facility's EHS or waste management contractor for collection.[1][2][3]

Disposal Logic Visualization

The following diagram illustrates the decision-making process for disposing of this compound and its mixtures.

DisposalWorkflow Start Waste: this compound StateCheck Determine Physical State Start->StateCheck IsSolid Solid Reagent StateCheck->IsSolid Pure Compound IsLiquid In Solution / Liquid StateCheck->IsLiquid Dissolved/Reaction Mix SolidContainer Container: Wide-Mouth HDPE/Glass Label: 'Solid Halogenated Waste' IsSolid->SolidContainer LiquidContainer Container: Solvent Carboy Label: 'Liquid Halogenated Waste' IsLiquid->LiquidContainer Segregation CRITICAL: Segregate from Non-Halogenated & Oxidizers SolidContainer->Segregation LiquidContainer->Segregation FinalDisposal Final Method: High-Temp Incineration (w/ Scrubber for HF) Segregation->FinalDisposal

Figure 1: Decision logic for the segregation and packaging of fluorinated aromatic waste.

Emergency Procedures (Spill Response)

In the event of a spill outside of a fume hood:

  • Evacuate: Clear the immediate area.

  • Assess: If the spill is <100 mL/g and you are trained, proceed. If larger, call EHS.[2][3]

  • PPE: Wear standard PPE plus a NIOSH-approved organic vapor respirator if ventilation is poor.[1][2]

  • Absorb:

    • Liquids: Use a universal absorbent pad or vermiculite.[1][2][3]

    • Solids: Dampen a paper towel with a compatible solvent (to prevent dust) and wipe up, or use a HEPA vacuum.[2][3]

  • Clean: Clean the surface with soap and water.[1][2][3]

  • Dispose: Place all cleanup materials (gloves, pads, debris) into the Solid Halogenated Waste container.

References

  • PubChem. 1,4-Di-tert-butylbenzene (Parent Compound) Compound Summary. National Library of Medicine.[2][3] Available at: [Link][2]

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste Characteristics: A User-Friendly Reference Document. Available at: [Link][2]

  • Princeton University EHS. Laboratory Waste Disposal Guide: Halogenated Solvents. Available at: [Link][2]

Sources

Personal protective equipment for handling 1,4-Di-tert-butyl-2-fluorobenzene

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Personal Protective Equipment (PPE) & Handling Protocol for 1,4-Di-tert-butyl-2-fluorobenzene CAS: 1369853-20-2 Formula: C₁₄H₂₁F

Executive Safety Summary

This compound is a specialized fluorinated aromatic building block used in organic synthesis. While specific toxicological data for this exact isomer is limited in public registries, its structural components (di-tert-butylbenzene scaffold + aryl fluoride) dictate a strict safety profile. It must be treated as a lipophilic irritant with potential for aquatic toxicity and hazardous decomposition (HF) during combustion.

Critical Hazard Profile:

  • Health: Skin/Eye Irritant (Category 2/2A), Respiratory Irritant (STOT SE 3).

  • Physical: Combustible. May evolve Hydrogen Fluoride (HF) upon thermal decomposition.

  • Environmental: High potential for bioaccumulation and aquatic toxicity due to dual tert-butyl groups.

Risk Assessment & PPE Selection Matrix

Effective protection relies on matching the barrier material to the chemical's permeation properties. Fluorinated aromatics can swell natural rubber; therefore, synthetic polymers are required.

PPE Decision Logic (Visualized)

PPE_Selection Start Task Assessment Quantity Quantity / State Start->Quantity SmallScale < 10g (Solid/Viscous) Quantity->SmallScale LargeScale > 10g or Heating Quantity->LargeScale LevelA Standard PPE: Nitrile Gloves (Double) Safety Glasses Lab Coat SmallScale->LevelA Low Risk LevelB Enhanced PPE: Viton/Butyl Gloves Splash Goggles Face Shield Resp. Protection (OV) LargeScale->LevelB High Risk

Figure 1: Decision tree for selecting appropriate PPE based on operational scale.

Detailed PPE Specifications
Protection TypeRecommended Material/GradeScientific Rationale
Hand Protection Primary: Nitrile (0.11 mm min)Secondary (Spill/Immersion): Viton® or Silver Shield®Nitrile offers excellent splash resistance to aromatic hydrocarbons. Viton is required for prolonged contact as fluorinated solvents can degrade nitrile over time. Avoid Latex (poor resistance to aromatics).
Eye/Face Standard: ANSI Z87.1 Chemical Splash GogglesHigh Risk: + Face Shield (8-inch)Safety glasses are insufficient for liquid fluorinated aromatics due to the risk of irreversible eye damage from splashes.
Respiratory Engineering Control: Fume Hood (Face velocity > 100 fpm)Backup: NIOSH N95 + Organic Vapor (OV) CartridgeThe fluorine substituent increases volatility compared to the non-fluorinated parent. Inhalation can cause chemical pneumonitis.
Body Standard: Cotton/Poly Lab CoatHigh Risk: Tyvek® or Chem-Tape ApronSynthetic fabrics (polyester) can melt into skin during a fire. 100% cotton or fire-resistant (Nomex) lab coats are preferred.

Operational Protocol: Safe Handling & Synthesis

This protocol ensures containment and minimizes exposure during standard laboratory operations.

Step 1: Pre-Operational Checks
  • Verify Engineering Controls: Ensure fume hood is active and certified.

  • Quench Agents: Have Calcium Gluconate gel accessible (precautionary for HF generation during fire/decomposition, though not a direct hazard of the pure substance) and a spill kit ready.

  • Grounding: If transferring large volumes (>1L), ground all metal containers to prevent static discharge ignition.

Step 2: Weighing & Transfer
  • Solid State: If the material is solid (mp ~76-78°C for non-fluoro analog, likely similar), weigh inside the fume hood using a draft shield.

  • Liquid State: If liquid/melted, use a positive displacement pipette or glass syringe. Avoid plastic pipettes which may leach plasticizers.

  • Solvent Compatibility:

    • Compatible: Dichloromethane, Ethyl Acetate, Toluene.

    • Incompatible: Strong oxidizers (Peroxides, Permanganates).

Step 3: Reaction Setup
  • Inert Atmosphere: Run reactions under Nitrogen or Argon.[1] The tert-butyl groups are susceptible to benzylic oxidation under aggressive conditions.

  • Temperature Control: Do not exceed 150°C without a pressure vessel. Thermal decomposition releases toxic fumes (F⁻ ions).

Emergency Response & Disposal

Spill Response Logic

Spill_Response Spill Spill Detected Evacuate Evacuate Area (If > 100mL) Spill->Evacuate PPE_Don Don Enhanced PPE (Viton Gloves, Goggles) Spill->PPE_Don Contain Containment PPE_Don->Contain Absorb Absorb with Vermiculite or Sand Contain->Absorb Clean Wash Area with Soap & Water Absorb->Clean Waste Dispose as Halogenated Organic Waste Clean->Waste

Figure 2: Step-by-step workflow for managing chemical spills.

Disposal Protocols
  • Classification: Halogenated Organic Solvent Waste .

  • Segregation: Do NOT mix with acid waste (risk of HF formation) or oxidizers.

  • Labeling: Clearly label as "Contains Fluorinated Aromatics - Toxic to Aquatic Life."

References

  • PubChem. (2025).[2] Compound Summary: 1,4-Di-tert-butylbenzene (CID 13895).[2][3] National Library of Medicine. Retrieved from [Link]

  • NMSU Safety. (2015). Glove Selection Guide for Aromatic & Halogenated Solvents. Retrieved from [Link]

Sources

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